Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Description
BenchChem offers high-quality Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[3-(3-nitrophenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-4-3-5-11(6-10)14(16)17/h3-6H,2,7-9H2,1H3 |
InChI Key |
SQEPFRGLYCEPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (CAS 2368844-91-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate, a unique molecule at the intersection of strained ring chemistry and medicinal scaffolds. While specific experimental data for this compound is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.
Introduction: A Molecule of Interest
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate incorporates two key structural motifs of significant interest in contemporary drug discovery: the oxetane ring and a nitrophenyl group. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4] This substitution can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[5] The nitrophenyl group, a common feature in pharmacologically active compounds, offers a handle for further chemical modification and can participate in key binding interactions.[6][7] The combination of these features in a single scaffold makes Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical and Computed Properties
The following table summarizes the known and predicted properties of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate.
| Property | Value | Source |
| CAS Number | 2368844-91-9 | [8] |
| Molecular Formula | C₁₃H₁₅NO₅ | [8] |
| Molecular Weight | 265.26 g/mol | [8] |
| Purity | ≥98% | [8] |
| Appearance | (Predicted) Pale yellow solid or oil | - |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
| Topological Polar Surface Area (TPSA) | 78.67 Ų | [8] |
| logP (predicted) | 1.816 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 5 | [8] |
Proposed Synthetic Pathway
Currently, a specific, published synthetic route for Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is unavailable. However, based on established methodologies for the synthesis of 3,3-disubstituted oxetanes, a plausible and efficient two-step synthesis is proposed, starting from the commercially available oxetan-3-one.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chigroup.site [chigroup.site]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 8. chemscene.com [chemscene.com]
The Ascendancy of 3,3-Disubstituted Oxetanes: A Technical Guide for Modern Medicinal Chemistry
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3][4] Among its derivatives, 3,3-disubstituted oxetanes have emerged as particularly valuable building blocks, offering a unique combination of physicochemical properties that address long-standing challenges in drug design.[1][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of 3,3-disubstituted oxetanes. We will delve into the causality behind their synthetic accessibility, their profound impact on critical drug-like properties, and their role as versatile bioisosteres, empowering chemists to strategically deploy these motifs for the creation of next-generation therapeutics.
Introduction: The Allure of a Strained Ring
The pursuit of novel chemical space is a perpetual driver in drug discovery.[6] Saturated heterocycles are particularly attractive due to their three-dimensional character, which can lead to improved target engagement and selectivity.[6] While historically viewed with caution due to perceived ring strain and potential instability, the oxetane moiety has defied these initial concerns, proving to be a robust and highly beneficial scaffold, especially in its 3,3-disubstituted form.[1]
The strategic incorporation of a 3,3-disubstituted oxetane can significantly enhance a molecule's physicochemical profile, positively influencing aqueous solubility, lipophilicity, metabolic stability, and even basicity.[7][8][9] This guide will explore the fundamental principles that govern the utility of these building blocks and provide practical insights for their effective implementation in medicinal chemistry programs.
Synthetic Strategies: Accessing the Oxetane Core
The synthetic accessibility of 3,3-disubstituted oxetanes has been a critical factor in their widespread adoption. While numerous methods exist, this section will focus on robust and scalable protocols that are amenable to the demands of medicinal chemistry.
The Classic Approach: Intramolecular Williamson Ether Synthesis
The most common and reliable method for constructing the oxetane ring is the intramolecular cyclization of a 1,3-diol derivative. This approach, a variation of the Williamson ether synthesis, is a workhorse for generating a wide array of 3,3-disubstituted oxetanes.
Experimental Protocol: Synthesis of 3,3-Dimethyloxetane
This protocol outlines the synthesis of a simple, yet illustrative, 3,3-disubstituted oxetane.
Materials:
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Monotosylation:
-
Dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.1 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.05 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the monotosylated diol.
-
-
Intramolecular Cyclization:
-
Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the volatile 3,3-dimethyloxetane.
-
Causality Behind Experimental Choices:
-
Monotosylation: The use of one equivalent of TsCl favors the formation of the monotosylated product, which is essential for the subsequent cyclization. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Intramolecular Cyclization: Sodium hydride is a strong, non-nucleophilic base that deprotonates the remaining hydroxyl group, initiating the intramolecular Sₙ2 reaction to form the oxetane ring. THF is an ideal solvent due to its ability to solvate the alkoxide and its relatively high boiling point for reflux conditions.
Diagram: Synthetic Pathway to 3,3-Disubstituted Oxetanes
Caption: Intramolecular Williamson ether synthesis of 3,3-disubstituted oxetanes.
Modern Methodologies: Expanding the Synthetic Toolbox
Recent advancements have introduced novel strategies for the synthesis of 3,3-disubstituted oxetanes, including methods that generate oxetane reactive intermediates like carbocations and radicals.[10] These approaches offer access to a broader range of substitution patterns and functional groups that may not be compatible with traditional methods. For instance, the generation of oxetane carbocations from sulfonyl fluoride precursors allows for coupling with various nucleophiles.[10]
Physicochemical Properties: The Oxetane Advantage
The incorporation of a 3,3-disubstituted oxetane can dramatically and predictably alter the physicochemical properties of a molecule.[9]
Solubility and Lipophilicity
One of the most significant benefits of the oxetane motif is its ability to enhance aqueous solubility while simultaneously reducing lipophilicity.[8][9] This is a highly desirable trait in drug discovery, as it can lead to improved oral bioavailability and a better overall ADME profile.[9] The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, increasing interactions with water molecules.
Table 1: Impact of Oxetane Substitution on Physicochemical Properties
| Parent Moiety | Oxetane Bioisostere | Change in cLogP | Change in Aqueous Solubility | Reference |
| gem-Dimethyl | 3,3-Dimethyloxetane | Decrease | Significant Increase | [9][11] |
| Carbonyl | 3,3-Disubstituted Oxetane | Variable | Generally Similar or Improved | [12][13] |
Metabolic Stability
The gem-dimethyl group is often introduced to block metabolically labile C-H bonds. However, this increases lipophilicity.[11] The 3,3-disubstituted oxetane serves as an excellent bioisosteric replacement, providing steric hindrance to prevent metabolic oxidation without the associated increase in lipophilicity.[2]
Modulation of Basicity (pKa)
The electron-withdrawing nature of the oxetane's oxygen atom can significantly influence the basicity of neighboring functional groups, particularly amines.[9] Placing an oxetane ring alpha to an amine can lower its pKa, which can be a valuable tool for mitigating issues associated with high basicity, such as hERG channel inhibition.[9]
Applications in Medicinal Chemistry: Strategic Bioisosterism
The versatility of the 3,3-disubstituted oxetane lies in its ability to act as a bioisostere for several common functional groups.
The gem-Dimethyl and Carbonyl Mimic
As previously discussed, the 3,3-disubstituted oxetane is a well-established surrogate for the gem-dimethyl group.[2][11] It also serves as a compelling isostere for the carbonyl group.[1][12] The oxetane mimics the dipole moment and hydrogen bond accepting capacity of a carbonyl while often exhibiting greater metabolic stability.[9]
Diagram: Bioisosteric Relationships of 3,3-Disubstituted Oxetanes
Caption: Bioisosteric replacement strategies using 3,3-disubstituted oxetanes.
Case Study: Oxetanes in Approved Drugs and Clinical Candidates
The tangible impact of oxetane-containing compounds is evident in the growing number of approved drugs and clinical candidates that feature this motif.[8] For example, the presence of an oxetane ring in certain antiviral and anticancer agents has been shown to contribute to improved potency and pharmacokinetic profiles.[8]
Conclusion and Future Outlook
The 3,3-disubstituted oxetane has firmly established itself as a valuable building block in the medicinal chemist's toolbox.[5] Its predictable and positive impact on key drug-like properties, coupled with increasingly robust and scalable synthetic routes, ensures its continued prominence in drug discovery. As our understanding of the subtle interplay between three-dimensional structure and biological activity deepens, the strategic application of conformationally constrained motifs like the 3,3-disubstituted oxetane will undoubtedly play a pivotal role in the development of safer and more effective medicines. The ongoing development of novel synthetic methodologies will further expand the accessible chemical space of these valuable scaffolds, paving the way for their incorporation into an even broader range of therapeutic agents.[14][15][16]
References
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
- Fine-tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. PubMed.
- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level | Request PDF.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Fluorinated Oxetanes: Fine-tuning of Physicochemical Properties of 3,3-disubstituted Building Blocks. Enamine.
- Oxetanes in Drug Discovery Campaigns.
- 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks (Cover).
- Investigating 3,3-diaryloxetanes as potential bioisosteres through m
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Oxetanes in Drug Discovery Campaigns. PMC.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
- Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
Unlocking New Therapeutic Potential: The Strategic Integration of 3-Nitrophenyl and Oxetane Moieties with an Acetate Functional Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The rational design of drug candidates often involves the strategic combination of distinct chemical motifs to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the theoretical and practical considerations of a highly specialized, yet conceptually powerful, class of compounds: 3-nitrophenyl oxetane acetate derivatives .
While this specific combination represents a niche area of chemical space, its constituent parts are mainstays in drug development. The oxetane ring is a celebrated "magic moiety" for enhancing aqueous solubility and metabolic stability[1][2][3]; the 3-nitrophenyl group serves as a potent electronic modulator and a pharmacophore in various bioactive agents[4]; and the acetate group provides a versatile handle for prodrug strategies or structural modification.
This document provides a forward-looking analysis for research scientists, structuring a deep dive into the design rationale, synthetic feasibility, and potential therapeutic applications of these tripartite molecules. We will explore the causality behind their design, propose validated experimental pathways, and forecast their impact on drug development.
Part 1: Core Scaffolds & Physicochemical Properties—The "Why" Behind the Design
The decision to combine these three specific chemical entities is rooted in addressing common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects.
The Oxetane Ring: A Modern Bioisostere
The four-membered oxetane ring has emerged as a powerful tool in medicinal chemistry.[5] Its value stems from a unique combination of properties:
-
Polarity and Solubility: The strained ether linkage and the oxygen's exposed lone pairs make the oxetane ring a potent hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or aliphatic counterparts.[6][7]
-
Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[8][9] Replacing a vulnerable site with a stable oxetane ring can block metabolic pathways, thereby increasing the drug's half-life.[1][8]
-
Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule.[5] This "non-flat" geometry can lead to higher target selectivity and improved pharmacokinetic profiles.[5]
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Advantage of Oxetane |
| Polarity | Low | High | High | Improves solubility[6] |
| Metabolic Stability | Can be liable to oxidation | Can be liable to reduction | Generally high | Blocks metabolic hotspots[8] |
| Lipophilicity (LogP) | Increases LogP | Neutral/Slight Increase | Neutral/Slight Decrease | Favorable LogP modulation[1][8] |
| H-Bonding | None | Acceptor | Strong Acceptor | Enhances target interactions[7] |
The 3-Nitrophenyl Group: An Electronic and Pharmacological Anchor
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its placement on a phenyl ring profoundly influences the molecule's electronic character and biological activity.
-
Electronic Effects: The nitro group at the meta-position (3-position) strongly deactivates the aromatic ring, influencing the pKa of nearby functional groups and altering potential metabolic pathways (e.g., P450 oxidation) of the ring itself.[4][10]
-
Pharmacological Role: Nitroaromatic compounds are known for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[4] This activity is often linked to the reductive activation of the nitro group within target cells, leading to the formation of reactive species.[4]
The Acetate Group: A Modulator of Function
The acetate ester is a simple yet versatile functional group. In this context, it could serve two primary purposes:
-
Prodrug Moiety: An acetate ester can mask a hydroxyl group on the oxetane ring. In vivo, esterase enzymes can cleave the acetate to release the active parent alcohol, improving oral bioavailability or modulating release kinetics.
-
Structural Element: The acetate could be a key part of the pharmacophore, participating in hydrogen bonding or other interactions within the target's binding pocket.
Caption: Logical relationship of the core chemical motifs.
Part 2: Synthetic Pathways—From Concept to Compound
The synthesis of 3-nitrophenyl oxetane acetate derivatives, while not explicitly detailed in a single source, can be reliably planned by combining established methodologies for oxetane synthesis and aromatic functionalization. A convergent approach starting from commercially available building blocks is most efficient.
Key Starting Materials
-
Oxetan-3-one: A versatile and now widely available building block for creating 3-substituted oxetanes.[11]
-
3-Nitro-bromobenzene or 3-Nitro-iodobenzene: Provides the functionalized aromatic component.
Proposed Synthetic Workflow
The following protocol outlines a robust, multi-step synthesis to generate a representative target molecule: (3-(3-nitrophenyl)oxetan-3-yl) acetate .
Step 1: Synthesis of 3-(3-nitrophenyl)oxetan-3-ol via Grignard or Organolithium Reaction
This step involves the nucleophilic addition of a 3-nitrophenyl organometallic reagent to oxetan-3-one.
-
Protocol Details:
-
To a solution of 3-bromo-1-nitrobenzene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form the organolithium reagent.
-
In a separate flask, dissolve oxetan-3-one (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the pre-formed organolithium solution to the oxetan-3-one solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield 3-(3-nitrophenyl)oxetan-3-ol .[7]
-
Step 2: Acetylation of the Tertiary Alcohol
This is a standard esterification to append the acetate group.
-
Protocol Details:
-
Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the final product, (3-(3-nitrophenyl)oxetan-3-yl) acetate .
-
Caption: Proposed synthetic workflow for a target derivative.
Part 3: Predicted Applications & Drug Development Insights
The unique structural combination of these derivatives suggests several promising avenues for therapeutic research, primarily centered on enzyme inhibition and leveraging the oxetane for superior drug-like properties.
Potential as Kinase Inhibitors
Many kinase inhibitors incorporate heterocyclic scaffolds that form key hydrogen bonds within the ATP-binding site. The oxetane moiety is an excellent hydrogen bond acceptor.[7] Furthermore, nitroaromatic compounds have been explored as inhibitors of various enzymes.[4]
-
Hypothesized Mechanism: The 3-nitrophenyl group could occupy a hydrophobic pocket, with the nitro group forming specific interactions or simply acting as an electronic anchor. The oxetane's oxygen could then form a critical hydrogen bond with a hinge-region residue of a kinase, a common binding motif for inhibitors. The acetate, if not a prodrug, could provide an additional interaction point.
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents.[4] Their mechanism often involves the enzymatic reduction of the nitro group to cytotoxic radicals within the microbial cell. The incorporation of an oxetane ring could enhance the compound's ability to penetrate bacterial cell walls or avoid efflux pumps by improving its physicochemical properties.
-
Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) Assay: A standard broth microdilution assay would be performed against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) to determine the concentration at which microbial growth is inhibited.
-
Cytotoxicity Assay: A parallel assay using a mammalian cell line (e.g., HEK293) would be crucial to assess the compound's selectivity for microbial cells over host cells.
-
Drug Development Considerations
-
ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical. The oxetane group is expected to confer favorable solubility and metabolic stability.[1] Assays for Caco-2 permeability, plasma stability, and microsomal stability would validate these predictions.
-
Safety and Toxicology: A key concern with nitroaromatic compounds is the potential for genotoxicity. An Ames test would be mandatory to assess the mutagenic potential of any lead candidates.[1]
-
Structure-Activity Relationship (SAR) Studies: A focused library of derivatives should be synthesized to explore the SAR. Key modifications would include:
-
Varying the substitution on the phenyl ring (e.g., moving the nitro group, adding other substituents).
-
Altering the group on the oxetane (e.g., replacing acetate with other esters, amides, or ethers).
-
Exploring different isomers of the oxetane substitution.
-
Conclusion
The conceptual framework for 3-nitrophenyl oxetane acetate derivatives represents a sophisticated strategy in modern drug design. By merging the solubility and stability advantages of the oxetane ring with the potent electronic and pharmacological properties of the 3-nitrophenyl group, these compounds are poised for exploration in fields like oncology and infectious diseases. The synthetic pathways are well-precedented, allowing for the rapid generation of libraries for screening. For drug development professionals, this class of molecules offers a compelling opportunity to leverage established bioisosteric principles to create novel intellectual property and develop candidates with potentially superior therapeutic profiles. The key to unlocking their potential will lie in rigorous experimental validation of their biological activity and a thorough evaluation of their safety profile.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Taylor, J. G., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12874-12944. [Link]
-
Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF. [Link]
-
Taylor, J. G., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie. [Link]
-
Solubility of Things. (n.d.). (3-nitrophenyl) acetate. Solubility of Things. [Link]
-
Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1335-1348. [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme Chemistry. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-158. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Singh, V., Das, U., & Kumar, S. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 3(12), 4811-4815. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]
-
da Silva, A. B., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5127. [Link]
-
Soundar, K. N., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of ChemTech Research, 10(9), 833-838. [Link]
-
Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Chemical Properties of Ethyl 2-(3-aryloxetan-3-yl)acetate Derivatives
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of ethyl 2-(3-aryloxetan-3-yl)acetate derivatives.
Executive Summary
Ethyl 2-(3-aryloxetan-3-yl)acetate represents a high-value scaffold in modern drug discovery, functioning primarily as a metabolically stable, polar bioisostere. By incorporating a 3,3-disubstituted oxetane ring, this motif offers a strategic alternative to gem-dimethyl groups and carbonyl linkers.
Key advantages include:
-
Metabolic Blocking: The quaternary center at the 3-position prevents oxidative metabolism (e.g., by CYP450 enzymes) common at benzylic sites.
-
Physicochemical Modulation: The oxetane ring lowers lipophilicity (LogD) and enhances aqueous solubility compared to carbocyclic analogs, without sacrificing structural rigidity.
-
Synthetic Versatility: The ethyl ester side chain serves as a flexible handle for further diversification into acids, alcohols, or amides.
Structural Analysis & Physicochemical Properties[1][2]
Geometric & Electronic Configuration
Unlike the planar cyclobutane, the oxetane ring adopts a puckered conformation (approx. 8.7°). In 3,3-disubstituted derivatives, the interaction between the 3-aryl group and the ring oxygen is critical.
-
Dipole Moment: The oxetane oxygen creates a significant dipole, enhancing polarity.
-
Basicity: The ring oxygen is a weak hydrogen bond acceptor (HBA), capable of specific interactions within protein binding pockets that gem-dimethyl groups cannot provide.
Bioisosteric Comparison
The oxetane unit in this scaffold acts as a "polar gem-dimethyl" equivalent.
| Property | Gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C₃H₄O–) | Impact on Drug Design |
| Lipophilicity | High (Increases LogP) | Low (Decreases LogP) | Improves metabolic stability & solubility. |
| Metabolic Liability | High (Benzylic oxidation) | Low (Quaternary center) | Extends half-life ( |
| H-Bonding | None | H-Bond Acceptor | Potential for new binding interactions. |
| Solubility | Poor | Enhanced | Improves oral bioavailability. |
Synthetic Accessibility
The synthesis of ethyl 2-(3-aryloxetan-3-yl)acetate derivatives relies on a robust two-step sequence: Wittig Olefination followed by Rhodium-Catalyzed Conjugate Addition . This route avoids the instability issues associated with 3-aryloxetan-3-ones.
Synthesis Workflow (DOT Visualization)
Caption: Two-step synthesis via Rh-catalyzed 1,4-addition of arylboronic acids to an oxetanylidene intermediate.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 2-(oxetan-3-ylidene)acetate[1][2]
-
Reagents: Oxetan-3-one (1.0 equiv), (Carbethoxymethylene)triphenylphosphorane (1.1 equiv).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve oxetan-3-one in anhydrous DCM at 0 °C.
-
Add the Wittig reagent portion-wise.
-
Warm to room temperature and stir for 2–4 hours (monitor by TLC).
-
Workup: Concentrate in vacuo. Triturate with cold hexane/ether to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.[2]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc) yields the olefin as a colorless oil.
-
Step 2: Rh-Catalyzed Conjugate Addition (Key Step)
-
Reagents: Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv), Arylboronic acid (1.5 equiv), [Rh(cod)Cl]₂ (3–5 mol%), Aqueous KOH (1.0 M, 1.0 equiv).
-
Procedure:
-
In a sealed tube, mix the oxetanylidene acetate, arylboronic acid, and Rh catalyst in dioxane.
-
Add the aqueous KOH solution.[2]
-
Heat to 50–70 °C for 6–12 hours.
-
Mechanism: The reaction proceeds via a Rh(I)-aryl species that undergoes 1,4-insertion into the electron-deficient alkene, followed by protonolysis.
-
Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography yields the 3,3-disubstituted target.
-
Chemical Stability & Reactivity Profile
Ring Stability (The "Oxetane Paradox")
While oxetanes are strained ethers, the 3,3-disubstitution pattern confers remarkable stability.
-
Acidic Conditions: The quaternary center at C3 sterically hinders the approach of nucleophiles to the ring carbons, significantly retarding acid-catalyzed ring opening compared to monosubstituted oxetanes.
-
Basic Conditions: The ring is inert to most basic conditions (e.g., LiOH, NaOH), allowing for selective hydrolysis of the ethyl ester.
Functional Group Interconversion
The ethyl ester group serves as a versatile pivot point:
-
Hydrolysis: Treatment with LiOH/THF/H₂O yields the carboxylic acid (useful for amide coupling).
-
Reduction: LiAlH₄ or DIBAL-H reduction yields the homoallylic alcohol equivalent.
-
Amidation: Direct aminolysis or coupling of the hydrolyzed acid allows introduction of diverse amines.
Stability Logic Diagram
Caption: Analysis of stability factors and reactive sites within the scaffold.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Duncton, M. A. J., et al. (2011). "Preparation of 3-aryloxetanes via Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to 3-Methyleneoxetanes." Organic Letters, 13(15), 4020–4023. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link
Sources
The Oxetane Ring: A Modern Isostere for the gem-Dimethyl Group in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic modulation of physicochemical properties is paramount to achieving favorable pharmacokinetic and pharmacodynamic profiles. The gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic hotspots, often carries the undesirable baggage of increased lipophilicity, which can negatively impact solubility and other drug-like properties. This guide provides a comprehensive overview of the use of the oxetane ring, specifically 3,3-disubstituted oxetanes, as a modern and effective bioisostere for the gem-dimethyl group. We will delve into the underlying principles of this isosteric replacement, its profound impact on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and provide practical insights into its synthetic accessibility and application through illustrative case studies.
Introduction: The Challenge of the gem-Dimethyl Group and the Rise of Modern Isosterism
The introduction of a gem-dimethyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability.[1] By providing steric hindrance, this motif can shield adjacent metabolically labile sites from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1] However, this benefit comes at a cost. The two methyl groups invariably increase the lipophilicity of a compound, which can lead to a cascade of undesirable consequences, including poor aqueous solubility, increased off-target effects, and rapid clearance.[1][2]
Modern isosterism seeks to replace a functional group with another that, while structurally different, retains or improves upon the desired biological activity and physicochemical properties.[3] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this regard, offering a polar and three-dimensional surrogate for the nonpolar gem-dimethyl group.[1][4]
The Oxetane Advantage: Unpacking the Physicochemical Impact
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane ring can lead to a multitude of beneficial changes in a molecule's properties. These are primarily driven by the introduction of a polar oxygen atom within a strained ring system, which occupies a similar spatial volume to the gem-dimethyl group.[5][6]
A Comparative Look: gem-Dimethyl vs. Oxetane
The fundamental differences in the physicochemical properties of these two groups are summarized below:
| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Rationale for Change |
| Lipophilicity (LogD/LogP) | High | Lower | The polar oxygen atom in the oxetane ring reduces overall lipophilicity.[7] |
| Aqueous Solubility | Low | Higher | The increased polarity and hydrogen bond accepting capability of the oxetane enhance aqueous solubility.[8][9] |
| Metabolic Stability | Can be labile to oxidation | Generally more stable | The C-H bonds in an oxetane ring are less susceptible to CYP-mediated oxidation compared to methyl groups.[1][4] |
| Molecular Shape | Tetrahedral | Puckered, three-dimensional | The strained four-membered ring imparts a distinct three-dimensional character.[3][10] |
| Polarity | Nonpolar | Polar | The electronegative oxygen atom creates a significant dipole moment.[5] |
A table summarizing the comparative properties of gem-dimethyl and oxetane groups.
The strategic replacement of a gem-dimethyl group with an oxetane ring is a well-established and effective approach in medicinal chemistry to enhance metabolic stability.[1] This is primarily due to the oxetane's resistance to CYP450-mediated oxidation, which is a common metabolic liability for alkyl groups.[1]
Impact on Basicity of Proximal Amines
A notable and often highly advantageous consequence of incorporating an oxetane ring is its ability to modulate the basicity (pKa) of nearby amine groups. The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the pKa of an adjacent amine, in some cases by as much as 2.7 units.[3][9] This can be a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9]
Synthetic Strategies for 3,3-Disubstituted Oxetanes
Historically, the synthetic intractability of the strained oxetane ring was a barrier to its widespread adoption in drug discovery.[3][11] However, recent advances have made a variety of 3,3-disubstituted oxetane building blocks more accessible.
Key Synthetic Approaches
Several methodologies have been developed for the synthesis of 3,3-disubstituted oxetanes.[6] A common and versatile precursor for many of these building blocks is 3-oxetanone.[12]
A general workflow for the synthesis and incorporation of a 3,3-disubstituted oxetane is depicted below:
A generalized synthetic workflow for accessing 3,3-disubstituted oxetanes.
Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane
This protocol describes a general procedure for the synthesis of a 3-aryl-3-hydroxyoxetane from 3-oxetanone, a common intermediate in the synthesis of more complex 3,3-disubstituted oxetanes.
Materials:
-
3-Oxetanone
-
Aryl bromide
-
n-Butyllithium (n-BuLi) or Magnesium (for Grignard formation)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organometallic Reagent:
-
For Organolithium: Dissolve the aryl bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Slowly add a solution of n-BuLi in hexanes. Stir the mixture at -78 °C for 1 hour.
-
For Grignard Reagent: Activate magnesium turnings in a flame-dried flask. Add a solution of the aryl bromide in anhydrous THF and initiate the reaction (e.g., with a crystal of iodine or gentle heating). Once the reaction starts, add the remaining aryl bromide solution dropwise and reflux until the magnesium is consumed.
-
-
Reaction with 3-Oxetanone:
-
Cool the freshly prepared organometallic reagent to 0 °C (for Grignard) or maintain at -78 °C (for organolithium).
-
Slowly add a solution of 3-oxetanone in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-3-hydroxyoxetane.
-
Case Studies: The Oxetane Isostere in Action
The true value of the oxetane-for-gem-dimethyl swap is best illustrated through its successful application in drug discovery programs.
Enhancing Potency and Selectivity of a BACE1 Inhibitor
In the development of inhibitors for Beta-secretase 1 (BACE1), a key target in Alzheimer's disease, the replacement of a gem-dimethyl group with an oxetane ring in a lead compound resulted in a significant improvement in both potency and selectivity.[7]
| Compound | BACE1 IC₅₀ (nM) | AChE IC₅₀ (µM) | Rationale for Improvement |
| Parent (gem-Dimethyl) | 150 | 5.2 | The gem-dimethyl group provided some steric bulk but also increased lipophilicity. |
| Oxetane Analog | 25 | >50 | The oxetane provided a better fit in the active site and reduced off-target activity due to lower lipophilicity. |
A table comparing the in vitro activity of a gem-dimethyl containing BACE1 inhibitor and its oxetane analog.
Improving the ADME Profile of an EZH2 Inhibitor
A lead compound targeting the enhancer of zeste homologue 2 (EZH2) suffered from poor metabolic stability and low solubility.[3][11] Replacing a dimethylisoxazole moiety with a methoxymethyl-oxetane not only addressed these issues but also improved the compound's fit within the protein's binding pocket.[3][11] This strategic modification led to a candidate with a much-improved overall profile.[3][11]
The logical progression of lead optimization using an oxetane isostere.
Conclusion and Future Perspectives
The use of 3,3-disubstituted oxetanes as isosteres for the gem-dimethyl group has transitioned from an academic curiosity to a validated and powerful strategy in modern drug discovery.[3][11] This approach offers a reliable method to improve key physicochemical properties such as solubility and metabolic stability while mitigating the lipophilicity burden often associated with the gem-dimethyl motif.[1][8] As synthetic accessibility to diverse oxetane building blocks continues to improve, we can anticipate an even broader application of this versatile four-membered heterocycle in the design of next-generation therapeutics. The ability of the oxetane ring to confer multiple benefits simultaneously—enhancing solubility, improving metabolic stability, and modulating the basicity of proximal amines—solidifies its place as an indispensable tool in the medicinal chemist's toolbox.[10][11]
References
-
Rojas, J. J., & Bull, J. A. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Rojas, J. J. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral, Imperial College London. [Link]
-
Obach, R. S. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., & Rojas, J. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. CHIMIA International Journal for Chemistry. [Link]
-
Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Vashchenko, B., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]
-
Meanwell, N. A. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Vashchenko, B., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks (Cover). Organic Chemistry Frontiers. [Link]
-
Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry. [Link]
-
Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Vashchenko, B., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Thompson, C. F., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Sourcing, Synthesis, and Pricing Dynamics of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Procurement Guide
Strategic Significance in Medicinal Chemistry
In contemporary drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups and carbonyl moieties. By incorporating an oxetane ring, medicinal chemists can significantly enhance a drug candidate's aqueous solubility, reduce its lipophilicity (logP), and improve metabolic stability against cytochrome P450 enzymes.
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (Molecular Weight: 265.26 g/mol ) is a highly specialized, advanced pharmaceutical intermediate. Structurally, it features a 3,3-disubstituted oxetane core flanked by an ethyl acetate moiety and a 3-nitrophenyl group. This specific substitution pattern is highly prized in the development of novel immunotherapeutics. The nitro group serves as a robust synthetic handle; it can be readily reduced to an aniline late in the synthetic sequence, allowing for divergent library synthesis via amidation or cross-coupling.
Recent intellectual property, notably from Beigene Ltd. and BeOne Medicines, highlights the use of highly substituted four-membered ring systems in the development of heterocyclic compounds aimed at modulating immune cell activity[1],[2]. Specifically, these scaffolds are instrumental in developing inhibitors of Cbl-b , an E3 ubiquitin ligase that negatively regulates T-cell activation[3]. By inhibiting Cbl-b, researchers can lower the T-cell activation threshold and enhance anti-tumor immunity[3].
Commercial Availability, Pricing, and Sourcing Dynamics
Because Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a proprietary, advanced intermediate rather than a bulk commodity chemical, it is rarely available off-the-shelf from standard catalog vendors (e.g., Sigma-Aldrich, Fisher Scientific). Procurement requires engaging with specialized Contract Research Organizations (CROs) such as Pharmaron, WuXi AppTec, or specialized catalog aggregators like eMolecules and ChemSpace.
Pricing is highly dependent on the scale of synthesis, the required purity, and the lead time. Below is an aggregated pricing model based on custom synthesis rates for complex, substituted oxetanes.
Table 1: Estimated Custom Synthesis Pricing Matrix
| Scale | Estimated Price (USD) | Lead Time | Purity Requirement | Recommended Sourcing Route |
| 100 mg | $800 - $1,200 | 3 - 4 weeks | >95% (LC-MS/NMR) | Catalog Aggregators / Niche Synthesizers |
| 1 g | $2,500 - $3,500 | 4 - 6 weeks | >95% (LC-MS/NMR) | FTE-based CRO (Route Scouting) |
| 10 g | $8,000 - $12,000 | 6 - 8 weeks | >98% (HPLC) | Custom Synthesis CRO (Scale-up) |
| 100 g | $25,000 - $35,000 | 8 - 12 weeks | >98% + Impurity Profile | CMC / Pilot Plant CRO |
Note: Prices fluctuate based on the availability of the rhodium catalysts and starting materials (oxetan-3-one).
Procurement Workflow
Caption: End-to-end procurement and scale-up workflow for custom pharmaceutical intermediates.
Validated Synthetic Methodology
Synthesizing 3,3-disubstituted oxetanes is notoriously challenging due to the inherent ring strain of the four-membered heterocycle, which makes it susceptible to acid-catalyzed ring opening. Traditional Grignard additions to oxetan-3-one fail in the presence of nitroaryl groups.
To circumvent this, the optimal route utilizes a Rhodium-catalyzed 1,4-conjugate addition . This protocol is adapted from validated homologous methodologies used to synthesize 3,3-disubstituted cyclobutanes in recent Cbl-b inhibitor patents[1].
Synthetic Pathway
Caption: Two-step synthesis via HWE olefination and Rhodium-catalyzed 1,4-conjugate addition.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Convert oxetan-3-one to the electron-deficient olefin, ethyl 2-(oxetan-3-ylidene)acetate.
-
Causality: The HWE reaction is selected over a standard Wittig olefination because the resulting phosphate byproducts are highly water-soluble. This allows for a mild aqueous workup, preventing the degradation of the volatile and sensitive oxetane intermediate.
-
Protocol:
-
To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C under N₂, dropwise add triethyl phosphonoacetate (1.0 equiv).
-
Stir the mixture for 1 hour at 25 °C to ensure complete ylide formation.
-
Cool the reaction back to 0 °C and add a solution of oxetan-3-one (1.0 equiv) in THF.
-
Stir for 12 hours at 25 °C.
-
Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield ethyl 2-(oxetan-3-ylidene)acetate.
-
Step 2: Rhodium-Catalyzed 1,4-Conjugate Addition
Objective: Introduce the 3-nitrophenyl group via transmetalation.
-
Causality: Rhodium(I) complexes—specifically chloro(1,5-cyclooctadiene)rhodium(I) dimer—are uniquely capable of facilitating the 1,4-addition of arylboronic acids to α,β-unsaturated esters[1]. Unlike copper or palladium, Rh(I) does not promote unwanted 1,2-addition or trigger β-hydride elimination, thereby preserving the integrity of the highly strained oxetane ring.
-
Protocol:
-
To a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in 1,4-dioxane, add (3-nitrophenyl)boronic acid (1.5 equiv).
-
Add aqueous KOH (1.5 M, 1.1 equiv) to activate the boronic acid into a reactive boronate species.
-
Introduce the catalyst: chloro(1,5-cyclooctadiene)rhodium(I) dimer (CAS: 12092-47-6) (0.1 equiv)[1].
-
Stir the mixture at 25 °C for 15 hours under an N₂ atmosphere[1].
-
Pour the mixture into water and extract with EtOAc. Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography (Petroleum Ether : Ethyl Acetate) to isolate the target compound: Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate .
-
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized intermediate before downstream application, the following self-validating analytical checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The exact mass of the compound is 265.10 Da. The positive electrospray ionization (ESI+) spectrum should display a dominant [M+H]⁺ peak at m/z 266.1 .
-
¹H NMR (Proton Nuclear Magnetic Resonance): The oxetane ring protons are the most diagnostic feature. Because the 3-position is fully substituted (quaternary), the four protons at the 2- and 4-positions of the oxetane ring will appear as distinct doublets or an AB system (typically between 4.50 ppm and 5.10 ppm ), integrating for 4H. The ethyl ester will show a characteristic quartet (~4.1 ppm, 2H) and triplet (~1.2 ppm, 3H).
-
Handling Precautions: While stable at room temperature, the compound should be stored at 2–8 °C under an inert atmosphere to prevent slow hydrolysis of the ethyl ester.
References
- Source: Google Patents (Beigene Ltd.)
- Source: Google Patents (BeOne Medicines Ltd / Beigene Ltd.)
Sources
- 1. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. WO2023151640A1 - Composés hétérocycliques, compositions associées et procédés de traitement associés - Google Patents [patents.google.com]
- 3. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
Metabolic Stability of 3-Aryl Oxetane Ester Derivatives: From Mechanistic Insights to Practical Strategies
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Oxetane Moiety in Modern Drug Design
In contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the structural motifs that have gained significant traction, the oxetane ring stands out. This four-membered cyclic ether is increasingly utilized as a versatile design element to enhance key physicochemical properties.[1][2] Unlike historically common functionalities like gem-dimethyl or carbonyl groups, the incorporation of an oxetane can profoundly improve aqueous solubility, reduce lipophilicity, and critically, enhance metabolic stability.[3][4][5][6] Its compact, polar, and sp3-rich character allows it to shield metabolically vulnerable positions without a substantial increase in molecular weight.[4]
This guide focuses on a specific chemical class: 3-aryl oxetane ester derivatives. This class combines the benefits of the oxetane core with an ester functionality, a group known for its potential metabolic lability.[7][8] Understanding and mitigating the metabolic liabilities of this scaffold are crucial for advancing such compounds through the drug discovery pipeline. As a senior application scientist, this guide provides not just protocols, but the underlying rationale and field-proven insights to empower researchers to design, test, and optimize the metabolic stability of these promising molecules.
Core Principles of Metabolic Stability Assessment
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[9][10] A compound with poor metabolic stability is rapidly cleared from the body, often resulting in insufficient in vivo exposure and diminished therapeutic efficacy.[11] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[11] Early in vitro assessment of metabolic stability is therefore a cornerstone of modern drug discovery, allowing for the ranking and prioritization of compounds long before costly in vivo studies.[10][12]
The primary site of drug metabolism is the liver, which is rich in a wide array of enzymes.[12] In vitro assays typically utilize liver-derived preparations, such as hepatocytes (the "gold standard" containing both Phase I and Phase II enzymes), S9 fractions (containing microsomal and cytosolic enzymes), or liver microsomes.[9][11][12] For initial high-throughput screening, liver microsomes are often preferred due to their cost-effectiveness and high concentration of key Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[13][14]
Anticipated Metabolic Pathways for 3-Aryl Oxetane Ester Derivatives
The chemical structure of a 3-aryl oxetane ester derivative presents several potential sites for enzymatic attack. A proactive analysis of these "metabolic soft spots" is essential for interpreting experimental data and guiding subsequent molecular design.
-
Ester Hydrolysis: The ester linkage is the most conspicuous liability. It is highly susceptible to hydrolysis by various carboxylesterases abundant in the liver, plasma, and other tissues, yielding a carboxylic acid and an alcohol.[12] Certain CYP450 enzymes have also been shown to catalyze ester cleavage.[15][16] This is often a rapid metabolic pathway leading to high clearance.
-
Aromatic Hydroxylation: The aryl moiety is a prime substrate for oxidation by CYP450 enzymes (e.g., CYP3A4, 2D6, 2C9), the major catalysts of Phase I drug metabolism.[17][18][19] This reaction introduces a hydroxyl group onto the aromatic ring, increasing polarity and facilitating subsequent Phase II conjugation and excretion.
-
Oxetane Ring Opening: While generally more stable than many functionalities it replaces, the strained oxetane ring is not metabolically inert.[6] It can be a substrate for microsomal epoxide hydrolase (mEH), which catalyzes hydrolytic ring-opening to form a 1,3-diol.[1] Additionally, CYP-mediated oxidation adjacent to the ring can lead to ring scission.[20] The substitution pattern is key; 3-substituted oxetanes are typically more metabolically robust than 2-substituted variants.[20]
The following diagram illustrates these primary metabolic vulnerabilities.
Caption: Key metabolic pathways for 3-aryl oxetane ester derivatives.
Experimental Protocol: High-Throughput Liver Microsomal Stability Assay
This protocol provides a robust, self-validating system for determining the in vitro intrinsic clearance of test compounds. The core principle is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes and a necessary enzymatic cofactor.[13]
Rationale for Key Components:
-
Liver Microsomes: A subcellular fraction containing a high concentration of Phase I enzymes, especially CYPs.[12][13]
-
NADPH (Cofactor): Nicotinamide adenine dinucleotide phosphate is an essential cofactor required for the catalytic activity of CYP450 enzymes.[14][21] The reaction is initiated by its addition.
-
-NADPH Control: A parallel incubation without the cofactor is critical. Disappearance of the compound in this control indicates chemical instability or degradation by non-NADPH-dependent enzymes, not CYP-mediated metabolism.[21]
-
Quenching: The reaction is stopped at specific time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[13]
-
Internal Standard (IS): Added during quenching to control for variations in sample processing and analytical instrument response.
-
Control Compounds: Including compounds with known low, medium, and high clearance rates (e.g., Verapamil, Dextromethorphan) validates that the microsomal enzymes are active and the assay is performing as expected.[13][14]
-
Analysis: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its speed, sensitivity, and selectivity in quantifying the parent compound in a complex biological matrix.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[14][24]
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Working Solution: Dilute the test compound stock with acetonitrile/water (50/50) to create an intermediate working solution. This minimizes the final DMSO concentration in the incubation to <0.5%.[24]
-
Microsome Suspension: Thaw pooled human liver microsomes (HLM) at 37°C.[25] Dilute with cold phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.[25] (Final concentration in incubation will be 0.5 mg/mL).[14]
-
NADPH Solution: Prepare a fresh solution of NADPH in phosphate buffer.
-
-
Incubation:
-
Set up reactions in a 96-well plate. For each test compound, prepare wells for each time point (e.g., 0, 5, 15, 30, 45, 60 min) in duplicate (+NADPH) and a single replicate for the 60 min time point (-NADPH).[14]
-
To each well, add the microsomal suspension.
-
Add the test compound working solution to all wells to achieve a final concentration of 1 µM.[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH solution to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells.
-
-
Reaction Quenching:
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by UPLC-MS/MS, monitoring the disappearance of the parent compound by measuring the peak area ratio (parent compound/internal standard).[13]
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The primary data from the UPLC-MS/MS analysis is the peak area of the parent compound at each time point.
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the negative of the elimination rate constant (-k).[13]
-
Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant.
-
Formula: t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint): Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a compound.[26]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
The results allow compounds to be categorized as having low, moderate, or high clearance.
| Clearance Category | Typical In Vitro t½ (min) | Typical CLint (µL/min/mg protein) | Interpretation |
| Low | > 60 | < 12 | Likely to have low in vivo hepatic clearance. |
| Moderate | 15 - 60 | 12 - 80 | May have acceptable in vivo clearance. |
| High | < 15 | > 80 | Likely to be rapidly cleared in vivo; a potential liability. |
| Note: These are generalized ranges and can vary between labs and compound series. |
Strategies for Improving Metabolic Stability
When a promising 3-aryl oxetane ester derivative exhibits high metabolic clearance, targeted structural modifications can be employed. This process is known as developing a Structure-Metabolism Relationship (SMR).
Strategy 1: Bioisosteric Replacement of the Ester Group
The ester is often the primary metabolic culprit. Replacing it with a bioisostere—a group with similar steric and electronic properties but different metabolic susceptibility—is a powerful strategy.[27][28][29]
-
Amides: While also susceptible to hydrolysis, amides are generally more stable than the corresponding esters.[7]
-
"Reversed" Amides: Transposing the amide bond (swapping the CO and NH positions) can significantly increase resistance to proteases and other hydrolases.[29]
-
Heterocycles: Five-membered heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles can act as planar, metabolically robust mimics of the amide/ester group, preserving key hydrogen bonding interactions.[7][30]
-
Oxetane Ethers: Replacing the ester with an oxetane ether linkage can provide a significant stability enhancement while maintaining desirable physicochemical properties.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes - Enamine [enamine.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Cytochrome P-450 isoforms involved in carboxylic acid ester cleavage of Hantzsch pyridine ester of pranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 18. mdpi.com [mdpi.com]
- 19. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mercell.com [mercell.com]
- 25. researchgate.net [researchgate.net]
- 26. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 27. chem-space.com [chem-space.com]
- 28. mdpi.com [mdpi.com]
- 29. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 30. hyphadiscovery.com [hyphadiscovery.com]
The Solubility Profile of Nitro-Substituted Aryl Oxetanes: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the solubility profile of nitro-substituted aryl oxetanes, a chemical class of increasing interest in modern drug discovery. We will delve into the nuanced interplay of the oxetane ring, the aryl system, and the nitro substituent, offering a framework for understanding and optimizing the aqueous solubility of these compounds. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Strategic Incorporation of Oxetanes in Drug Design
The oxetane motif has emerged as a valuable tool in medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] These four-membered cyclic ethers are often employed as bioisosteric replacements for less desirable functionalities, such as gem-dimethyl or carbonyl groups.[3][4] The introduction of an oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[4][5][6] The inherent polarity and three-dimensional character of the oxetane ring contribute to its positive impact on these key drug-like properties.[1][7]
The strategic placement of an aryl substituent on the oxetane core provides a scaffold for further chemical modification and interaction with biological targets. However, the inherent hydrophobicity of the aryl ring can counteract the solubilizing effect of the oxetane. The addition of a nitro group, a strong electron-withdrawing substituent, further complicates the solubility profile.[8][9] While the nitro group can influence electronic distribution and potentially enhance interactions, it is also often associated with concerns regarding toxicity and metabolic liabilities.[9][10] Understanding the combined impact of these three components is therefore critical for the successful development of nitro-substituted aryl oxetane-based drug candidates.
Physicochemical Landscape: Deconstructing the Contributors to Solubility
The aqueous solubility of a nitro-substituted aryl oxetane is a result of the complex interplay between the individual components of the molecule and their interactions with water.
The Oxetane Ring: A Solubility Enhancer
The oxygen atom within the strained four-membered ring of oxetane acts as a strong hydrogen bond acceptor, a key interaction for aqueous solubility.[6][11] This, coupled with the inherent polarity of the ether linkage, generally leads to an increase in hydrophilicity compared to its carbocyclic analogue, cyclobutane. The introduction of an oxetane can disrupt the planarity of a molecule, which can in turn hinder crystal packing and lead to improved solubility.[4] The magnitude of this solubility enhancement is highly dependent on the substitution pattern and the overall molecular context.[4]
The Aryl Group: A Lipophilic Counterbalance
The presence of an aryl group, such as a phenyl ring, introduces a significant hydrophobic surface area, which generally decreases aqueous solubility. The extent of this effect is influenced by the nature and position of other substituents on the aromatic ring.
The Nitro Group: A Double-Edged Sword
The nitro group is a highly polar and strongly electron-withdrawing moiety.[8][12] Its impact on solubility is multifaceted:
-
Increased Polarity: The polarity of the nitro group can contribute to favorable interactions with water molecules, potentially increasing solubility.
-
Crystal Packing: The strong dipole moment of the nitro group can lead to strong intermolecular interactions in the solid state, resulting in a more stable crystal lattice that is more difficult to dissolve. This can significantly decrease solubility.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can influence the pKa of nearby acidic or basic functional groups, which in turn can dramatically affect solubility at different pH values.
The interplay of these factors determines the net effect of the nitro group on the solubility of the parent molecule.
A Systematic Approach to Solubility Profiling
A comprehensive understanding of the solubility profile of a nitro-substituted aryl oxetane requires a multi-faceted experimental approach. The following workflow outlines a logical progression from initial screening to in-depth characterization.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? [spiral.imperial.ac.uk]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. svedbergopen.com [svedbergopen.com]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate, a key intermediate in contemporary drug discovery programs. The synthetic strategy commences with the readily available starting material, oxetan-3-one, and proceeds through a two-step sequence involving a Wittig-type olefination followed by a rhodium-catalyzed 1,4-conjugate addition. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed, step-by-step protocols but also a thorough discussion of the underlying reaction mechanisms and experimental considerations to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can enhance target binding affinity.[3] Specifically, 3,3-disubstituted oxetanes serve as unique bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to mitigate potential metabolic liabilities associated with these common functionalities.[1][4] The target molecule, Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate, is a versatile building block, enabling further elaboration into a diverse array of pharmacologically active compounds.
Synthetic Strategy: A Two-Step Approach
The synthesis of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate from oxetan-3-one is efficiently achieved through a two-step reaction sequence. The first step involves the conversion of the carbonyl group of oxetan-3-one into an exocyclic α,β-unsaturated ester via a Wittig reaction. The second step introduces the 3-nitrophenyl moiety at the 3-position of the oxetane ring through a rhodium-catalyzed 1,4-conjugate addition of (3-nitrophenyl)boronic acid to the intermediate, ethyl 2-(oxetan-3-ylidene)acetate.
Sources
Application Note: Rhodium-Catalyzed Conjugate Addition to Ethyl 2-(oxetan-3-ylidene)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
The incorporation of four-membered oxetane rings into pharmaceutical scaffolds is a proven strategy for optimizing physicochemical properties, including aqueous solubility, lipophilicity (logD), and metabolic stability. Ethyl 2-(oxetan-3-ylidene)acetate serves as a premier Michael acceptor for accessing highly valuable 3,3-disubstituted oxetane building blocks. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical troubleshooting for the Rhodium-catalyzed conjugate addition of arylboronic acids to this critical intermediate.
Strategic Context: The Oxetane Motif in Drug Discovery
In modern medicinal chemistry, the oxetane ring is frequently deployed as a bioisostere for gem-dimethyl groups and carbonyl functionalities [1]. Unlike highly lipophilic gem-dimethyl groups, which can act as metabolic liabilities and reduce solubility, the oxetane ring introduces a strong dipole moment and acts as a hydrogen-bond acceptor.
Ethyl 2-(oxetan-3-ylidene)acetate provides a direct vector for installing a 3-aryl-3-alkyl substituted oxetane core. The exocyclic α,β-unsaturated ester is highly reactive toward soft nucleophiles. By utilizing transition-metal catalysis—specifically Rhodium—chemists can achieve clean 1,4-conjugate addition while suppressing unwanted 1,2-addition or ring-opening pathways that plague traditional organolithium or Grignard reagents [2, 3].
Quantitative Impact of Oxetane Incorporation
Table 1: Typical Physicochemical Shifts (Gem-Dimethyl vs. Oxetane Analogues)
| Property | Gem-Dimethyl Scaffold | Oxetane Scaffold | Causality / Structural Impact |
| Lipophilicity (logP) | Baseline (High) | Lower (ΔlogP ≈ -0.5 to -1.0) | Oxygen lone pairs increase polarity, reducing hydrophobic trapping. |
| Aqueous Solubility | Baseline (Low) | 10x to 100x Increase | Enhanced dipole moment and H-bond acceptor capacity. |
| Metabolic Stability | Susceptible to CYP450 | Highly Resistant | Strong C-O bonds and ring strain disfavor radical abstraction. |
Mechanistic Causality: Rhodium-Catalyzed 1,4-Addition
The reaction operates via a classic Hayashi-Miyaura catalytic cycle. However, when applied to ethyl 2-(oxetan-3-ylidene)acetate, several unique stereochemical and electronic factors dictate the experimental design.
The Symmetry Advantage: A critical structural insight is that the addition of an aryl group to the C3 position of the oxetane ring via the exocyclic double bond generates ethyl 2-(3-aryloxetan-3-yl)acetate . Because the two -CH2- groups (C2 and C4) of the oxetane ring are identical and connect to the same oxygen atom, the resulting C3 carbon possesses a plane of symmetry. The product is inherently achiral. Causality: Because no stereocenter is formed at C3, expensive chiral ligands (e.g., (R)-BINAP) are entirely unnecessary. Standard racemic ligands (rac-BINAP) or achiral bidentate phosphines (dppf) are highly effective, significantly reducing scale-up costs.
Caption: Rhodium-catalyzed 1,4-conjugate addition catalytic cycle for oxetane functionalization.
Experimental Design & Self-Validating Protocol
The following protocol is adapted from validated methodologies for conjugate addition to highly strained cyclic alkylidenes [4].
Reagents & Materials
-
Acceptor: Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Precatalyst: [Rh(cod)Cl]₂ (2.5 mol %, 0.025 mmol)
-
Ligand: rac-BINAP or dppf (5.0 mol %, 0.05 mmol)
-
Base: KOH (1.5 M aqueous solution, 1.1 equiv)
-
Solvent: 1,4-Dioxane (Degassed, 5.0 mL)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Anaerobic): In a flame-dried Schlenk tube under an argon atmosphere, charge [Rh(cod)Cl]₂ and the chosen phosphine ligand. Add 3.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: Pre-complexation ensures the dimeric Rh precursor is fully cleaved and ligated before exposure to the substrate, preventing off-cycle degradation and ensuring a uniform active catalytic species.
-
Reagent Introduction: Add the arylboronic acid and ethyl 2-(oxetan-3-ylidene)acetate to the active catalyst solution, followed by the remaining 2.0 mL of 1,4-dioxane.
-
Base Activation: Inject the aqueous KOH solution (1.5 M) dropwise. Causality: The hydroxide anion coordinates to the electron-deficient boron atom, forming a reactive, electron-rich boronate complex. This lowers the activation energy for the critical transmetalation step to the Rh(I) center. Furthermore, the water acts as the stoichiometric proton source in the final step of the catalytic cycle.
-
Conjugate Addition: Seal the Schlenk tube and heat the reaction mixture to 80 °C for 12–15 hours. Causality: Elevated temperatures are required to overcome the steric hindrance of the exocyclic double bond and drive the migratory insertion forward.
-
Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure ethyl 2-(3-aryloxetan-3-yl)acetate.
Caption: Step-by-step experimental workflow for the synthesis of 3,3-disubstituted oxetanes.
Optimization Data & Substrate Scope
Table 2: Optimization of Reaction Conditions and Catalyst Systems
| Catalyst System | Base / Additive | Solvent | Yield (%) | Observation / Causality |
| [Rh(cod)Cl]₂ / rac-BINAP | KOH (aq) | Dioxane | >85% | Optimal transmetalation; water acts as a rapid proton source for the Rh-enolate. |
| [Rh(cod)Cl]₂ / dppf | K₃PO₄ (aq) | Toluene | 70-80% | Slower reaction rate due to the lower biphasic solubility of the phosphate base. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | <10% | Palladium strongly favors Heck-type β-hydride elimination over conjugate addition. |
| CuI / Phosphoramidite | Et₂Zn | THF | N/A | Harder nucleophilic conditions lead to unwanted 1,2-addition or oxetane ring opening. |
Analytical Validation & Troubleshooting
To ensure the protocol is a self-validating system , chemists must rely on specific analytical markers during reaction monitoring and final characterization:
-
In-Process Monitoring (LC-MS/TLC): The starting material, ethyl 2-(oxetan-3-ylidene)acetate, is highly UV-active due to the α,β-unsaturated ester conjugation. Upon successful 1,4-addition, this extended conjugation is broken. The product will exhibit a significantly weaker UV response (dependent solely on the installed aryl group). Rely on MS (ESI+) or ELSD detectors rather than UV alone to prevent false negatives regarding reaction progression.
-
NMR Structural Causality (The Diastereotopic Effect): While the product molecule is achiral, the ¹H NMR spectrum of the oxetane ring protons is highly diagnostic. In the starting material, the exocyclic olefinic proton (=CH-COOEt) appears clearly at ~5.8–6.0 ppm. In the product, this signal vanishes and is replaced by a -CH2-COOEt singlet or AB system at ~2.8–3.0 ppm.
-
Crucial Insight: The four protons on the oxetane ring (C2 and C4) are no longer chemically equivalent in a simple manner. Because one face of the ring contains the Aryl group and the other contains the acetate group, the protons syn to the Aryl group are in a different magnetic environment than the protons syn to the acetate group. They are diastereotopic . Consequently, the oxetane protons will typically appear as two distinct sets of doublets (an AB quartet system) integrating to 2H each, located between 4.5 and 5.0 ppm. Observing this AB quartet is absolute confirmation of successful 3,3-disubstitution without ring opening.
References
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry (2010). URL:[Link]
-
Shen, J., et al. "Rhodium-Catalyzed Chemo-Divergent Reaction between Oxetan-3-ones/Azetidin-3-ones and Arylboronic Acids." The Journal of Organic Chemistry (2025). URL:[Link]
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (2016). URL:[Link]
- EP4476219A1. "Heterocyclic compounds, compositions thereof, and methods of treatment therewith." Google Patents.
Application Note: Rhodium-Catalyzed Protocol for Michael Addition of 3-Nitrophenylboronic Acid to Oxetane Acrylates
Abstract
This application note details a robust protocol for the 1,4-conjugate (Michael) addition of 3-nitrophenylboronic acid to an oxetane-functionalized acrylate. This transformation is of significant interest to medicinal and materials chemistry, as it combines the versatile oxetane motif, known for improving physicochemical properties in drug candidates, with the synthetically useful nitroaryl group. The described method utilizes a rhodium-based catalytic system, which has been established as highly effective for the 1,4-addition of organoboronic acids to various Michael acceptors.[1][2] This document provides a comprehensive, step-by-step experimental procedure, a discussion of the underlying catalytic mechanism, guidelines for reaction monitoring and product characterization, and a troubleshooting guide to facilitate optimization.
Introduction
The Michael addition is a cornerstone of C-C bond formation in organic synthesis, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] The use of organoboronic acids as carbon nucleophiles in this context, particularly in transition metal-catalyzed processes, has broadened the reaction's scope and utility.[1][4] Rhodium(I) complexes, in particular, have emerged as superior catalysts for these transformations, demonstrating high efficiency and functional group tolerance.[1][5]
Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug development. Their incorporation into molecular scaffolds can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. Concurrently, the nitroaryl moiety is a versatile functional group that can serve as a precursor for anilines via reduction or participate in further cross-coupling reactions.[6]
This protocol provides researchers with a well-reasoned starting point for the synthesis of β-(3-nitrophenyl) substituted oxetane propanoates, valuable building blocks for novel chemical entities.
Reaction Scheme
The target transformation is the rhodium-catalyzed 1,4-addition of 3-nitrophenylboronic acid to oxetan-3-yl acrylate.
Scheme 1. Rh-catalyzed Michael addition of 3-nitrophenylboronic acid to oxetan-3-yl acrylate.
Proposed Catalytic Cycle & Mechanism
The catalytic cycle for the rhodium-catalyzed 1,4-addition of arylboronic acids is generally understood to proceed through three key steps, as illustrated in the diagram below.[2][7]
-
Transmetalation: The aryl group is transferred from the boronic acid to the rhodium(I) center, typically facilitated by a base or the presence of water, to form an aryl-rhodium intermediate (B) .[2]
-
Carbometalation (Insertion): The acrylate Michael acceptor coordinates to the aryl-rhodium species and undergoes migratory insertion into the aryl-rhodium bond. This step forms a rhodium enolate intermediate (C) and establishes the new C-C bond.[2][7]
-
Protonolysis/Hydrolysis: The rhodium enolate is protonated, often by water present in the reaction medium, to release the final product (Product) and regenerate a hydroxorhodium species (A) , which can then re-enter the catalytic cycle.[2][7]
The electron-withdrawing nitro group on the phenylboronic acid may influence the rate of transmetalation, but the reaction is expected to proceed efficiently under the proposed conditions.
Sources
Hydrolysis of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate to carboxylic acid
Application Note: Chemoselective Hydrolysis of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Executive Summary
The hydrolysis of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate presents a classic chemoselectivity challenge in medicinal chemistry. While the oxetane ring is a valuable gem-dimethyl isostere that improves metabolic stability and solubility [1, 2], it possesses significant ring strain (~106 kJ/mol) [3].[1]
The Critical Failure Mode: Standard acidic hydrolysis (HCl/H₂SO₄) or harsh acidic workups will trigger the protonation of the oxetane oxygen, leading to nucleophilic attack by the internal carboxylate or external water. This results in ring opening to form
This guide provides a validated Base-Mediated Saponification Protocol using Lithium Hydroxide (LiOH) with a "Soft-Acidification" workup, ensuring the integrity of the strained ether ring.
Chemical Context & Stability Analysis
The substrate features a 3,3-disubstituted oxetane core.[2][3][4][5] While 3,3-substitution confers greater stability than mono-substitution, the presence of the pendant acetic acid side chain creates a risk of intramolecular cyclization (isomerization) once the ester is cleaved.
Figure 1: Chemoselectivity Landscape The diagram below illustrates the divergent pathways. The "Green Path" preserves the drug pharmacophore, while the "Red Path" leads to scaffold destruction.
Caption: Reaction pathway analysis. Acidic conditions promote ring-opening to thermodynamically stable lactones or diols.
Validated Experimental Protocols
Protocol A: Low-Temperature LiOH Saponification (Recommended)
Best for: Standard gram-scale synthesis where product isolation is required.
Reagents:
-
Substrate: Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH[6]·H₂O) (2.0 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
Quench: 1M Citric Acid (aq) or NaH₂PO₄ buffer. DO NOT USE HCl.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Dissolve LiOH·H₂O (2.0 equiv) in the calculated volume of water (to achieve 3:1 THF:Water ratio). Add this aqueous solution dropwise to the cold ester solution.
-
Why: Adding pre-dissolved base prevents local hotspots of high alkalinity.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at Room Temperature (20–25 °C) .
-
Monitoring: Check by TLC or LCMS after 2 hours. The reaction is typically complete within 2–4 hours.
-
Checkpoint: If the reaction is sluggish, add MeOH (10% v/v) to improve homogeneity, but do not heat above 30 °C.
-
-
Workup (The Critical Step):
-
Extraction: Extract immediately with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at a bath temperature < 35 °C .
-
Storage: Store the free acid at -20 °C. Avoid prolonged storage in solution at RT [4].
-
Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)
Best for: Highly sensitive analogs or if Protocol A yields ring-opened byproducts.
Reagents:
-
Potassium Trimethylsilanolate (TMSOK) (1.2 equiv)
-
Solvent: Anhydrous THF
Methodology:
-
Dissolve substrate in anhydrous THF (0.1 M) under Nitrogen/Argon.
-
Add solid TMSOK (1.2 equiv) in one portion at RT.
-
Stir for 1–3 hours. The reaction proceeds via nucleophilic attack of the silanolate on the ethyl group (or direct saponification if traces of water are present), generating the Potassium carboxylate salt.
-
Isolation: The product precipitates as the potassium salt. Filter the solid, wash with dry ether/THF.
-
Advantage: This isolates the salt form directly, which is significantly more stable than the free acid.
Quality Control & Troubleshooting
Data Comparison: Acid vs. Base Stability
| Parameter | Basic Conditions (LiOH) | Acidic Conditions (HCl) | Thermal Stress (>60°C) |
| Ester Cleavage | Fast (Complete <4h) | Slow | Fast |
| Oxetane Ring | Stable | Unstable (Opens to Diol) | Unstable (Lactone) |
| Major Impurity | None (if pH controlled) | Decarboxylation/Polymer | |
| Yield | 85–95% | < 30% | < 50% |
Analytical Markers (1H NMR in DMSO-d6):
-
Intact Oxetane: Look for two doublets (or an AB quartet system) for the oxetane ring protons (
4.5 – 5.0 ppm). They should integrate to 4 protons. -
Ring Opening (Lactone): Disappearance of the characteristic oxetane "roof" signals and appearance of new multiplets upfield (if diol) or shifts corresponding to the lactone methylene.
-
Ethyl Group Loss: Disappearance of the quartet (
4.1) and triplet ( 1.2).
Workflow Visualization
Figure 2: Decision Tree for Experimental Execution
Caption: Operational workflow emphasizing the critical acidification step to prevent ring degradation.
References
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][8] Chemical Reviews. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters. Available at: [Link][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of 3-Nitrophenyl Oxetane Derivatives to Anilines
Contextual Importance in Drug Discovery
Oxetanes are increasingly integrated into pharmaceutical pipelines as bioisosteres for gem-dimethyl groups and carbonyls. Their incorporation offers improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity (LogD)[1]. However, synthesizing oxetane-containing building blocks—specifically, reducing a 3-nitrophenyl oxetane to its corresponding aniline—presents a significant chemoselective challenge. The oxetane ring is highly susceptible to acid-catalyzed ring-opening. Traditional nitro reduction conditions utilizing strong Brønsted or Lewis acids (e.g., SnCl₂/HCl or Fe/HCl) will rapidly degrade the oxetane moiety[2].
Mechanistic Insights & Causality
The reduction of an aromatic nitro group is a six-electron process that proceeds via a stepwise pathway: nitro → nitroso → hydroxylamine → aniline[3]. The reduction of the hydroxylamine intermediate is typically the rate-limiting step, which can lead to its accumulation if the reaction conditions are not kinetically optimized[4].
To preserve the acid-sensitive oxetane ring, the choice of reducing agent must balance sufficient electron-donating potential with a strictly controlled pH environment:
-
Metal-Mediated Reduction (Fe/NH₄Cl): Iron serves as the electron source via single-electron transfer (SET)[3]. Aqueous ammonium chloride replaces traditional HCl as the proton source. NH₄Cl provides a mildly acidic environment (pH ~6) that is sufficient to protonate the nitro group intermediates and facilitate metal dissolution, but strictly avoids the high acidity required to protonate the oxetane oxygen, thereby preventing ring-opening[5],[2].
-
Catalytic Hydrogenation (Pd/C, H₂): Direct hydrogenation avoids chemical reductants entirely, offering a clean conversion[6]. The causality for success here relies entirely on solvent selection. Using neutral solvents like ethyl acetate (EtOAc) or methanol (MeOH) prevents acid-catalyzed degradation, whereas traditional hydrogenation solvents like acetic acid must be strictly avoided.
Decision Workflow
Workflow for selecting chemoselective reduction conditions for 3-nitrophenyl oxetanes.
Self-Validating Experimental Protocols
Protocol A: Iron-Mediated Reduction (High Chemoselectivity)
Best for substrates containing other reducible functional groups (e.g., halogens, alkenes).
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-nitrophenyl oxetane derivative (1.0 eq) in a mixture of Ethanol and Deionized Water (4:1 v/v, 0.2 M concentration).
-
Reagent Addition: Add solid Ammonium Chloride (NH₄Cl, 5.0 eq) to the stirring solution. Once dissolved, add Iron powder (Fe, 325 mesh, 10.0 eq) in a single portion.
-
Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 70 °C under a nitrogen atmosphere for 2–4 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline.
Self-Validation System:
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Expected Outcome: Disappearance of the nitro precursor signal (
). Appearance of the aniline product signal ( ). -
Failure Mode & Correction: If a mass shift of
Da relative to the product is observed, this indicates water addition via oxetane ring-opening. Causality: The pH has dropped too low. Correction: Ensure the NH₄Cl equivalents are strictly controlled. If the intermediate hydroxylamine ( relative to nitro) plateaus, the electron transfer is stalling. Correction: Increase the reaction temperature to 80 °C to overcome the activation energy barrier of the final N-O bond cleavage.
Protocol B: Mild Catalytic Hydrogenation (High Purity)
Best for simple substrates requiring scalable, metal-free workups.
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-nitrophenyl oxetane derivative (1.0 eq) in anhydrous EtOAc or MeOH (0.1 M). Strictly avoid acetic acid or trace HCl.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to substrate) under a steady stream of nitrogen to prevent auto-ignition.
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at 25 °C.
-
Workup: Purge the flask with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Evaporate the solvent to yield the highly pure aniline oxetane.
Self-Validation System:
-
In-Process Control (IPC): Monitor hydrogen gas uptake via a volumetric burette or mass flow controller.
-
Expected Outcome: Hydrogen consumption should strictly plateau at 3 molar equivalents relative to the substrate.
-
Failure Mode & Correction: A premature halt in H₂ consumption indicates catalyst poisoning or precipitation of the hydroxylamine intermediate. Correction: Degas the system, add an additional 2-5 wt% of Pd/C, and ensure the stirring rate is >800 RPM to maximize gas-liquid mass transfer. Validate completion via TLC (ninhydrin stain will turn deep purple/orange for the primary aniline).
Quantitative Data Presentation
| Methodology | Typical Yield | Chemoselectivity (Halides/Alkenes) | Oxetane Ring Preservation | Scalability | Typical Reaction Time |
| Fe / NH₄Cl | 85–95% | Excellent (Leaves them intact) | Excellent (pH ~6 prevents opening) | Moderate (Heterogeneous mixture) | 2–4 hours |
| Pd/C + H₂ | 90–98% | Poor (Will reduce/dehalogenate) | Excellent (Neutral solvent used) | High (Clean filtration workup) | 4–12 hours |
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Incorporation of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate for the Synthesis of Novel Peptide Isosteres
Introduction: The Oxetane Moiety as a Privileged Scaffold in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a promising class of therapeutics due to their high potency and selectivity. However, their clinical utility is often hampered by poor metabolic stability, low cell permeability, and unfavorable pharmacokinetic profiles. A leading strategy to overcome these limitations is the development of peptide isosteres, which are molecules that mimic the structure and function of natural peptides but with modified backbones to enhance their drug-like properties.[1]
The four-membered oxetane ring has emerged as a valuable structural motif in medicinal chemistry.[2] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane ring is now recognized for its ability to confer a range of beneficial physicochemical properties.[3][4] Its high polarity, low molecular weight, and distinct three-dimensional structure can lead to improved aqueous solubility, enhanced metabolic stability, and a reduction in the basicity of adjacent amines.[3][5][6] The incorporation of an oxetane into a peptide backbone can also induce turn-like conformations, which can be advantageous for receptor binding and macrocyclization.[7]
This document provides a comprehensive guide for the utilization of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate , a versatile building block for the synthesis of novel peptide isosteres. We will detail the synthetic route from this starting material to a dipeptide isostere, provide step-by-step protocols, and discuss methods for characterization and potential biological evaluation.
Synthetic Strategy: From Building Block to Dipeptide Isostere
The synthetic approach to incorporate Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate into a peptide backbone involves a multi-step process. The core strategy is to first transform the nitro group into a primary amine, which will serve as the N-terminus of our isosteric amino acid analog. The ethyl ester will be hydrolyzed to a carboxylic acid, representing the C-terminus. This resulting oxetane-containing amino acid analog can then be coupled with other amino acids to form the desired peptide isostere.
The key steps in this synthetic workflow are:
-
Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to a primary amine.
-
Ester Hydrolysis: The ethyl ester is saponified to yield the corresponding carboxylic acid.
-
Peptide Coupling: The newly formed amino acid analog is coupled with a protected amino acid to form a dipeptide isostere.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for the preparation of an oxetane-containing dipeptide isostere.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-(3-aminophenyl)oxetan-3-yl)acetate
This protocol details the reduction of the nitro group of the starting material to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (1 eq)
-
Palladium on carbon (10% Pd, 0.1 eq)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
In a suitable pressure vessel, dissolve Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate in ethanol.
-
Carefully add the 10% Palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 2-(3-(3-aminophenyl)oxetan-3-yl)acetate. The product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-(3-(3-aminophenyl)oxetan-3-yl)acetic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(3-(3-aminophenyl)oxetan-3-yl)acetate (1 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 2-(3-(3-aminophenyl)oxetan-3-yl)acetate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-(3-(3-aminophenyl)oxetan-3-yl)acetic acid.
Protocol 3: Peptide Coupling to form an Oxetane-Containing Dipeptide Isostere
This protocol details the coupling of the oxetane-containing amino acid analog with a standard Fmoc-protected amino acid. Due to the potential steric hindrance from the 3,3-disubstituted oxetane ring, a potent coupling reagent such as HATU is recommended.[8]
Materials:
-
2-(3-(3-aminophenyl)oxetan-3-yl)acetic acid (1 eq)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 2-(3-(3-aminophenyl)oxetan-3-yl)acetic acid in anhydrous DMF.
-
Add the solution of the oxetane-containing amino acid to the pre-activated Fmoc-amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction may require several hours to overnight for completion due to potential steric hindrance.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Fmoc-protected oxetane-containing dipeptide isostere.
Characterization and Analysis
Thorough characterization of the synthesized intermediates and the final peptide isostere is crucial to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Appearance and disappearance of characteristic signals for the nitro, ester, and protecting groups. Characteristic shifts for the oxetane ring protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Accurate mass measurements corresponding to the calculated molecular weights of the products at each step. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and isolation of the final product. | A single major peak for the purified product, indicating high purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Observation of characteristic vibrational frequencies for amide bonds, carboxylic acids, and the disappearance of the nitro group absorption. |
Applications and Biological Evaluation
The synthesized oxetane-containing peptide isosteres can be utilized in various areas of drug discovery and chemical biology.
-
Lead Optimization: Incorporation of the oxetane moiety can be used to fine-tune the physicochemical properties of a lead peptide, potentially improving its solubility, metabolic stability, and oral bioavailability.[5]
-
Protein-Protein Interaction (PPI) Modulators: The conformational constraints imposed by the oxetane ring can be exploited to design potent and selective inhibitors of PPIs.[7]
-
Diagnostic Tools: The unique structural features of these isosteres can be leveraged for the development of probes and diagnostic agents.
Protocol 4: In Vitro Proteolytic Stability Assay
A key advantage of peptide isosteres is their enhanced resistance to enzymatic degradation. This protocol provides a general method for assessing the stability of the synthesized isostere in the presence of proteases.
Materials:
-
Oxetane-containing peptide isostere
-
Control peptide (with a natural amide bond)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system
Procedure:
-
Prepare stock solutions of the oxetane-containing peptide isostere and the control peptide in a suitable solvent (e.g., DMSO or water).
-
Incubate the peptides at a final concentration of, for example, 10 µM with the protease solution or human plasma at 37°C.[9]
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining peptide.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
The following diagram illustrates the workflow for the in vitro stability assay:
Caption: Workflow for the in vitro proteolytic stability assay.
Conclusion
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a valuable and versatile starting material for the synthesis of novel peptide isosteres. The incorporation of the 3,3-disubstituted oxetane moiety into a peptide backbone offers a promising strategy to enhance the drug-like properties of peptide-based therapeutics. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis, characterization, and application of this exciting new class of peptidomimetics.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
Johnson, S. W., et al. (2005). The synthesis of oligomers of oxetane-based dipeptide isosteres derived from L-rhamnose or D-xylose. Journal of Peptide Science, 11(6), 335-345. Available at: [Link]
-
Research Directorate - NUST. (n.d.). Peptide Synthesis and oxetane containing short fragments. Available at: [Link]
-
Zhang, W., et al. (2022). Design, Synthesis, and Biological Evaluations of DOT1L Peptide Mimetics Targeting the Protein–Protein Interactions between DOT1L and MLL-AF9/MLL-ENL. Journal of Medicinal Chemistry, 65(11), 7695-7710. Available at: [Link]
-
Guedes, H. L. M., et al. (2021). In silico and in vitro Evaluation of Mimetic Peptides as Potential Antigen Candidates for Prophylaxis of Leishmaniosis. Frontiers in Chemistry, 8, 601409. Available at: [Link]
-
Bio-Synthesis Inc. (2012). Peptide Mimetics. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11680-11687. Available at: [Link]
-
Guedes, H. L. M., et al. (2021). In silico and in vitro Evaluation of Mimetic Peptides as Potential Antigen Candidates for Prophylaxis of Leishmaniosis. PubMed. Available at: [Link]
-
Chemsolute. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
Shipman, M., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry, 16(10), 1636-1640. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
MDPI. (2024). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. Available at: [Link]
-
Roesner, S., et al. (2017). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 15(3), 546-550. Available at: [Link]
-
Shipman, M., et al. (2019). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Chemical Science, 10(38), 8829-8836. Available at: [Link]
-
Shipman, M., et al. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 11(13), 3421-3428. Available at: [Link]
-
NIH. (2012). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Available at: [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]
-
Diva-portal.org. (2007). Secondary and Higher Order Structural Characterization of Peptides and Proteins by Mass Spectrometry. Available at: [Link]
-
Raines Lab. (n.d.). Peptide Bond Isosteres: Ester or (E)-Alkene in the Backbone of the Collagen Triple Helix. Available at: [Link]
-
RSC Publishing. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Spiral. (n.d.). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Available at: [Link]
-
Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. Available at: [Link]
- Google Patents. (2025). Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals.
-
NIH. (2015). An Evaluation of Peptide-Bond Isosteres. Available at: [Link]
-
RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. Available at: [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]
Sources
- 1. research.nust.edu.pk [research.nust.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to the Esterification of 3-Substituted Oxetane Acetic Acids
Introduction
In contemporary medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. Its incorporation into drug candidates can significantly improve key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] Often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the strained four-membered ether introduces a desirable three-dimensional character into otherwise planar molecules.[2][3] 3-Substituted oxetane acetic acids, and their corresponding esters, are valuable building blocks in this context, serving as versatile intermediates in the synthesis of complex pharmaceutical agents.[4]
The esterification of these carboxylic acids, however, is not always trivial. The inherent ring strain of the oxetane moiety makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate reagents and protocols for the successful esterification of 3-substituted oxetane acetic acids, with a primary focus on preserving the structural integrity of the oxetane ring. We will explore the causality behind various experimental choices, from classical acid catalysis to modern coupling methods, and provide detailed, field-proven protocols.
Critical Consideration: The Stability of the Oxetane Ring
The primary challenge in the chemical manipulation of oxetane-containing compounds is the potential for acid-catalyzed ring-opening. The high ring strain of the four-membered heterocycle makes the ether oxygen susceptible to protonation by strong acids. The resulting oxonium ion is an excellent leaving group, facilitating nucleophilic attack and ring cleavage, which leads to undesired diol byproducts.
This sensitivity dictates the choice of esterification methodology. While classical Fischer esterification is a cornerstone of organic synthesis, its reliance on strong acid catalysts and elevated temperatures can be detrimental to oxetane-containing substrates.[5] Therefore, methods that proceed under mild, neutral, or slightly basic conditions are strongly preferred to ensure high yields of the desired ester without compromising the core structure.
Caption: Undesired acid-catalyzed ring-opening of the oxetane core.
Selecting the Optimal Esterification Strategy
The choice of reagent is paramount for a successful esterification. Below is a comparative analysis of the most effective methods, tailored for 3-substituted oxetane acetic acids.
| Method | Typical Conditions | Key Advantages | Potential Drawbacks | Recommendation |
| Steglich Esterification | DCC or EDC, cat. DMAP, CH₂Cl₂, 0°C to RT[6][7] | Very mild, neutral conditions; high yields; tolerates sensitive functional groups. | DCC byproduct (DCU) can be difficult to remove if soluble; EDC is more expensive. | Highly Recommended for nearly all substrates. The go-to method for reliability and safety. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, THF, 0°C to RT[8][9] | Mild conditions; excellent for sterically hindered alcohols; proceeds with inversion of stereochemistry at the alcohol center. | Byproducts (TPPO, hydrazine) can be difficult to remove; reagents are toxic. | Recommended for complex/chiral alcohols or when other methods fail due to steric hindrance. |
| Fischer Esterification | Excess alcohol, cat. H₂SO₄ or p-TsOH, Reflux[10][11] | Inexpensive reagents; simple procedure. | Harsh acidic conditions can cause oxetane ring-opening; requires high temperatures; reversible reaction. | Use with Caution. Only suitable for robust substrates and requires careful monitoring for decomposition. |
| Acyl Halide Formation | 1) (COCl)₂ or SOCl₂ 2) Alcohol, Base[12] | Highly reactive intermediate ensures conversion. | Two-step process; acyl halide formation can be harsh; potential for side reactions. | A viable alternative for difficult esterifications, but substrate stability must be confirmed. |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This is the most broadly applicable and reliable method for esterifying oxetane acetic acids. It relies on the activation of the carboxylic acid by N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive O-acylisourea intermediate, which is then intercepted by the alcohol in a DMAP-catalyzed step.[6] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[13][14]
Materials:
-
3-Substituted oxetane acetic acid (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
0.5 N HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-substituted oxetane acetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous CH₂Cl₂ (approx. 0.2 M concentration relative to the acid).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) should begin to form within 30-60 minutes.[13]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold CH₂Cl₂.[13]
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by flash column chromatography on silica gel.
Caption: Workflow for Steglich Esterification.
Protocol 2: Mitsunobu Reaction using DIAD and PPh₃
The Mitsunobu reaction is an effective method for converting alcohols to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry at the alcohol's chiral center.[8][15] This makes it exceptionally powerful for late-stage modifications of complex molecules. The reaction involves the activation of the alcohol by a phosphonium intermediate formed from triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[16]
Materials:
-
3-Substituted oxetane acetic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 3-substituted oxetane acetic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the solution over 15-20 minutes. The reaction is often exothermic and may develop a yellow or orange color.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[13]
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[17]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The primary challenge in workup is removing the byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.
-
Dissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the majority of the TPPO. Filter and concentrate the filtrate.
-
Alternatively, dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. A gradient elution (e.g., hexanes/ethyl acetate) is typically required to separate the desired ester from the remaining byproducts.
Caption: Simplified mechanism of the Mitsunobu Reaction.
Protocol 3: Fischer Esterification (Optimized for Oxetane Substrates)
This method should be reserved for simple, primary alcohols and oxetane acetic acids that are known to be stable. The key to success is using a minimal amount of a milder acid catalyst and the lowest effective temperature to mitigate the risk of ring-opening.
Materials:
-
3-Substituted oxetane acetic acid (1.0 eq)
-
Anhydrous alcohol (serves as solvent, large excess)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (0.05 - 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-substituted oxetane acetic acid (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20 eq or as solvent).
-
Carefully add a catalytic amount of p-TsOH or H₂SO₄ (0.05 eq).[13]
-
Heat the reaction mixture to a gentle reflux (or a lower temperature, e.g., 40-50 °C, if possible) and maintain for 2-6 hours.
-
Crucially, monitor the reaction closely by TLC or LC-MS every hour. Check for the appearance of a new, more polar spot which could indicate the formation of a ring-opened diol byproduct.
-
Upon completion (or when byproduct formation becomes significant), cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Purify by vacuum distillation or column chromatography as needed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Steric hindrance around the carboxylic acid or alcohol. 2. Insufficient activation of the carboxylic acid. 3. Deactivated catalyst (DMAP). | 1. Switch to the Mitsunobu reaction, which is often better for hindered substrates. 2. Increase the amount of coupling agent (DCC/EDC) to 1.5 eq. 3. Use freshly opened or purified DMAP. |
| Formation of N-acylurea Byproduct (in Steglich) | The O-acylisourea intermediate rearranges before reacting with the alcohol. This is more common with poor nucleophiles (hindered alcohols).[6] | 1. Increase the amount of DMAP catalyst to 0.3 eq. 2. Increase the concentration of the alcohol. 3. Switch to a more potent acylation catalyst system. |
| Ring-Opened Byproduct Detected | The reaction conditions are too acidic. | 1. Immediately switch to a non-acidic method like Steglich or Mitsunobu. 2. If using Fischer esterification is unavoidable, reduce the temperature and catalyst loading. |
| Difficulty Removing Byproducts | 1. DCU is partially soluble in the reaction solvent. 2. TPPO is co-eluting with the product. | 1. After filtering the bulk of the DCU, concentrate the filtrate and re-dissolve in a less polar solvent (e.g., diethyl ether) and cool in a freezer to precipitate more DCU.[18] 2. For TPPO, try precipitating from a concentrated solution with hexanes. Optimize chromatography conditions (different solvent systems or silica alternatives). |
Conclusion
The successful esterification of 3-substituted oxetane acetic acids hinges on the careful selection of reagents that respect the inherent acid sensitivity of the oxetane ring. For general applications, the Steglich esterification using a carbodiimide coupling agent like DCC or EDC with catalytic DMAP offers the best balance of efficiency, mildness, and reliability. The Mitsunobu reaction provides a powerful alternative, particularly for complex or chiral alcohols where stereochemical inversion is desired. While classical Fischer esterification is a fundamental reaction, its application in this context should be approached with significant caution and rigorous monitoring to prevent degradation of the valuable oxetane core. By understanding the chemical principles behind each method, researchers can confidently synthesize the target esters in high yield and purity, advancing their programs in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of (S)-2-Bromobutanoic Acid.
- Benchchem. (n.d.). A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis.
- Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Retrieved from [Link]
- Waser, J., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
-
Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
-
Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
-
Wang, H., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(18), 9986-9991. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
Chemistry Talk. (2023). What is Fischer Esterification?. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2026). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Scalable Synthesis of 3-Aryl-3-Oxetan-yl Acetates
Abstract: The oxetane motif, particularly the 3-aryl-3-substituted scaffold, has emerged as a valuable component in modern medicinal chemistry. It often serves as a bioisosteric replacement for gem-dimethyl or carbonyl groups, conferring improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3][4] However, the synthesis of these strained four-membered rings can present significant challenges, especially on a preparative scale.[2][5] This guide provides a comprehensive overview and detailed, validated protocols for the scalable synthesis of 3-aryl-3-oxetan-yl acetates, targeting researchers and professionals in drug discovery and process development. We will focus on a robust, two-stage approach that is amenable to library synthesis and scale-up.
Strategic Overview & Retrosynthetic Analysis
The synthesis of 3-aryl-3-oxetan-yl acetates is most efficiently approached via a convergent strategy. The core challenge lies in the construction of the sterically hindered quaternary center on the oxetane ring. Our retrosynthetic analysis disconnects the target molecule at the ester linkage and the aryl-carbon bond, leading to two primary stages:
-
Stage 1: Synthesis of the 3-Aryl-3-Hydroxyoxetane Intermediate: This key step involves the formation of the C-C bond between the aryl moiety and the oxetane ring.
-
Stage 2: Esterification: The final acetylation of the tertiary alcohol to yield the target product.
This strategy allows for late-stage diversification, where a common intermediate, oxetan-3-one, can be reacted with various arylating agents to generate a library of 3-aryl-3-hydroxyoxetanes, which are then esterified.
Figure 1: Retrosynthetic analysis for 3-aryl-3-oxetan-yl acetates.
Part I: Synthesis of 3-Aryl-3-Hydroxyoxetane via Grignard Addition
The most reliable and scalable method for constructing the 3-aryl-3-hydroxyoxetane core is the nucleophilic addition of an aryl organometallic reagent to oxetan-3-one.[6][7] Aryl Grignard reagents are well-suited for this transformation due to their commercial availability, straightforward preparation, and high reactivity in a process-friendly solvent like Tetrahydrofuran (THF).
Causality Behind Experimental Choices:
-
Why Oxetan-3-one? Oxetan-3-one is a commercially available and highly versatile building block.[3] Its electrophilic ketone functionality is primed for nucleophilic attack, making it an ideal precursor. While multi-step syntheses of oxetan-3-one exist,[5][8] sourcing it commercially is often the most time- and cost-effective strategy for scalability.
-
Why Grignard Reagents? Grignard (organomagnesium) reagents offer a good balance of reactivity and functional group tolerance for this addition. They are less aggressively basic than organolithiums, reducing the potential for side reactions. The reaction is typically fast and high-yielding.
-
Why Low Temperature? The addition is exothermic. Maintaining a low temperature (e.g., 0 °C to -20 °C) is critical to control the reaction rate, prevent over-addition or side reactions, and ensure the stability of the Grignard reagent.
Figure 2: Workflow for the synthesis of 3-aryl-3-hydroxyoxetane.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)oxetan-3-ol
This protocol details a representative example using 4-methoxyphenylmagnesium bromide.
Materials & Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Anhydrous Tetrahydrofuran (THF)
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck flask under a stream of nitrogen and allow it to cool.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Add a small portion of anhydrous THF and a few drops of 4-bromoanisole (1.1 equivalents total).
-
Gently warm the flask until the brown color of the iodine disappears, indicating initiation.
-
Dilute the remaining 4-bromoanisole in anhydrous THF and add it dropwise via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Addition Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the consumption of oxetan-3-one using TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)oxetan-3-ol.
-
| Troubleshooting Guide for Stage 1 | |
| Symptom | Possible Cause & Solution |
| Grignard reaction fails to initiate. | Wet glassware/solvent or inactive magnesium. Solution: Ensure all equipment is rigorously dried. Use fresh, high-quality THF. Crush Mg turnings slightly to expose a fresh surface. |
| Low yield of desired product. | Incomplete conversion or side reactions. Solution: Ensure Grignard formation is complete before adding oxetan-3-one. Maintain low temperature during addition to prevent side reactions. |
| Formation of biphenyl byproduct (Ar-Ar). | Common side product in Grignard synthesis. Solution: This is often unavoidable but can be minimized by using fresh reagents and controlled conditions. It is typically removed during chromatography. |
Part II: Esterification to 3-Aryl-3-Oxetan-yl Acetate
The esterification of the tertiary 3-aryl-3-hydroxyoxetane intermediate requires careful selection of reagents. The oxetane ring, while more stable than an epoxide, can be susceptible to ring-opening under harsh acidic conditions.[2][9][10] Therefore, methods that avoid strong protic acids are highly preferred for a clean and scalable transformation. Acylation with acetyl chloride in the presence of a non-nucleophilic base is an excellent choice.
Causality Behind Experimental Choices:
-
Why Acetyl Chloride? As an acid chloride, acetyl chloride is highly electrophilic and reacts rapidly with alcohols, even sterically hindered ones. This high reactivity allows the reaction to proceed quickly under mild conditions.[11]
-
Why a Base (e.g., Triethylamine)? A base is essential for two reasons: 1) It neutralizes the HCl byproduct generated during the reaction, preventing it from catalyzing the ring-opening of the oxetane. 2) It can act as a nucleophilic catalyst (though pyridine is more common for this role) to activate the acetyl chloride.
Figure 3: Simplified reaction schematic for acetylation.
Protocol 2: Acetylation of 3-(4-methoxyphenyl)oxetan-3-ol
Materials & Equipment:
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Anhydrous Dichloromethane (DCM)
-
3-(4-methoxyphenyl)oxetan-3-ol (from Protocol 1)
-
Triethylamine (Et₃N) or Pyridine
-
Acetyl chloride
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under nitrogen, add 3-(4-methoxyphenyl)oxetan-3-ol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction for the consumption of the starting alcohol by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (if pyridine is used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
Data Summary & Characterization
The following table summarizes expected yields for representative substrates using the protocols described above.
| Aryl Substituent (Ar-) | Stage 1 Yield (%) | Stage 2 Yield (%) | Overall Yield (%) |
| Phenyl | 85-92% | 90-97% | 77-89% |
| 4-Methoxyphenyl | 88-95% | 92-98% | 81-93% |
| 4-Chlorophenyl | 82-90% | 91-96% | 75-86% |
| 2-Thienyl | 75-85% | 88-95% | 66-81% |
Analytical Characterization:
-
¹H and ¹³C NMR: Confirms the structure of the final product. Key signals include the acetate methyl protons (~2.1 ppm) and the characteristic oxetane methylene protons (doublets, ~4.5-5.0 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC/UPLC: Assesses the purity of the final compound.
Safety, Stability, and Scalability
-
Safety: Oxetane itself is a flammable liquid.[12] Grignard reagents are pyrophoric and must be handled under an inert atmosphere. Acetyl chloride is corrosive and reacts violently with water. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
-
Oxetane Ring Stability: The 3,3-disubstituted oxetane core is generally robust.[2][9] However, it is sensitive to strong acids (Lewis or Brønsted) and certain reducing agents (e.g., LiAlH₄ at elevated temperatures), which can cause ring-opening to a 1,3-diol derivative.[9][10] It is advisable to introduce the oxetane late in a synthetic sequence if harsh conditions are required in earlier steps.[2]
-
Scalability Considerations: The primary challenge in scaling the Grignard reaction is managing the exotherm during reagent addition. A jacketed reactor with controlled cooling is essential. For purification, shifting from chromatography to crystallization or distillation is preferable on a larger scale. The use of flow chemistry can also be considered to improve heat transfer and safety for the Grignard addition step.[13]
Conclusion
The two-stage synthetic route presented provides a reliable, scalable, and versatile method for accessing a wide range of 3-aryl-3-oxetan-yl acetates. By leveraging the robust Grignard addition to oxetan-3-one and employing mild acylation conditions, this strategy avoids common pitfalls associated with oxetane chemistry, such as acid-catalyzed ring-opening. These protocols are designed to be readily implemented by researchers in medicinal chemistry and drug development, facilitating the exploration of this valuable chemical space.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Degennaro, L. et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Beilstein Journal of Organic Chemistry, 12, 2846-2851. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Juhász, L. et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 801-849. [Link]
-
Jahns, H. et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Bull, J. A. et al. (2017). Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans. Angewandte Chemie International Edition, 56(34), 10252-10256. [Link]
-
O'Brien, A. G. et al. (2019). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 21(19), 7856-7860. [Link]
-
Silvi, M. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5698-5703. [Link]
-
Taylor, R. J. K. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Moody, C. J. et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(3), 309-312. [Link]
- Baum, K. et al. (1983). Synthesis of 3-hydroxyoxetane. U.S.
-
Bull, J. A. et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]
-
Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12548-12574. [Link]
-
Mlinarić, M. et al. (2019). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Molecules, 24(11), 2099. [Link]
-
Chemistry Steps. (2025). Preparation of Esters. [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]
-
Bull, J. A. et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27). [Link]
- Polak, R. J. & Adamek, L. J. (1969). Process for preparing 3-hydroxyoxetane. U.S.
-
ResearchGate. (2010). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]
-
Xu, T. et al. (2016). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]
-
Wang, C. et al. (2024). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 29(3), 738. [Link]
-
Zhang, J. et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(34), 5951-5954. [Link]
- CN108822060B - A kind of 3-aryl substituted oxetane and preparation method thereof. (2020).
Sources
- 1. academia.edu [academia.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. researchgate.net [researchgate.net]
Application Note: Functionalization of the 3-Nitrophenyl Oxetane Core for High-Throughput SAR Studies
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, oxetanes have emerged as highly valued bioisosteres for gem-dimethyl and carbonyl groups 1. The incorporation of an oxetane ring fundamentally alters the physicochemical landscape of a drug candidate by lowering lipophilicity (LogD), enhancing aqueous solubility, and redirecting metabolic clearance away from cytochrome P450 enzymes 2.
The 3-nitrophenyl oxetane core represents a highly strategic starting point for Structure-Activity Relationship (SAR) campaigns. The nitro group functions as a masked aniline; once reduced, it provides a versatile nucleophilic handle for late-stage functionalization (LSF) 3. However, the primary synthetic challenge lies in the intrinsic ring strain of the oxetane (~25.5 kcal/mol), which exposes the oxygen lone pairs and renders the four-membered ring highly susceptible to acid-catalyzed ring-opening 4. Therefore, all functionalization workflows must strictly avoid strong Lewis or Brønsted acids, relying instead on chemoselective, neutral, or mildly basic conditions to preserve the structural integrity of the scaffold 5.
SAR Workflow & Logic
The following diagram illustrates the strategic pathway for converting the inert 3-nitrophenyl oxetane core into a diverse library of drug-like analogues.
Workflow for the functionalization of 3-nitrophenyl oxetane into a diverse SAR library.
Quantitative Physicochemical Profiling
The integration of the oxetane core provides a mathematically predictable enhancement of drug-like properties. The table below summarizes the comparative advantages of the oxetane moiety against traditional isosteres during lead optimization 1.
| Scaffold Type | LogD (pH 7.4) | Aqueous Sol. (µM) | CLint (µL/min/kg) | Mechanistic Rationale |
| gem-Dimethyl | 3.2 | 15 | >293.0 | High intrinsic lipophilicity drives rapid CYP3A4 oxidative clearance 1. |
| Carbonyl | 1.8 | 120 | 140.0 | Susceptible to nucleophilic additions, epimerizations, and enzymatic hydrolysis 4. |
| Oxetane | 2.1 | 95 | 25.9 | Optimal balance of polarity, hydrogen-bond accepting ability, and metabolic stability 1. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction to 3-(3-Aminophenyl)oxetane
Traditional nitro reductions utilizing Iron/NH₄Cl or SnCl₂/HCl are contraindicated here, as the acidic medium will rapidly degrade the strained oxetane ring 4. Catalytic hydrogenation under strictly neutral conditions is required.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-(3-nitrophenyl)oxetane (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL, 0.2 M).
-
Degassing: Sparge the solution with Argon for 5 minutes. Causality: Purging oxygen prevents the pyrophoric ignition of methanol upon the addition of the palladium catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq, 10 wt%).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm) using a double-layered balloon. Stir vigorously at 25°C for 4 hours.
-
In-Process Control (IPC) / Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material peak (UV 254 nm) is fully consumed and a new early-eluting peak corresponding to the aniline (M+H = 150.1) appears. If incomplete, refresh the H₂ balloon rather than increasing temperature, which could induce unwanted ring-opening side reactions.
-
-
Workup: Filter the black suspension through a tightly packed pad of Celite, washing with excess Methanol. Causality: Celite physically traps the fine Pd particles, preventing heavy metal contamination that could trigger false positives in downstream biological SAR screening.
-
Isolation: Concentrate the filtrate under reduced pressure (water bath <40°C) to afford the pure 3-(3-aminophenyl)oxetane as a pale oil/solid.
Protocol B: High-Throughput Amidation for SAR Library Generation
To generate a diverse library, the resulting aniline is coupled with various carboxylic acids. HATU is utilized to ensure rapid kinetics, mitigating the risk of oxetane degradation during prolonged reaction times 3.
Step-by-Step Methodology:
-
Pre-Activation: In a 2-dram vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.5 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.
-
Causality: Pre-activation forms the highly reactive O-At ester. DIPEA is selected over Triethylamine (TEA) due to its increased steric hindrance, which prevents competitive nucleophilic attack while effectively neutralizing the reaction medium to protect the acid-sensitive oxetane 4.
-
-
Coupling: Add 3-(3-aminophenyl)oxetane (1.0 eq) dissolved in DMF (1.0 M) to the activated acid mixture. Stir at 25°C for 2 hours.
-
In-Process Control (IPC) / Self-Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes) alongside the starting aniline. Stain the plate with Ninhydrin and heat.
-
Validation Criteria: The complete disappearance of the primary amine (which stains as a bright pink/purple spot) confirms quantitative conversion to the amide.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) and extract with EtOAc (3 x 3 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 2 mL). Causality: The highly polar LiCl solution effectively partitions residual DMF out of the organic layer, ensuring high purity of the final SAR compounds prior to biological testing.
References
1.[4] Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. 2.[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS Publications). 3.[5] Oxetanes in Drug Discovery Campaigns - Journal of Medicinal Chemistry (ACS Publications). 4.[3] Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. 5.[2] Applications of oxetanes in drug discovery and medicinal chemistry - PMC (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: General Procedure for Preparing 3,3-Disubstituted Oxetanes via Conjugate Addition
Executive Summary & Mechanistic Rationale
In modern drug discovery, the exploration of under-investigated, sp³-rich chemical space is paramount for developing therapeutics with optimal physicochemical properties. The four-membered oxetane ring has emerged as a privileged structural motif. Specifically, 3,3-disubstituted oxetanes act as highly effective bioisosteres for gem-dimethyl groups, carbonyls, and morpholine rings[1]. Incorporating an oxetane ring typically lowers lipophilicity (logP), enhances aqueous solubility, and improves metabolic stability by blocking cytochrome P450-mediated oxidation sites without flattening the molecule's 3D architecture[2].
While several synthetic strategies exist (e.g., Williamson etherification of 1,3-diols), they often require harsh basic conditions that suffer from low atom economy and risk ring-opening. Conjugate addition (Michael addition) to oxetane-3-ylidene derivatives provides a highly modular, convergent, and mild alternative[3]. By converting commercially available oxetan-3-one into an electron-deficient alkene (the Michael acceptor), diverse libraries of 3,3-disubstituted oxetanes can be generated through the addition of various nucleophiles (amines, thiols, and carbon-centered radicals)[4].
Reaction Pathway Visualization
The workflow relies on a two-stage process: the generation of the oxetane Michael acceptor via condensation, followed by a 1,4-conjugate addition.
Fig 1: Synthetic workflow for 3,3-disubstituted oxetanes via conjugate addition to oxetan-3-one derivatives.
Physicochemical Profiling: The Oxetane Advantage
The causality behind selecting a 3,3-disubstituted oxetane over traditional functional groups lies in its unique balance of electronics and steric bulk. The table below summarizes the quantitative and qualitative advantages driving this synthetic protocol[1].
| Physicochemical Parameter | gem-Dimethyl Group | Carbonyl Group | 3,3-Disubstituted Oxetane |
| Lipophilicity (ΔlogP impact) | High (+0.5 to +1.0) | Low (-0.5 to 0) | Low (-0.5 to -0.2) |
| Metabolic Stability (CYP450) | High (blocks oxidation) | Low (prone to reduction) | High (resistant to metabolism) |
| Aqueous Solubility | Poor | Good | Excellent (due to oxygen lone pairs) |
| 3D Conformation | Tetrahedral (sp³) | Planar (sp²) | Tetrahedral-like (sp³) |
| Hydrogen Bonding Capacity | None | Strong Acceptor | Strong Acceptor |
Validated Experimental Protocols
The following self-validating protocols describe the synthesis of a standard oxetane Michael acceptor and its subsequent functionalization.
Protocol A: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate (The Michael Acceptor)
This step utilizes a Wittig olefination to avoid the harsh basic conditions of traditional aldol condensations, which can trigger ring-opening of the strained oxetane.
Reagents:
-
Oxetan-3-one (1.0 equiv, commercially available)
-
Ethyl 2-(triphenylphosphoranylidene)acetate (1.05 equiv)
-
Anhydrous Dichloromethane (DCM) (0.5 M relative to oxetan-3-one)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Ar).
-
Dissolution: Dissolve oxetan-3-one in anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add ethyl 2-(triphenylphosphoranylidene)acetate portionwise over 15 minutes. Causality: Portionwise addition at 0 °C prevents localized exothermic spikes that could lead to the volatilization of oxetan-3-one (b.p. ~140 °C but highly volatile) or unwanted polymerization.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours. Monitor completion via TLC (KMnO₄ stain is recommended as the product lacks strong UV chromophores).
-
Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in a cold mixture of diethyl ether/hexanes (1:1) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the product as a colorless oil.
Protocol B: General Procedure for Hetero-Conjugate Addition
This protocol details the aza-Michael addition to the generated acceptor. It is designed to operate under neutral or mildly basic conditions to preserve the oxetane core[3].
Reagents:
-
Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Piperazine, or primary amine) (1.2 equiv)
-
Methanol (MeOH) (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial, dissolve ethyl 2-(oxetan-3-ylidene)acetate in HPLC-grade Methanol.
-
Nucleophile Addition: Cool the solution to 0 °C. Add the amine nucleophile dropwise. Causality: Methanol is explicitly chosen as the solvent because its protic nature stabilizes the zwitterionic transition state and facilitates rapid proton transfer to the intermediate enolate. This accelerates the reaction without requiring Lewis acid catalysts.
-
Reaction: Stir the mixture at room temperature for 4–8 hours. For less nucleophilic amines (e.g., anilines), mild heating (40 °C) or the addition of a catalytic amount of DBU (0.1 equiv) may be required.
-
Monitoring: Confirm the complete consumption of the Michael acceptor via LC-MS.
-
Isolation: Evaporate the methanol under reduced pressure. Purify the crude mixture via flash chromatography (DCM/MeOH gradient) or reverse-phase preparative HPLC to isolate the pure 3,3-disubstituted oxetane.
Critical Parameters & Troubleshooting (Causality Analysis)
To ensure scientific integrity and high yields, operators must understand the mechanistic vulnerabilities of the oxetane ring[2]:
-
Avoidance of Strong Lewis Acids: The oxetane oxygen is a strong Lewis base. Coordination with strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) weakens the adjacent C–O bonds. Combined with the inherent ring strain (~26 kcal/mol), this rapidly triggers strain-release ring-opening pathways. Solution: Rely on protic solvents (MeOH, EtOH) or hydrogen-bond donors (e.g., thioureas) to activate the Michael acceptor instead of Lewis acids.
-
Volatility of Intermediates: Oxetan-3-one and low-molecular-weight oxetane-3-ylidene derivatives are surprisingly volatile. Solution: Never evaporate solvents at water bath temperatures exceeding 30 °C, and avoid pulling high vacuum (<10 mbar) on the isolated neat oils.
-
Reversibility of Thia-Michael Additions: When using thiol nucleophiles, the conjugate addition can be reversible (retro-Michael). Solution: Drive the reaction to completion by using a slight excess of the thiol (1.5 equiv) and a catalytic amount of a mild base like Triethylamine (Et₃N) to generate the highly nucleophilic thiolate anion. Trap the product immediately during workup by avoiding highly basic aqueous washes.
References[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. acs.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrJoaGEj4ngtV66jY-b0z3YVO1PahVCXbbeh8EnDsIkwPiIkSjO970uRd8WsqOa6moOF9j-gbpuETzQ-ku1U-fZF8LFT-X4DvBjV3BQS2sZPdAiLTXVn-50D-b6wkmIwJ6Hs_yI2_h9d1tKIm3d1o=[2]Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. tandfonline.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcDohswXOmysX4RjZxzG8HK3ahJGXlBQKnBZBpq9bIkFNA41Zg8rAIL82qLNcUkSb3MbUp5mMsCmEN00TrmBWej8bipxgbvyTe50WpvmmdreGu82_N10V7l8QFniUGw0pFHekwN-kLm-qQSL0S4TaXJxvSbdwDqCnXn8xhw==[4]Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. rsc.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGTEQjsGpyUfMvLH4ivrMDD29YtrByz18jYbj2A7hfsQRlUcRLGVz1ywWSc2e7s32rqk5MZv9sjGMljjXnuZaxMLrFJT74fc-kT0fLLA7yqN6SFW9ZkHHwNMX2Ayb3x7iOJ4mstX1JLvhPmuI5Q_SS0JHJyA5dbSU=[3]Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework - CORE. core.ac.uk. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjjwDbuts_1dSwUWwhzXdXfQJ_FjHFAqpVYx4itPVIs5O0M249KNw0dLZlD6zYyb4AmcIn6ukmfn3FjxBlhJrtJapVf7Xuju7CgRmozDfrsBLBShITglIgxFoS9LRQWrmXrzN65JUzh8jZoYKhjg==
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxetane Ring Opening During Hydrolysis
Welcome to the Technical Support Center for oxetane chemistry. Oxetanes are increasingly utilized in drug development as metabolically stable isosteres for carbonyls and gem-dimethyl groups. However, their intermediate ring strain makes them uniquely susceptible to degradation during routine synthetic steps, particularly acidic hydrolysis.
This guide provides researchers and scientists with mechanistic insights, troubleshooting workflows, and field-proven protocols to maintain oxetane integrity during complex syntheses.
Part 1: The Mechanistic "Why" (FAQs)
Q1: Why does my oxetane ring open during standard acidic deprotection (e.g., Boc or t-Bu ester removal)? A: The oxetane ring possesses an intermediate ring strain of approximately 107 kJ/mol[1]. Under acidic conditions, the highly basic ring oxygen becomes protonated, forming an activated oxonium ion. This protonation significantly lowers the activation energy required for nucleophilic attack (by water, halides, or internal nucleophiles) at the adjacent carbon. The subsequent cleavage of the C–O bond releases the ring strain, yielding unwanted 1,3-diols or acyclic ether derivatives[1][2].
Q2: Are all oxetanes equally sensitive to acid? A: No, stability is heavily dictated by the substitution pattern. 3,3-disubstituted oxetanes exhibit remarkable stability compared to mono- or unsubstituted variants[3]. The substituents at the 3-position sterically block the trajectory of incoming nucleophiles targeting the C–O σ* antibonding orbital, effectively shielding the ring from cleavage[3].
Q3: My molecule has an internal nucleophile near the oxetane. Does this affect stability? A: Drastically. The presence of neighboring internal nucleophiles, such as unprotected hydroxyl or amine groups, facilitates rapid intramolecular ring-opening under acidic conditions[1][3]. If your substrate contains these functional groups, they must be protected prior to acidic exposure, or acidic conditions must be strictly avoided[4].
Mechanism of acid-catalyzed oxetane ring opening and 3,3-disubstitution shielding.
Part 2: Troubleshooting Guide & Scenario Analysis
Scenario A: Ester Hydrolysis in the Presence of an Oxetane Core
-
The Issue: Standard acidic hydrolysis of an ester leads to complete or partial oxetane degradation.
-
Causality: The acid catalyzes nucleophilic attack by water on the oxetane ring concurrently with ester hydrolysis.
-
The Solution: Switch to basic saponification. The oxetane core is highly robust under basic conditions[1][5]. Ring-opening under basic conditions requires a strong nucleophile to attack an unactivated ether, which is kinetically highly unfavorable.
Scenario B: Boc-Deprotection or t-Bu Ester Cleavage
-
The Issue: Treatment with TFA or HCl in dioxane causes rapid ring opening.
-
Causality: High acidity fully protonates the oxetane oxygen, eliminating the kinetic barrier to ring opening.
-
The Solution: If acid is mandatory, use a milder Lewis acid approach (e.g., TMSOTf with 2,6-lutidine) or perform the reaction at low temperatures (0 °C) with dilute TFA and strict time control[4]. Alternatively, redesign the synthetic route to utilize protecting groups cleavable by catalytic hydrogenation (e.g., Cbz, Benzyl), as oxetanes are completely stable to standard hydrogenation conditions[4][5].
Troubleshooting workflow for selecting hydrolysis conditions in oxetane synthesis.
Part 3: Quantitative Stability Data
To predict the behavior of your specific substrate, consult the comparative stability data below. Notice how substitution patterns drastically alter the half-life of the heterocycle under acidic stress.
| Heterocycle | Substitution Pattern | Environmental Conditions | Quantitative Stability Outcome |
| Oxetane | 2-Sulfonyl | pH 1–10, 25 °C | Half-life of 4–5 days[1] |
| Oxetane | 3,3-Diaryl | pH 1.2 | >80% remaining after 24 hours[1] |
| Oxetane Ether | 3-Aryl-3-alkoxy | 1 M HCl, 37 °C | 31% recovery after 24 hours[1][6] |
| Epoxide | Unsubstituted | Dilute Aqueous Acid | Rapid hydrolysis to a 1,2-diol[1] |
Part 4: Field-Proven Experimental Protocols
Protocol 1: Oxetane-Tolerant Basic Ester Hydrolysis (Saponification)
Use this protocol to hydrolyze esters to carboxylic acids without risking acid-catalyzed ring opening.[4][5]
-
Dissolution: Dissolve the oxetane-containing ester (1.0 equiv) in a 2:1 v/v mixture of Tetrahydrofuran (THF) and water. Causality: The mixed solvent system ensures solubility of both the organic ester and the inorganic base.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5–3.0 equiv) to the solution.
-
Reaction & Validation: Stir the mixture at room temperature. Monitor the progression strictly via TLC or LC-MS (typically requires 2–16 hours). Self-validation: Complete disappearance of the ester mass/spot confirms reaction completion without exposing the molecule to harsh heat.
-
Workup (Critical): Concentrate under reduced pressure to remove THF. Cool the remaining aqueous layer to 0 °C. Adjust the pH to 5–6 using a weak acid (e.g., 10% aqueous citric acid) rather than HCl. Causality: Neutralizing at 0 °C with a weak acid prevents transient local spikes in high acidity that could open the oxetane ring of the newly formed carboxylic acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Protocol 2: Controlled Acidic Cleavage of Boc Groups
Use this protocol only when basic deprotection or hydrogenation is impossible.[4]
-
Preparation: Dissolve the Boc-protected oxetane substrate in anhydrous dichloromethane (DCM).
-
Thermal Control: Cool the solution to exactly 0 °C in an ice-water bath. Causality: Lowering the temperature kinetically suppresses the activation energy required for oxetane ring opening while still allowing the highly sensitive Boc group to cleave.
-
Acid Addition: Slowly add dilute Trifluoroacetic acid (TFA) (e.g., 10–20% v/v in DCM) dropwise.
-
Monitoring: Monitor the reaction every 15 minutes by LC-MS. Do not leave the reaction unattended.
-
Quenching (Critical): Immediately upon consumption of the starting material, quench the reaction directly at 0 °C by adding a saturated aqueous solution of NaHCO₃ until the aqueous layer is strictly basic (pH 8). Causality: Attempting to concentrate the TFA/DCM mixture under vacuum will concentrate the acid and apply heat, guaranteeing oxetane destruction. In-situ neutralization is mandatory.
Part 5: References
Sources
Technical Support Center: Optimizing Rhodium-Catalyzed Additions to Oxetanylidene Acetates
Welcome to the technical support center for Rh-catalyzed additions to oxetanylidene acetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both successful outcomes and a deeper understanding of the reaction mechanism.
The Rh-catalyzed addition to oxetanylidene acetates is a versatile method for constructing complex molecular architectures. However, its success is contingent on a nuanced understanding of the interplay between catalyst, substrate, ligand, and reaction conditions. This resource is structured to address common challenges and provide actionable troubleshooting strategies.
I. Foundational Principles: Understanding the Catalytic Cycle
A successful optimization strategy begins with a firm grasp of the reaction mechanism. The currently accepted mechanism for many Rh-catalyzed C-H functionalization reactions, which shares principles with the addition to oxetanylidene acetates, often involves a Rh(I)/Rh(III) catalytic cycle.[1] Key steps typically include oxidative addition, migratory insertion, and reductive elimination.[2] The specific nature of the bond cleavage and formation can proceed through different pathways, such as a closed-shell mechanism involving heterolytic cleavage or an open-shell pathway with homolytic bond breaking.[3] Understanding which pathway is dominant is crucial, as they demand different optimization strategies.[3]
Caption: Simplified Rh(I)/Rh(III) Catalytic Cycle
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low reactivity is a common hurdle. A systematic approach to troubleshooting is essential.
1. Catalyst Activity and Pre-catalyst Activation:
-
Is your Rhodium source active? Rhodium pre-catalysts, such as [Rh(cod)Cl]2, often require an activation step. Ensure your activation protocol is appropriate for the chosen ligand and substrate.
-
Consider the Ligand-to-Rhodium Ratio: An incorrect ratio can lead to the formation of inactive or less active catalyst species.[4] Titrate the ligand-to-metal ratio to find the optimal balance.
2. Reaction Temperature:
-
Is the temperature sufficient? Many Rh-catalyzed reactions require elevated temperatures to overcome activation barriers.[5][6] A gradual increase in temperature (e.g., in 10 °C increments) can often initiate a stalled reaction. However, be mindful of potential substrate or product decomposition at higher temperatures.
3. Solvent Choice:
-
Does the solvent facilitate the reaction? The polarity and coordinating ability of the solvent can significantly impact catalyst solubility and reactivity. Aprotic solvents are common, but in some cases, a switch to a different solvent system may be beneficial.[7]
4. Substrate Purity:
-
Are your starting materials pure? Impurities in the oxetanylidene acetate or the coupling partner can poison the catalyst. Ensure all substrates are purified before use.
Q2: I am observing significant formation of byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation often points to competing reaction pathways. Identifying the major byproducts is the first step toward mitigating their formation.
1. Unwanted Ring-Opening of the Oxetane:
-
Problem: The strained oxetane ring is susceptible to premature ring-opening, especially under acidic conditions.[8][9]
-
Solution:
-
Strictly Anhydrous and Degassed Conditions: Exclude moisture and oxygen, which can generate acidic species.
-
Use of Non-Acidic Additives: If an additive is required, opt for neutral or basic ones.
-
Temperature Control: Excessive heat can promote decomposition and side reactions.
-
2. Isomerization of the Oxetanylidene Acetate:
-
Problem: The exocyclic double bond can isomerize under certain conditions, leading to a mixture of products.
-
Solution:
-
Ligand Modification: The electronic and steric properties of the ligand can influence the selectivity. Electron-donating ligands can sometimes suppress isomerization.
-
Reaction Time: Prolonged reaction times may lead to product isomerization. Monitor the reaction progress and quench it once the desired product is formed.
-
Q3: My yield is inconsistent between batches. What are the likely sources of this variability?
A3: Reproducibility issues are often traced back to subtle variations in experimental parameters.
1. Catalyst Loading and Purity:
-
Precise Measurement: Ensure accurate and consistent measurement of the rhodium catalyst and ligand. Even small variations can have a significant impact on the reaction rate and overall yield.
-
Catalyst Batch Variation: If using a commercial catalyst, be aware that batch-to-batch variations can occur. It is good practice to test a new batch on a small scale before committing to a large-scale reaction.
2. Water and Oxygen Content:
-
Rigorous Inert Atmosphere Techniques: The presence of water or oxygen can deactivate the catalyst. Utilize Schlenk lines or a glovebox for all manipulations.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
3. Stirring and Heating:
-
Consistent Mixing: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.
-
Accurate Temperature Control: Use a reliable heating mantle with a temperature probe to ensure the reaction temperature is stable and accurate.
III. Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction?
A: The optimal catalyst loading is substrate-dependent but typically ranges from 1 to 5 mol%. It is always advisable to perform a catalyst loading screen for each new substrate to find the balance between reaction efficiency and cost.
Q: Which ligands are most effective for this transformation?
A: Phosphine-based ligands are commonly employed in rhodium catalysis.[10] The choice of ligand can influence reactivity, selectivity, and the stability of the catalyst. Both monodentate and bidentate phosphine ligands have been used successfully. For asymmetric transformations, chiral ligands are necessary.[11]
| Ligand Type | Common Examples | Key Characteristics |
| Monodentate Phosphines | PPh₃, P(OPh)₃ | Can offer high reactivity but may lead to lower selectivity. |
| Bidentate Phosphines | BINAP, DPPF | Often provide better stability and selectivity due to the chelate effect. |
| Chiral Phosphines | (R)- or (S)-BINAP | Used for enantioselective reactions. |
Q: Can additives be used to improve the reaction?
A: Yes, additives can play a crucial role. For instance, in some Rh-catalyzed C-H activation reactions, additives like Cu(OAc)₂ have been shown to facilitate the regeneration of the active catalyst.[10][12] However, the choice of additive must be made carefully to avoid unwanted side reactions, such as acid-catalyzed ring-opening of the oxetane.[8]
IV. Experimental Protocols
General Procedure for Rh-Catalyzed Addition to Oxetanylidene Acetates
! IMPORTANT ! All procedures should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. All solvents and reagents should be anhydrous unless otherwise noted.
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]2) and the desired ligand in the chosen anhydrous solvent. Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and catalyst formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the oxetanylidene acetate and the coupling partner.
-
Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the substrates via cannula.
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction as appropriate (e.g., with a saturated solution of NH₄Cl). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General Experimental Workflow
V. References
-
Mechanism of Rh-Catalyzed Oxidative Cyclizations: Closed versus Open Shell Pathways. (2016). Vertex AI Search.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
-
Rhodium catalyzed [4 + 2 + 2] cycloaddition and alkyne insertion: a new route to eight-membered rings. (2002). Journal of the American Chemical Society.
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
-
Effects of Additives on Catalytic Arene C–H Activation: Study of Rh Catalysts Supported by Bis-phosphine Pincer Ligands. (2021). Organometallics.
-
Red and Orange‐Light‐Accelerated Rhodium‐Catalyzed Oxidative Olefination of Arenes. (2025). Angewandte Chemie International Edition.
-
Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity. (n.d.). ACS Catalysis.
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research.
-
Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of Allene-1,3-Dienes. (2022). Angewandte Chemie International Edition.
-
Rhodium‐Catalyzed Enantioselective Hydrogenation of (E)‐Enol Acetate Acids. (2013). European Journal of Organic Chemistry.
-
An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol. (n.d.). Benchchem.
-
Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. (2021). Accounts of Chemical Research.
-
Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. (n.d.). Journal of the American Chemical Society.
Sources
- 1. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Additives on Catalytic Arene C–H Activation: Study of Rh Catalysts Supported by Bis-phosphine Pincer Ligands [uva.theopenscholar.com]
- 11. Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of Allene-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Red and Orange‐Light‐Accelerated Rhodium‐Catalyzed Oxidative Olefination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for nitro-aryl oxetane esters by flash chromatography
Welcome to the Chromatography Technical Support Center
As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of nitro-aryl oxetane esters. These molecules present a "perfect storm" of chromatographic challenges: the high ring strain and acid-lability of the oxetane ether[1], the intense UV dominance and
This guide is designed to move beyond basic troubleshooting. By understanding the physicochemical causality behind your compound's behavior on the column, you can implement self-validating protocols that ensure high recovery, pristine purity, and structural integrity.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my oxetane ring degrading (ring-opening) during standard silica gel chromatography? The Causality: Oxetanes are highly strained four-membered cyclic ethers. Standard unmodified silica gel contains surface silanol groups that act as Brønsted acids (pKa ~ 4.5–5.0). This localized acidity protonates the oxetane oxygen, drastically lowering the activation energy for nucleophilic attack or spontaneous ring-opening. When paired with an ester group, the molecule is even more susceptible to degradation via neighboring group participation or transesterification[1]. The Solution: You must neutralize the stationary phase. Add 1–2% Triethylamine (TEA) to your mobile phase to cap the acidic silanol sites[2]. If your ester group is highly sensitive to the basicity of TEA, switch your stationary phase entirely to Neutral Aluminum Oxide (Brockmann Activity 1), which has been proven to yield full recovery of sensitive oxetane derivatives without inducing ester hydrolysis[3].
Q2: I am experiencing severe co-elution of my nitro-aryl oxetane ester with unreacted nitro-aryl starting materials. How can I improve resolution?
The Causality: Nitro-aryl groups are highly polar and engage in strong intermolecular dipole-dipole interactions and
Q3: The UV trace only shows one massive peak, but post-column NMR indicates multiple impurities. Why is my UV detector failing me?
The Causality: The nitro group (
Q4: My crude nitro-aryl oxetane ester is completely insoluble in the starting mobile phase (e.g., 95:5 Hexane:EtOAc). How should I load it onto the column? The Causality: The rigid, planar nature of the nitro-aryl moiety combined with the polar ester and oxetane groups often results in high crystal lattice energy, making the compound poorly soluble in non-polar starting gradients. Liquid loading in a strong solvent (like DCM or DMF) will cause immediate band broadening and ruin the separation. The Solution: Utilize the solid loading technique. Dissolve the crude mixture in a volatile solvent, adsorb it onto a neutralized solid support (like Celite), and evaporate to a free-flowing powder. This ensures a tight injection band and prevents precipitation at the column head.
Quantitative Data: Stationary Phase Optimization
To prevent oxetane degradation while maintaining ester integrity, selecting the correct stationary phase and additive combination is critical[2][3][4].
| Stationary Phase | Additive | Oxetane Stability | Ester Stability | Resolution (Nitro-Aryl) | Recommendation |
| Standard Silica (SiOH) | None | Poor (Ring-opens) | Good | Moderate | Avoid for sensitive oxetanes. |
| Silica Gel | 1-2% TEA | Excellent | Moderate | Good | Standard choice; monitor ester for aminolysis. |
| Basic Alumina (Act. IV) | None | Excellent | Poor (Hydrolyzes) | Moderate to Good | Avoid if the ester linkage is base-labile. |
| Neutral Alumina | None | Very Good | Excellent | Moderate | Optimal for dual acid/base-sensitive targets. |
Experimental Protocol: Purification of Acid-Sensitive Nitro-Aryl Oxetane Esters
This self-validating protocol ensures that the oxetane ring remains intact while overcoming the solubility and detection challenges of the nitro-aryl moiety.
Step 1: Solvent and Modifier Preparation
-
Prepare the mobile phase gradient (e.g., Toluene as Solvent A; Ethyl Acetate as Solvent B).
-
Add 1% (v/v) Triethylamine (TEA) to both Solvent A and Solvent B to ensure the system remains buffered throughout the entire gradient run[2]. Mix thoroughly.
Step 2: Stationary Phase Neutralization
-
Mount a standard silica gel flash column.
-
Pre-equilibrate the column by flushing it with 3 to 5 Column Volumes (CV) of the TEA-modified Solvent A. Causality Check: This step is non-negotiable; it ensures all Brønsted acidic silanol groups are capped before the oxetane enters the column[4].
Step 3: Solid Loading Preparation
-
Dissolve the crude nitro-aryl oxetane ester in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 (preferred over silica to avoid localized acidity during drying) to the flask in a 1:3 (sample:Celite) mass ratio.
-
Evaporate the DCM under reduced pressure using a rotary evaporator. Keep the water bath strictly <30 °C to prevent thermal degradation of the oxetane[2]. Yield a fine, free-flowing powder.
Step 4: Column Loading and Elution
-
Transfer the dry powder into a solid load cartridge and attach it to the pre-equilibrated column.
-
Run the optimized gradient (e.g., 0% to 50% EtOAc in Toluene over 15 CV).
-
Monitor the elution using dual-wavelength UV (254 nm and 280 nm) and ELSD. Self-Validation: If the ELSD registers a peak where the UV does not, you have successfully identified a masked non-chromophoric impurity.
Step 5: Fraction Pooling and TEA Removal
-
Pool the pure fractions immediately.
-
Concentrate under reduced pressure at <30 °C.
-
Critical Step: Residual TEA will concentrate with your product. To remove it without applying destructive heat, co-evaporate the final residue with 2x volumes of pure toluene, followed by drying under high vacuum (0.01–0.05 Torr) for 12–24 hours[3].
Troubleshooting Workflow Visualization
Fig 1. Troubleshooting decision tree for the chromatographic purification of nitro-aryl oxetane esters.
References
- Saejong, P. et al. "Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols." ResearchGate.
- Saejong, P. et al. "Supporting Information Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Al." RSC.
- Wuitschik, G. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry." ACS Publications.
- Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews." ACS Publications.
Sources
Troubleshooting low conversion in Michael addition to oxetane alkenes
Topic: Troubleshooting Low Conversion in Michael Addition to Oxetane Alkenes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Lead: Senior Application Scientist, Heterocycle Methodology Group
Executive Summary: The "Oxetane Paradox"
You are likely here because you are trying to install a nucleophile onto a vinyl oxetane or oxetanyl-acrylate scaffold to improve metabolic stability or solubility (the "Carreira/Bull effect"), but the reaction is failing.
The Paradox: Oxetanes are strained rings (approx. 110 kJ/mol strain energy), theoretically making them reactive. However, in Michael additions, they often present a dual failure mode:
-
Inertness: The "puckered" geometry of the 4-membered ring creates significant steric shielding at the
-carbon, blocking nucleophilic attack. -
Fragility: Attempts to activate the alkene with traditional Lewis Acids (e.g.,
, ) often coordinate to the oxetane oxygen, triggering catastrophic ring-opening or polymerization.
This guide moves beyond standard "add more catalyst" advice. We utilize Hydrogen Bond Donor (HBD) solvent effects and soft-activation strategies to solve this specific impasse.
Diagnostic Workflow
Before adjusting conditions, identify your failure mode. Use this logic tree to select the correct troubleshooting module.
Figure 1: Diagnostic decision tree for oxetane Michael addition failures.
Module 1: The Inert Reactant (No Conversion)
Symptom: The alkene is intact. The nucleophile is present.[1][2][3] Nothing happens even at reflux.
Root Cause: The oxetane ring is not flat; it is puckered (
The Solution: Fluorinated Alcohol Solvents (HFIP)
Do not reach for stronger Lewis Acids immediately. Instead, switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
Why it works:
-
Microsolvation: HFIP forms strong H-bond networks with the carbonyl/nitro/sulfone oxygen of the Michael acceptor. This lowers the LUMO energy (activating the alkene) without coordinating tightly to the oxetane ether oxygen (which would pop the ring).
-
Ion Pair Separation: If you are using an amine nucleophile, HFIP stabilizes the transition state charge separation.
Protocol Adjustment:
| Parameter | Standard Condition (Fail) | Recommended HFIP Condition |
|---|---|---|
| Solvent | THF, DCM, or Toluene | HFIP (pure or 4:1 mix with DCM) |
| Concentration | 0.1 M | 0.5 M - 1.0 M (High conc. drives kinetics) |
| Temperature | Reflux (
Expert Insight: If HFIP is too expensive for scale-up, use it as an additive (5-10 equiv) in DCM or Toluene. This often retains 80% of the rate acceleration.
Module 2: The Disappearing Ring (Decomposition)
Symptom: LCMS shows loss of starting material, but no desired mass. NMR shows loss of the characteristic oxetane protons (
The Solution: "Soft" Catalysis or Base-Only Routes
Strategy A: Switch to Base Catalysis
Oxetanes are remarkably stable to base (even strong bases like
-
Action: Remove all Lewis Acids.
-
Reagent: Use DBU (10-20 mol%) or TMG (Tetramethylguanidine).
-
Mechanism: Deprotonate the nucleophile rather than activating the electrophile.
Strategy B: The "Soft" Lewis Acid If you must use a Lewis Acid (e.g., for weak nucleophiles), select one that is "soft" or bulky, minimizing oxetane O-coordination.
-
Avoid:
, , . -
Try:
or Lanthanide triflates ( ) in the presence of molecular sieves.
Module 3: Stalled Conversion (Thermodynamics)
Symptom: Reaction reaches ~40-50% conversion and stops. Adding more catalyst does nothing. Root Cause: The Michael addition is reversible (Retro-Michael). The steric bulk of the oxetane destabilizes the adduct, making the reverse reaction kinetically accessible.
The Solution: Kinetic Trapping
You must shift the equilibrium.
-
Temperature Drop: Counter-intuitively, lower the temperature once the reaction starts. The forward reaction is exothermic; lower T favors the product (Le Chatelier's principle), provided you have a catalyst active enough (see HFIP above) to overcome the barrier.
-
In-situ Trapping: If the product is an enolate intermediate (e.g., adding to an oxetanyl acrylate), trap it immediately with an electrophile (e.g., TMSCl) or a proton source that prevents reversal.
Validated Protocol: Amine Addition to 3-Vinyl Oxetane
This protocol synthesizes the "HFIP Effect" with high-concentration kinetics to ensure conversion without ring opening.
Reaction Scheme: Amine (1.2 equiv) + Vinyl Oxetane (1.0 equiv) -> [HFIP, 25 C] -> Amino-ethyl Oxetane
Step-by-Step Guide:
-
Preparation: Flame-dry a reaction vial. Oxetanes are hygroscopic; moisture can lead to hydrolytic ring opening if acidic impurities are present.
-
Solvent System: Add HFIP (Hexafluoroisopropanol).[4] Do not substitute with isopropanol or ethanol.
-
Reactants:
-
Add the Vinyl Oxetane substrate.
-
Add the Amine (1.2 – 1.5 equivalents).
-
Note: No external base is usually required in HFIP. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base.
-
-
Concentration: Adjust solvent volume to achieve 0.5 M to 1.0 M concentration with respect to the oxetane.
-
Execution: Stir at 25 °C for 4–16 hours.
-
Monitoring: Take an aliquot, dilute in
(neutralized with basic alumina if sensitive), and check NMR. Look for the disappearance of vinyl protons (5.5–6.5 ppm).
-
-
Workup (Critical):
-
HFIP is acidic (
). Do not concentrate directly if your product is acid-sensitive. -
Dilute with EtOAc, wash 2x with sat.
to remove HFIP and neutralize. -
Dry over
and concentrate.
-
Mechanistic Visualization
The following diagram illustrates why HFIP succeeds where traditional Lewis Acids fail.
Figure 2: Selective activation of the Michael acceptor via HFIP hydrogen bonding vs. destructive Lewis Acid coordination.
References
-
Bull, J. A., et al. (2016).[5][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6][7][8][9] Chemical Reviews, 116(19), 12150–12233.
- Foundational review covering stability profiles and synthesis of 3-substituted oxetanes.
-
Burkhard, J. A., Carreira, E. M., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.
- Establishes the utility of oxetanes as gem-dimethyl bioisosteres and discusses their metabolic stability.
-
Colgan, A. C., et al. (2020). "HFIP in Organic Synthesis." Chemical Reviews, 120, 15, 7448–7502.
- Comprehensive guide to using Hexafluoroisopropanol to activate electrophiles without acid c
-
Jenkins, H. A., & Bull, J. A. (2014). "Synthesis of Oxetane-Containing Michael Acceptors." Tetrahedron Letters, 55(30), 4160-4163.
- Specific protocols for cre
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academia.edu [academia.edu]
- 4. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Nitro Group Reductions on Oxetane Scaffolds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for the selective reduction of nitro groups on molecules containing an oxetane scaffold. The inherent ring strain of the oxetane moiety presents unique challenges, and this document is designed to help you navigate potential side reactions, primarily ring-opening, to achieve high-yielding and clean conversions to the desired amine.
Frequently Asked Questions (FAQs)
Q1: Is the oxetane ring stable under typical nitro group reduction conditions?
The stability of the oxetane ring is not absolute and is highly dependent on the substitution pattern of the oxetane and the specific reaction conditions employed. A common misconception is that oxetanes are universally unstable.[1][2] Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks nucleophilic attack on the C-O antibonding orbitals.[1][3]
-
Stable Conditions : The oxetane ring is generally stable under neutral and basic conditions.[1] It has also been shown to be robust under various catalytic hydrogenation conditions.[1][4]
-
Conditions to Approach with Caution : Strongly acidic conditions (both Brønsted and Lewis acids) are the primary concern, as they can catalyze the ring-opening of oxetanes.[1][5] This is particularly true in the presence of nucleophiles. The use of strong reducing agents at elevated temperatures may also lead to ring cleavage.[1]
Q2: I'm observing significant byproduct formation, likely from oxetane ring-opening. What are the common causes?
Ring-opening during a nitro reduction on an oxetane-containing substrate is typically caused by one of the following:
-
Acidic Conditions : The use of acidic reagents (e.g., Fe/HCl, SnCl₂/HCl) can lead to protonation of the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[1]
-
Intramolecular Nucleophiles : The presence of a nearby nucleophilic group (e.g., a hydroxyl or even the newly formed amine) can facilitate intramolecular ring-opening, especially under acidic conditions.[2][3]
-
Harsh Reducing Agents : Powerful reducing agents, particularly when used at elevated temperatures, can be aggressive enough to cleave the strained oxetane ring.[1]
Q3: Which methods are recommended for the selective reduction of a nitro group on an oxetane scaffold?
Catalytic hydrogenation is the most widely recommended and successful method for reducing nitro groups while preserving the oxetane ring.[1][4] Transfer hydrogenation can also be a viable, milder alternative.
-
Preferred Method : Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) with a hydrogen source (H₂ gas or a transfer agent) is often the method of choice.[1][6]
-
Alternative Catalysts : Raney Nickel (Ra-Ni) can also be used, but conditions need to be carefully optimized. While successful for nitrile reduction on oxetanes, it has been reported to be less effective for nitro groups, requiring longer reaction times and resulting in lower purity.[6][7]
-
Metal/Acid Reductions : Systems like Fe/HCl or SnCl₂ are generally not recommended due to the strongly acidic conditions which promote oxetane ring-opening.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the reduction of nitro-substituted oxetanes.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times.
-
The reaction stalls before reaching completion.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The starting material must be fully dissolved. Consider a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or methanol in THF can be beneficial. |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored properly. For Pd/C, ensure it is not poisoned. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Hydrogen Pressure | If using H₂ gas at atmospheric pressure, consider increasing the pressure. For some substrates, pressures up to 50-80 atm may be necessary.[6] |
| Inefficient Hydrogen Donor (Transfer Hydrogenation) | If using a hydrogen donor like ammonium formate or hydrazine, ensure it is used in sufficient stoichiometric excess. |
Problem 2: Oxetane Ring-Opening and Side Product Formation
Symptoms:
-
Formation of diol byproducts or other unexpected impurities.
-
Low isolated yield of the desired amine despite full consumption of the starting material.
Decision-Making Workflow for Troubleshooting Ring-Opening:
Caption: Troubleshooting workflow for oxetane ring-opening.
Recommended Experimental Protocols
The following protocols are generalized and should be optimized for your specific substrate.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This is a standard and reliable method for the reduction of nitro groups while preserving the oxetane ring.
Workflow Diagram:
Caption: General workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Setup: In a suitable hydrogenation vessel, dissolve the nitro-oxetane substrate (1.0 eq) in a solvent such as ethanol, methanol, or THF.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate) to the solution.
-
Inerting: Seal the vessel and purge the system with nitrogen gas to remove air.
-
Hydrogenation: Introduce hydrogen gas, either from a balloon for atmospheric pressure or from a cylinder for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenation with Pd/C and Ammonium Formate
This method avoids the need for a pressurized hydrogen gas setup and can be a milder alternative.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the nitro-oxetane substrate (1.0 eq) and a solvent (typically methanol or ethanol).
-
Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 wt% of the substrate).
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: Follow steps 7 and 8 from Protocol 1.
Summary of Recommended Conditions
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temp. | Pressure | Oxetane Ring Stability | Notes |
| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | EtOH, MeOH, THF | RT | 1-50 atm | High [1][6] | The most reliable method. Pressure may need optimization. |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | MeOH, EtOH | 40-60 °C | N/A | High | Good alternative to pressurized H₂. |
| Catalytic Hydrogenation | Raney Nickel | H₂ gas | EtOH, MeOH | RT - 60 °C | 1-80 atm | Moderate to High [6] | May require higher temperatures and pressures. Can be less efficient for nitro groups compared to nitriles on oxetane scaffolds.[6] |
| Metal/Acid Reduction | Fe, SnCl₂ | HCl, AcOH | EtOH/H₂O | Reflux | N/A | Low [1] | Not Recommended. High risk of ring-opening due to acidic conditions. |
References
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]
-
Steves, J. E., & Wengryniuk, S. E. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
Wengryniuk, S. E. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Rybakov, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
-
Rybakov, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
RSC Publishing. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. Available at: [Link]
-
JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]
-
National Institutes of Health. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]
-
ResearchGate. (2019). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. Available at: [Link]
-
The Journal of Organic Chemistry. (1985). Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane. Available at: [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
ResearchGate. (2019). Synthesis and structure of oxetane containing tripeptide motifs. Available at: [Link]
-
Wikipedia. Raney nickel. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
Solvent selection for crystallization of ethyl 2-(3-aryloxetan-3-yl)acetates
Technical Support Center: Crystallization of Ethyl 2-(3-aryloxetan-3-yl)acetates
User Guide: Solvent Selection & Crystallization Protocols
Executive Summary: The Oxetane Challenge
The crystallization of ethyl 2-(3-aryloxetan-3-yl)acetates presents a unique paradox in process chemistry. You are balancing the lipophilicity of the aryl group against the polarity and strain of the oxetane ring.
The 3,3-disubstituted oxetane motif is a celebrated bioisostere for gem-dimethyl and carbonyl groups, widely cited in work by Carreira and Wuitschik for improving metabolic stability and solubility [1, 2]. However, this scaffold introduces specific vulnerabilities:
-
Acid Sensitivity: The strained ether ring (approx. 107 kJ/mol strain energy) is susceptible to ring-opening under acidic conditions [3].
-
Conformational Flexibility: The ethyl acetate side chain adds rotatable bonds, increasing the entropy of the system and often leading to "oiling out" rather than crystal lattice formation.
This guide provides a self-validating logic for solvent selection to overcome these barriers.
Solvent Selection Matrix
Do not choose solvents randomly. Use this compatibility matrix based on the physicochemical properties of the 3-aryloxetane scaffold.
| Solvent Class | Recommendation | Technical Rationale |
| Esters (EtOAc, iPrOAc) | HIGHLY RECOMMENDED | Excellent solubility for the ester side chain. chemically compatible. Isopropyl Acetate (iPrOAc) is preferred over Ethyl Acetate for higher boiling points and better impurity rejection. |
| Hydrocarbons (Heptane, Hexane) | ANTI-SOLVENT ONLY | The compound is likely insoluble here. Use as a counter-solvent to drive supersaturation. Heptane is preferred over Hexane due to lower toxicity and higher boiling point. |
| Aromatics (Toluene) | RECOMMENDED | Good for solubilizing the aryl moiety via |
| Chlorinated (DCM, CHCl | RESTRICTED | Risk: Chloroform often contains traces of HCl (decomposition) or Ethanol (stabilizer). If used, it must be filtered through basic alumina first. Generally too good a solvent for crystallization; leads to oils. |
| Alcohols (MeOH, EtOH, IPA) | CAUTION | Risk: Transesterification of the ethyl ester side chain can occur if the solution is heated for prolonged periods or if trace acid/base is present. |
| Ethers (THF, MTBE) | MODERATE | MTBE is an excellent alternative anti-solvent. THF is often too solubilizing but useful for vapor diffusion. |
Strategic Workflow: Decision Logic
Before starting, verify the pH of your solvent. Never expose an oxetane to a solvent with pH < 4.
Figure 1: Decision tree for selecting the crystallization method based on solubility and stability constraints. Note the critical checkpoint for acidity to prevent oxetane degradation.
Validated Protocols
Protocol A: The "Safe" Binary System (EtOAc / Heptane)
Best for: Initial attempts and scaling up.
-
Dissolution: Dissolve the crude ethyl 2-(3-aryloxetan-3-yl)acetate in the minimum amount of Ethyl Acetate (or iPrOAc) at 50°C.
-
Note: Do not exceed 60°C. Thermal stress combined with trace impurities can trigger decomposition [4].
-
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust) that cause uncontrolled precipitation.
-
Cloud Point: Add Heptane dropwise to the warm solution with stirring until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add just enough Ethyl Acetate to make the solution clear again.
-
Cooling: Turn off the heat. Allow the vial to cool to room temperature in a heating block (slow cooling).
-
Seeding (Critical): If no crystals form at 25°C, add a "seed" crystal. If you lack seeds, scratch the glass wall with a spatula to induce nucleation.
-
Harvest: Cool to 4°C for 12 hours. Filter and wash with cold Heptane.
Protocol B: Vapor Diffusion (For X-Ray Quality)
Best for: Small quantities (<50 mg) requiring high-quality single crystals.
-
Inner Vial: Dissolve 20 mg of compound in 0.5 mL of Toluene or THF in a small HPLC vial.
-
Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Anti-Solvent: Add 5 mL of Pentane or Hexane to the outer vial.
-
Seal: Cap the large vial tightly and leave undisturbed in a dark, vibration-free area for 3-7 days.
Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound becomes supersaturated but the energy barrier to form an ordered lattice is too high compared to forming an amorphous liquid droplet.
-
Fix 1 (Temperature): Re-heat the oil to dissolve it, then cool much slower. Rapid cooling traps the oil phase.
-
Fix 2 (Seed): You must provide a template. If you have no seeds, sonicate the oil/solvent mixture for 30 seconds to induce nucleation.
-
Fix 3 (Solvent): Switch to Toluene/Heptane . Aromatic stacking from Toluene can sometimes template the aryl group of your molecule better than aliphatic esters.
Q2: I see a new spot on my TLC after crystallization. Did I degrade the oxetane? A: Likely, yes.
-
Diagnosis: If the new spot is more polar (lower
), you likely opened the ring to form the 1,3-diol or chlorohydrin derivative. -
Root Cause: Your solvent was acidic.[7] Chloroform degrades to HCl over time.
-
Prevention: Always wash organic extracts with aqueous
before the final concentration step prior to crystallization. Add a few granules of to your crystallization solvent if the compound is strictly base-stable.
Q3: Can I use alcohols like Ethanol? A: Proceed with extreme caution.
-
Risk: The "ethyl...acetate" portion of your molecule can undergo transesterification with Methanol or Ethanol, especially if the oxetane ring acts as a Lewis base or if trace acid is present.
-
Recommendation: If you must use alcohols, use Isopropyl Alcohol (IPA) (sterically hindered, slower transesterification) and keep the temperature below 40°C.
Mechanism of Failure: The "Oiling Out" Loop
Understanding why the experiment fails is key to fixing it.
Figure 2: The kinetic competition between oiling out and crystallization. High conformational flexibility of the ethyl acetate side chain favors LLPS.
References
-
Wuitschik, G., et al. (2010).[8] Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups.[2][3][6][9][10][11] Journal of Medicinal Chemistry, 53(8), 3227–3246.[8]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][9][10][11][12] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for solvent selection principles).
Sources
- 1. unifr.ch [unifr.ch]
- 2. academia.edu [academia.edu]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. drughunter.com [drughunter.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Handling Oxetane Ester Intermediates
Welcome to the technical support guide for handling moisture-sensitive oxetane ester intermediates. This resource is designed for researchers, chemists, and drug development professionals who utilize these valuable but challenging building blocks. Here, we address common issues encountered during synthesis, purification, and storage, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Fundamental Principles: The Dual Nature of Sensitivity
Oxetane esters present a dual challenge regarding moisture sensitivity. The reactivity stems from two distinct functionalities within the same molecule: the ester group and the strained oxetane ring. Understanding which part of your molecule is reacting with trace water is the first step in effective troubleshooting.
-
The Ester Functionality: Like any ester, this group is susceptible to hydrolysis, a reaction catalyzed by either acid or base, to yield a carboxylic acid and an alcohol. This is often a primary concern during workups or under reaction conditions with aqueous reagents.
-
The Oxetane Ring: The four-membered ring possesses significant ring strain (approx. 106 kJ/mol), making it susceptible to nucleophilic attack.[1] While generally stable under neutral and basic conditions, the ring can be readily opened by nucleophiles under acidic catalysis.[1][2] Water, especially when protonated, can act as a nucleophile, leading to the formation of unwanted 1,3-diol byproducts. The stability of the ring is significantly influenced by its substitution pattern; 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance protecting the ring's oxygen and carbons.[2][3]
Visualizing the Degradation Pathways
The diagram below illustrates the two primary degradation pathways for a generic oxetane ester in the presence of water.
Caption: Primary degradation pathways for oxetane esters.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I suspect water contamination. What are the first things I should check?
A1: Start with your solvent. The success of any moisture-sensitive reaction depends on the rigorous exclusion of water.[4] Solvents should ideally have a water content below 50 ppm.[4] Next, verify the dryness of your glassware, which can hold a thin film of adsorbed moisture. Finally, ensure your starting materials and reagents are anhydrous and were handled under an inert atmosphere.
Q2: What are the typical signs of degradation in my crude reaction mixture?
A2: Degradation can be identified using standard analytical techniques:
-
TLC: The appearance of new, often more polar, spots that were not present at the start of the reaction. The 1,3-diol byproduct from ring-opening is significantly more polar than the parent ester.
-
¹H NMR: Look for the disappearance of characteristic oxetane methylene proton signals and the appearance of broad signals corresponding to hydroxyl groups. You may also see a shift in the signals for the carbon backbone.
-
LC-MS: The presence of masses corresponding to the hydrolyzed carboxylic acid or the ring-opened diol.
Q3: How should I properly store my oxetane ester intermediate?
A3: Proper storage is critical to maintain the integrity of the intermediate.[5]
-
Temperature: Store at low temperatures, typically -20°C, to minimize thermal degradation.[5]
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from both moisture and air.[5][6]
-
Light: Protect from light by using an amber vial or storing it in a dark location to prevent photolytic decomposition.[5]
Q4: Can I use acidic conditions with my oxetane-containing molecule?
A4: Extreme caution is required. The oxetane ring is most vulnerable under strongly acidic conditions (e.g., HCl, H₂SO₄), which can catalyze ring-opening.[2] However, milder acidic conditions can sometimes be tolerated, especially with more stable 3,3-disubstituted oxetanes.[2] If an acidic step is unavoidable, you must perform careful optimization: use the mildest possible acid, lowest effective temperature, and shortest reaction time. Always run a small-scale stability test first.[7]
Q5: Are basic conditions always safe for the oxetane ring?
A5: Generally, the oxetane ring itself is stable and unreactive under basic conditions.[2] This makes basic conditions, such as using lithium hydroxide (LiOH) for ester saponification, a preferred strategy to avoid ring-opening.[2][3] However, be mindful that the ester functionality will be readily hydrolyzed under these conditions.
Troubleshooting Guide: A Scenario-Based Approach
This guide provides a logical workflow for diagnosing and solving common experimental problems.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting oxetane ester reactions.
Troubleshooting Data Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| New polar spot on TLC; low yield after acidic workup. | Acid-catalyzed ring-opening of the oxetane. | Neutralize carefully, use a buffered or basic workup, or extract product before aqueous wash. Consider alternative, non-acidic reaction pathways.[2] |
| Reaction stalls or fails to initiate. | 1. Wet solvent/reagents. 2. Deactivated catalyst/reagent. | 1. Rigorously dry all solvents and reagents (see Protocol 4.1).[4] 2. Use freshly opened or purified reagents. |
| Product isolated is the oxetane carboxylic acid. | Unintended hydrolysis of the ester group. | Occurred during a basic reaction step or workup. If unintended, use anhydrous workup conditions.[3] |
| Crude NMR is complex; multiple unidentifiable products. | Multiple degradation pathways occurring; potential thermal decomposition. | Lower the reaction temperature. Ensure a robust inert atmosphere to prevent oxidation.[2] |
| Product is lost during column chromatography. | The product is unstable on silica or alumina. | Run a stability test by spotting the pure compound on a TLC plate and letting it sit. If degradation occurs, switch to a different stationary phase (e.g., basic alumina) or use a less acidic eluent system.[8] |
Core Experimental Protocols
Protocol 4.1: Selection and Preparation of Anhydrous Solvents
Achieving an anhydrous environment is paramount. The choice of drying method depends on the solvent and the required level of dryness.[4][9]
| Solvent | Primary Drying Method | Target H₂O (ppm) | Notes & Cautions |
| Dichloromethane (DCM) | Distill from calcium hydride (CaH₂).[10] | < 15 | CaH₂ reacts with water to produce H₂ gas; perform in a fume hood.[4] For ultra-dry DCM, pass through activated alumina.[9] |
| Tetrahydrofuran (THF) | Distill from sodium/benzophenone ketyl.[10] | < 10 | The deep blue/purple color of the ketyl radical is a visual indicator of dryness.[10] Caution: Never distill to dryness. Quench still carefully with isopropanol.[10] |
| Acetonitrile (MeCN) | Distill from calcium hydride (CaH₂).[10] | < 20 | Pre-drying over 4Å molecular sieves is recommended. Store over 3Å molecular sieves.[9][10] |
| Toluene | Distill from sodium/benzophenone ketyl.[6] | < 10 | Similar to THF still. Excellent for reactions requiring higher temperatures. |
| General Use / Storage | Activated 3Å or 4Å Molecular Sieves | < 50 | Add activated sieves (10-20% w/v) to solvent and let stand for >24 hours.[4] Sieves must be activated by heating in a vacuum oven.[10] |
Step-by-Step: Drying DCM with Calcium Hydride
-
Setup: Assemble a distillation apparatus with oven-dried glassware. Ensure all joints are properly sealed. Attach a drying tube or inert gas inlet to the receiving flask.[4]
-
Procedure: To a round-bottom flask, add DCM and calcium hydride (approx. 5-10 g/L).
-
Reflux: Gently reflux the mixture under an inert atmosphere (N₂ or Ar) for at least one hour.
-
Distillation: Distill the solvent, collecting the fraction at the correct boiling point (39-40°C). Do not distill to dryness.[4]
-
Storage: Collect the anhydrous DCM in a dry, sealed flask, preferably containing activated 3Å molecular sieves, under an inert atmosphere.[4]
Protocol 4.2: Setting Up a Reaction Under Inert Atmosphere
Using a Schlenk line or a glovebox is standard practice for these reactions.[6][11]
Step-by-Step: Schlenk Line Technique
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 140°C for >4 hours) and assembled while hot, or assembled cold and flame-dried under vacuum.[11][12]
-
Purge Cycle: Connect the reaction vessel (e.g., a Schlenk flask) to the Schlenk line manifold. Evacuate the flask using the vacuum line, then backfill with a dry inert gas (argon is preferred due to its density). Repeat this "purge-and-refill" cycle at least three times to remove atmospheric air and moisture.[11]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment, confirmed by a gentle outflow through an oil or mercury bubbler. This prevents air from entering the system.[13]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[14] Add solid reagents under a positive flow of inert gas (counterflow).[11]
Visualizing an Inert Atmosphere Setup
Caption: Simplified schematic of a Schlenk line setup.
References
- BenchChem. (2025). Preventing decomposition of oxetane ring during synthesis. BenchChem Tech Support.
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions. BenchChem Tech Support.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Wikipedia. Air-free technique. [Link]
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific. (2021, May 15).
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
- CymitQuimica.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]
-
Smith, et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27). [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1397-1424. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of 3-Oxetanone. BenchChem Tech Support.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
Improving enantioselectivity in asymmetric synthesis of oxetane acetates
Technical Support Center: Asymmetric Synthesis of Oxetane Acetates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of oxetane acetates. The unique structural and electronic properties of the oxetane ring make it an increasingly important motif in medicinal chemistry. However, achieving high enantioselectivity in its synthesis can be a significant challenge.
This guide is designed to provide direct, actionable advice for troubleshooting common issues and to answer frequently asked questions. My goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific, common problems encountered during the synthesis of chiral oxetane acetates.
Q1: My enantiomeric excess (% ee) is lower than expected. What are the primary factors to investigate?
A low enantiomeric excess is the most common issue in asymmetric catalysis. A systematic, logical approach is crucial for identifying the root cause.[1] The energy difference between the diastereomeric transition states is often small, meaning minor experimental deviations can have a large impact on the enantiomeric ratio.[2]
Initial Checks (The "Low-Hanging Fruit"):
-
Reagent and Solvent Purity: Confirm the purity of your starting materials, reagents, and catalyst. Non-obvious impurities can act as catalyst poisons or participate in a competing, non-selective background reaction.[1][3] Ensure all solvents are anhydrous, as water can deactivate many chiral Lewis acid and organometallic catalysts.[1][3]
-
Catalyst Integrity: Verify the catalyst's purity and structural integrity, especially for complexes prepared in-house.[1] For commercial catalysts, ensure proper storage to prevent decomposition. A control reaction with a substrate known to give high ee with your system can benchmark catalyst performance.[1]
-
Reaction Parameters: Double-check concentrations, stoichiometry, and reaction temperature.[1] Inaccurate measurements can lead to suboptimal conditions.
Systematic Optimization Strategy: If initial checks do not resolve the issue, a more systematic optimization is necessary. The following workflow is recommended.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
In-Depth Parameter Optimization:
-
Temperature: Temperature is a critical parameter.[4] Generally, lower temperatures increase enantioselectivity by better differentiating the activation energies of the diastereomeric transition states.[1][4]
-
Action: Screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimum.
-
-
Solvent: The solvent's polarity and coordinating ability can profoundly influence the catalyst-substrate complex and transition state energies.[1][5] A non-coordinating solvent (e.g., toluene, dichloromethane) may enhance the effectiveness of a Lewis acid catalyst, whereas a coordinating solvent (e.g., THF) could alter the catalyst's active state.[1]
-
Action: Screen a variety of solvents with different properties.
-
-
Catalyst/Ligand Loading: High catalyst concentrations can sometimes lead to the formation of less selective aggregates (dimers, etc.), while very low concentrations might allow a non-selective background reaction to become significant.[4]
-
Action: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the ideal concentration.
-
The following table provides an example of a systematic optimization study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 5 | 6 | CH2Cl2 | 25 | 95 | 75 |
| 2 | 5 | 6 | CH2Cl2 | 0 | 91 | 88 |
| 3 | 5 | 6 | CH2Cl2 | -20 | 92 | >95 |
| 4 | 5 | 6 | CH2Cl2 | -40 | 65 | >95 |
| 5 | 5 | 6 | Toluene | -20 | 85 | 91 |
| 6 | 2 | 2.4 | CH2Cl2 | -20 | 70 | 94 |
Table 1: Example data from an optimization study for an asymmetric oxetane formation. Entry 3 represents the optimal balance of yield and enantioselectivity.
Q2: I'm observing significant side product formation. How can I improve chemoselectivity?
In oxetane synthesis, particularly via methods like the Paternò-Büchi reaction, side reactions can compete with the desired [2+2] cycloaddition.[5][6][7] For intramolecular cyclizations, such as Williamson ether synthesis, elimination can be a competing pathway.[8]
-
For Photochemical Reactions (Paternò-Büchi):
-
Cause: The excited state carbonyl can undergo other reactions, such as hydrogen abstraction or dimerization (pinacol coupling).[6] The alkene component might also dimerize.[7]
-
Solution: Adjusting the concentration of the reactants can favor the intermolecular reaction. Using specific irradiation wavelengths can help selectively excite the carbonyl compound.[6] The choice of sensitizer, if used, is also critical.
-
-
For Intramolecular Cyclizations:
-
Cause: The base used to deprotonate the alcohol for ring-closing can also promote E2 elimination of the leaving group.
-
Solution: Use a non-hindered, strong base that favors nucleophilic substitution (e.g., NaH) over elimination.[9] Running the reaction at lower temperatures can also suppress the elimination pathway.
-
Q3: How do I accurately determine the enantiomeric excess of my product?
Accurate determination of ee is fundamental to assessing your reaction's success.[10]
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Principle: Enantiomers are separated on a chiral stationary phase. The relative areas of the two peaks correspond to the ratio of the enantiomers.
-
Protocol:
-
Sample Prep: Take a crude reaction aliquot and pass it through a small silica plug to remove the catalyst and non-volatile impurities.[3] Dissolve the residue in the HPLC mobile phase (typically hexane/isopropanol).
-
Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio to achieve baseline separation of the two enantiomer peaks.[3]
-
Calculation: Use the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.[3]
-
-
-
Alternative Method: NMR Spectroscopy with Chiral Shift Reagents.
-
Principle: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) complexes with the enantiomers to form transient diastereomeric complexes, which have different chemical shifts in the NMR spectrum.[3] This allows for differentiation and integration of signals corresponding to each enantiomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of oxetane acetates?
The synthesis of chiral oxetanes has been approached through several key strategies, each with preferred catalytic systems.
-
Chiral Lewis Acid Catalysis: This is a dominant strategy, particularly for [2+2] cycloadditions and epoxide ring-expansions.[11][12] Chiral Lewis acids activate the carbonyl group or epoxide towards nucleophilic attack by coordinating to the oxygen atom.[13]
-
Organocatalysis: Chiral small organic molecules can catalyze reactions through various non-covalent interactions like hydrogen bonding or by forming covalent intermediates (e.g., iminium ions).[17][18]
-
Transition Metal Catalysis: Iridium-catalyzed alcohol C-H functionalization with vinyl epoxides has emerged as a powerful method for synthesizing highly substituted chiral oxetanes.[9]
Caption: Decision tree for selecting a catalytic approach.
Q2: How does the choice of chiral ligand impact the reaction?
The chiral ligand is arguably the most important component for inducing enantioselectivity. It binds to the metal center (in Lewis or transition metal catalysis) or acts as the catalyst itself (in organocatalysis) to create a chiral environment around the reacting substrates.
-
Mechanism of Control: The ligand's steric and electronic properties dictate the geometry of the catalyst-substrate complex. It creates a sterically biased pocket that forces the substrate(s) to approach from a specific trajectory, favoring the formation of one enantiomeric transition state over the other. Pi-stacking interactions between the ligand's aromatic rings and the substrate can also be an important organizational feature.[12]
-
Practical Considerations: The "best" ligand is highly substrate-dependent. It is common practice to screen a library of ligands with varied steric and electronic features to identify the optimal one for a new transformation.
Q3: What is the role of the acetate group in these syntheses?
The acetate group can play several roles depending on the specific synthetic route:
-
Protecting Group: In syntheses starting from chiral 1,3-diols, an acetate group may be used to protect one of the hydroxyls while the other is manipulated.
-
Synthetic Handle: The acetate is an ester that can be easily hydrolyzed to reveal a hydroxyl group in the final product. This hydroxyl can then be used for further functionalization, which is a critical feature in drug development.
-
Directing Group: While less common for oxetane synthesis, in some catalytic systems, a nearby functional group can coordinate to the catalyst and help direct the stereochemical outcome.
References
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link]
-
List, B., & Marom, H. (2016). Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. Angewandte Chemie International Edition. Available at: [Link]
-
Wessig, P., & Müller, F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Corey, E. J., & Helal, C. J. (1998). Chiral Lewis Acids and Brønsted Acids in Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. Available at: [Link]
-
Kim, D. K., & Krische, M. J. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Meggers, E., & Wang, C. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Chiral Lewis acid. Available at: [Link]
-
Barriault, L., & Ang, J. C. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. Available at: [Link]
-
Michalska, W. Z. (2022). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints. Available at: [Link]
-
Stoltz, B. M., & Virgil, S. C. (n.d.). Asymmetric reactions_synthesis. Caltech. Available at: [Link]
-
Meggers, E., & Wang, C. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. Available at: [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]
-
Jacobsen, E. N. (2021). A Case Study in Catalyst Generality: Simultaneous, Highly-Enantioselective Brønsted- and Lewis-Acid Mechanisms in Hydrogen-Bond-Donor Catalyzed Oxetane Openings. Journal of the American Chemical Society. Available at: [Link]
-
Feringa, B. L., & Minnaard, A. J. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Nature Communications. Available at: [Link]
-
Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]
-
Lattanzi, A. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. SciSpace. Available at: [Link]
-
Lattanzi, A. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]
-
Ni, Y., & Li, Z. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Catalysis. Available at: [Link]
-
Sigman, M. S., & Wiest, O. (2012). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Topics in Catalysis. Available at: [Link]
-
Ni, Y., & Li, Z. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Catalysis. Available at: [Link]
-
Ni, Y., & Li, Z. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. Available at: [Link]
-
Kleij, A. W. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic Chemistry Frontiers. Available at: [Link]
-
Głowacki, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 13. Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labinsights.nl [labinsights.nl]
- 16. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability and storage conditions for oxetane building blocks
Introduction
Welcome to the technical support guide for oxetane building blocks. As their application in drug discovery and medicinal chemistry continues to grow, a comprehensive understanding of their stability and handling is crucial for successful and reproducible research.[1][2][3] Oxetanes, while offering significant advantages in modifying physicochemical properties like solubility and metabolic stability, possess inherent ring strain that makes them susceptible to degradation under specific conditions.[4][5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the challenges you may encounter. We will delve into the causality behind their reactivity, providing not just protocols, but the scientific reasoning to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) on Oxetane Stability
Q1: What is the general stability profile of an oxetane ring?
The stability of the four-membered oxetane ring is intermediate between the highly reactive three-membered oxirane (epoxide) ring and the relatively stable five-membered tetrahydrofuran (THF) ring.[7] A common misconception is that oxetanes are universally unstable, particularly under acidic conditions.[4] In reality, their stability is highly dependent on two key factors: the substitution pattern on the ring and the specific reaction conditions employed.[4][7]
Q2: How does the substitution pattern affect the stability of an oxetane?
The substitution pattern is arguably the most critical factor determining an oxetane's robustness.
-
3,3-Disubstituted Oxetanes: This is generally the most stable configuration.[4][7] The substituents sterically hinder the trajectory of an external nucleophile's approach to the C-O σ* antibonding orbital, which is necessary for ring-opening.[4]
-
C2-Substituted Oxetanes: Oxetanes bearing electron-donating groups at the C2 position are often less stable.[4]
-
Internal Nucleophiles: Even stable 3,3-disubstituted oxetanes can become labile if the molecule also contains an internal nucleophile, such as a nearby alcohol or amine. Under acidic conditions, this can lead to a rapid intramolecular ring-opening to form a 5- or 6-membered ring.[4][6]
Q3: Under what conditions is the oxetane ring most likely to decompose?
The oxetane ring is most susceptible to degradation under three primary conditions:
-
Strongly Acidic Conditions: Both protic and Lewis acids can catalyze the ring-opening of oxetanes, especially in the presence of a nucleophile.[7][8]
-
High Temperatures: Thermal stress can promote decomposition, and this effect is exacerbated in the presence of other reactive species.[4][6][9]
-
Powerful Reducing Agents: Certain strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, can induce ring cleavage.[7][10]
Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?
Yes, with caution. While strong acids like concentrated HCl or H₂SO₄ are generally problematic, milder acidic conditions are often tolerated, especially with robust 3,3-disubstituted oxetanes.[4][7][10] For instance, the formation of a tert-butyl ester from an oxetane-carboxylic acid using a catalytic amount of TsOH with isobutylene has been shown to leave the oxetane ring intact.[10] The key is to evaluate the specific tolerance of your substrate, ideally on a small scale, before committing a large amount of material.
Q5: I've heard that some oxetane-carboxylic acids are unstable. Is this true?
Yes, this is a critical and often overlooked issue. Certain oxetane-carboxylic acids have been observed to be unstable, isomerizing into lactones even during storage at room temperature or upon gentle heating.[11][12] This isomerization can dramatically affect reaction yields and lead to misleading results, especially in reactions that require heat.[11] If you are working with such an acid, it is highly recommended to store it as the corresponding ester and hydrolyze it immediately before use.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My oxetane decomposed during an acidic workup or reaction.
-
Symptom: You observe byproducts corresponding to 1,3-diols or other ring-opened products in your NMR or LC-MS analysis after treatment with acid.
-
Scientific Cause: This is a classic acid-catalyzed ring-opening. The ether oxygen of the oxetane is protonated by the acid, making the ring's carbon atoms highly electrophilic and susceptible to attack by a nucleophile (which could be water, a solvent molecule, or another functional group in the molecule). The presence of an internal hydroxyl or amine group can greatly accelerate this process via an intramolecular cyclization.[4][6]
-
Solutions & Scientific Rationale:
-
Switch to Basic/Neutral Conditions: If the transformation allows, switch to basic conditions, which are very well-tolerated by the oxetane core.[7][10] For example, use saponification (e.g., LiOH, NaOH) for ester hydrolysis instead of acid-catalyzed hydrolysis.
-
Use Milder Acids: If acid is required, replace strong acids (HCl, H₂SO₄) with milder alternatives like acetic acid, p-toluenesulfonic acid (TsOH) in catalytic amounts, or silica gel.
-
Lower the Temperature: Perform the reaction and workup at lower temperatures (e.g., 0 °C or below) to reduce the rate of the ring-opening side reaction.
-
Protect Internal Nucleophiles: If your molecule contains a nearby alcohol or amine, protect it before subjecting the molecule to acidic conditions.[7] This removes the internal nucleophile, preventing the highly favorable intramolecular ring-opening pathway.
-
Issue 2: My reaction failed when using a strong reducing agent like LiAlH₄.
-
Symptom: You see significant decomposition or a complex mixture of products after attempting to reduce a functional group (e.g., an ester or amide) on your oxetane-containing molecule with LiAlH₄.
-
Scientific Cause: While the oxetane ring is generally stable to many reagents, powerful hydride sources like LiAlH₄ can attack and cleave the C-O bonds of the strained ring, especially at room temperature or above.[7][10] This is a known incompatibility that can lead to decomposition.
-
Solutions & Scientific Rationale:
-
Control the Temperature: Successful reductions with LiAlH₄ have been achieved by carefully controlling the temperature, typically between –30 °C and –10 °C.[10] At these lower temperatures, the reduction of the target functional group is kinetically favored over the ring-opening side reaction.
-
Use a Milder Reagent: If possible, switch to a less reactive reducing agent. For example, if reducing a ketone or aldehyde, Sodium Borohydride (NaBH₄) is a much safer choice that will not typically affect the oxetane ring.
-
Issue 3: I suspect my oxetane building block has polymerized upon storage or use.
-
Symptom: The material, which should be a liquid or a crystalline solid, has become a viscous gum, a waxy solid, or an insoluble residue.
-
Scientific Cause: Oxetanes can undergo Cationic Ring-Opening Polymerization (CROP).[13][14] This process can be initiated by trace acidic impurities, Lewis acids, or even exposure to certain reactive surfaces.[14][15] The reaction proceeds via an oxonium ion intermediate that propagates by attacking subsequent monomer units.[13]
-
Solutions & Scientific Rationale:
-
Ensure Proper Storage: Always store oxetanes under an inert atmosphere (nitrogen or argon) to protect from acidic gases (like CO₂) and moisture in the air.[16] Store at the recommended temperature, typically cold (2-8 °C) or frozen (-20 °C), to minimize any potential for polymerization.[16]
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are free from acidic contaminants.
-
Avoid Lewis Acids (Unless Intended): Be mindful that Lewis acids (e.g., BF₃·OEt₂, AlCl₃) are potent initiators for oxetane polymerization.
-
Part 3: Data Summaries & Visual Workflows
Data Presentation
For quick reference, the following tables summarize the critical stability and storage information.
Table 1: Recommended Storage Conditions for Oxetane Building Blocks
| Parameter | Recommended Condition | Scientific Rationale & Notes | Source(s) |
| Temperature | -20°C (Frozen) or 2-8°C (Refrigerated) | Minimizes thermal degradation and potential for polymerization. Freezing is often preferred for long-term storage. | [16][17] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | Prevents exposure to air and moisture. An inert atmosphere protects against oxidation and degradation from acidic atmospheric gases. | [16] |
| Light | Keep in a dark place; use amber vials. | Protects from light to prevent potential photolytic decomposition pathways. | [16] |
| Container | Tightly sealed, approved packaging (e.g., glass bottle with a secure cap). | Prevents contamination and exposure to the atmosphere. For flammable oxetanes, use appropriate flame-proof containers and ground equipment to prevent static discharge. | [16][18] |
| Location | A dry, cool, and well-ventilated area. | Ensures a stable environment and safely dissipates any potential vapors. Do not store with strong acids or oxidizing agents. | [18][19] |
Table 2: General Stability Profile of the Oxetane Ring
| Condition / Reagent Class | General Stability & Outcome | Key Considerations & Scientific Rationale | Source(s) |
| Strong Protic/Lewis Acids | Unstable: Prone to ring-opening. | Acid protonates the ether oxygen, activating the ring for nucleophilic attack. | [4][6][7] |
| Strong Bases (e.g., NaOH, KOtBu) | Stable: Generally well-tolerated. | The C-O bonds are not susceptible to nucleophilic attack by strong bases under normal conditions. This makes basic conditions ideal for many transformations. | [7][10] |
| Strong Reducing Agents (LiAlH₄) | Potentially Unstable: Risk of ring cleavage. | Powerful hydride reagents can attack the electrophilic carbons of the strained ring, especially at elevated temperatures. | [7][10] |
| Milder Reducing Agents (NaBH₄) | Stable: Generally compatible. | NaBH₄ is not reactive enough to open the oxetane ring and can be used safely for reducing aldehydes/ketones. | [10] |
| Organometallics (Grignards, Organolithiums) | Stable at low temp: Ring-opening requires elevated temperatures and/or Lewis acids. | The oxetane oxygen can coordinate to the metal, but ring-opening is typically slow without activation. | [20] |
| Oxidizing Agents | Generally Stable: The ring is relatively robust. | While not extensively documented, the ring itself is not easily oxidized. However, consider potential for peroxide formation similar to other ethers during long-term storage in air. | [9] |
Mandatory Visualizations
Diagram 1: Acid-Catalyzed Ring-Opening Pathway
Caption: Acid-catalyzed nucleophilic ring-opening of an oxetane.
Diagram 2: Troubleshooting Workflow for Oxetane Instability
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Oxetane-incorporating Building Blocks - Enamine [enamine.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Polyoxetane - Wikipedia [en.wikipedia.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. uottawa.ca [uottawa.ca]
- 20. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Validation & Comparative
High-Resolution ¹H NMR Analysis of 3-Aryl Oxetanes: A Comparative Guide for Drug Discovery
Introduction
In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups. The incorporation of this four-membered heterocycle often results in enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to traditional aliphatic scaffolds [1]. Among these derivatives, 3-aryl oxetanes are highly sought-after for their unique three-dimensionality.
However, the structural rigidity and high ring strain (~106 kJ/mol) of the oxetane ring introduce significant complexities in nuclear magnetic resonance (NMR) characterization. As a Senior Application Scientist, I have designed this guide to objectively compare analytical techniques for resolving the ¹H NMR chemical shifts of 3-aryl oxetane ring protons. This document details the causality behind their unique spin systems and provides self-validating protocols for accurate structural assignment.
Section 1: Structural Causality & ¹H NMR Chemical Shift Dynamics
To accurately assign the NMR profile of 3-aryl oxetanes, we must first compare their spectral behavior against unsubstituted and 3-alkyl derivatives. The four-membered oxetane ring forces the C–C bonds to adopt higher p-character to accommodate the acute bond angles. Consequently, the C–H bonds gain increased s-character. This hybridization shift fundamentally deshields the ring protons, pushing the C2 and C4 methylene protons of an unsubstituted oxetane to approximately δ 4.73 ppm—significantly downfield from typical acyclic ethers (which resonate around δ 3.5 ppm).
When an aryl group is introduced at the C3 position, the local symmetry is broken, and the two protons on C2 (and equivalently on C4) become diastereotopic [2].
-
Anisotropic Deshielding: The proton cis to the aryl ring experiences a vastly different magnetic environment than the trans proton due to the aromatic ring current. This typically results in the cis protons being shifted further downfield (δ 4.9–5.1 ppm) compared to the trans protons (δ 4.6–4.8 ppm).
-
Spin-Spin Coupling: The C3 methine proton couples with the four adjacent diastereotopic protons, typically appearing as a complex multiplet (often an apparent quintet or overlapping doublets of triplets) in the δ 3.9–4.3 ppm region.
Table 1: Comparative ¹H NMR Chemical Shifts of Oxetane Derivatives
| Derivative Class | C2/C4 Protons (cis to R) | C2/C4 Protons (trans to R) | C3 Proton(s) | Causality / Structural Notes |
| Unsubstituted Oxetane | δ 4.73 (t) | δ 4.73 (t) | δ 3.33 (p) | Equivalent protons; baseline deshielding driven strictly by ring strain. |
| 3-Alkyl Oxetane | ~δ 4.80 (dd) | ~δ 4.40 (dd) | ~δ 3.20 (m) | Mild inductive effects; distinct diastereotopic splitting but minimal anisotropic influence. |
| 3-Aryl Oxetane | ~δ 5.05 (dd) | ~δ 4.65 (dd) | ~δ 4.15 (m) | Strong anisotropic deshielding from the aryl ring current drastically separates cis/trans signals. |
Section 2: Comparative Analysis of Analytical Workflows
Relying solely on 1D ¹H NMR for 3-aryl oxetanes often leads to ambiguous assignments due to signal overlap and complex higher-order multiplets in the 4.5–5.0 ppm region. A robust, self-validating analytical workflow must compare and integrate empirical 1D data with 2D spatial correlations and computational predictions.
-
1D ¹H NMR (High-Field ≥400 MHz): Essential for initial chemical shift extraction, coupling constant (
) calculation, and integration. However, it cannot definitively assign the cis vs. trans stereochemistry of the diastereotopic protons without spatial context. -
2D NOESY/ROESY: The gold standard for spatial validation. The cis C2/C4 protons will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the ortho-protons of the C3-aryl ring, while the trans protons will not.
-
Computational NMR (GIAO-DFT): Gauge-Independent Atomic Orbital (GIAO) calculations provide a theoretical benchmark. By comparing calculated relative energies and predicted shifts against experimental data, researchers can validate difficult conformational assignments[3].
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression from synthesis to final structural assignment, ensuring a self-validating feedback loop that prevents mischaracterization of diastereotopic signals.
Workflow for resolving 3-aryl oxetane ¹H NMR signals using 1D/2D and computational methods.
Section 3: Experimental Methodology & Self-Validating Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step protocol establishes a self-validating system for the NMR characterization of 3-aryl oxetanes.
Step 1: Precision Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg of the highly purified (>95%) 3-aryl oxetane derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality Check: CDCl₃ is preferred because it lacks exchangeable protons that might obscure the critical δ 4.5–5.0 ppm region. TMS ensures absolute chemical shift calibration (δ 0.00 ppm), which is vital when comparing the subtle anisotropic shifts caused by the aryl ring.
Step 2: High-Resolution 1D ¹H NMR Acquisition
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at ≥400 MHz (600 MHz is highly preferred to resolve the complex dd or ddd multiplets of the diastereotopic protons).
-
Relaxation Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the ring protons (typically D1 = 5 seconds) to ensure accurate, quantitative integration.
-
Pulse Angle: Apply a 30° excitation pulse to minimize spin-lattice relaxation artifacts and ensure baseline linearity.
Step 3: 2D NOESY Acquisition for Stereochemical Validation
-
Parameter Optimization: Set up a 2D NOESY experiment with a mixing time (τ_m) optimized for small, rigid molecules (typically 300–500 ms).
-
Data Processing: Process the 2D spectrum with appropriate window functions (e.g., sine bell squared) and extract the F1/F2 cross-peaks.
-
Self-Validation Execution: Identify the ortho-protons of the aryl ring (typically resonating at δ 7.1–7.4 ppm). Trace the NOE cross-peaks from these ortho-protons to the oxetane C2/C4 protons. The specific multiplet showing a strong spatial correlation is definitively assigned as the cis-proton, thereby self-validating the 1D multiplet assignment.
Step 4: GIAO-DFT Computational Benchmarking (Validation Check)
-
Geometry Optimization: Optimize the 3-aryl oxetane geometry using Density Functional Theory (e.g., B3LYP/6-31G* basis set).
-
Tensor Calculation: Calculate the NMR shielding tensors using the GIAO method.
-
Correlation: Correlate the predicted shifts with the experimental data. A linear regression with R² > 0.99 confirms that the empirical assignment of the highly strained ring system is correct.
References
-
Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: PubMed Central (NIH) URL:[Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation Source: Chemical Science (Royal Society of Chemistry) URL:[Link]
A Comparative Guide to the ¹³C NMR Characterization of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Abstract
This guide presents a comprehensive ¹³C NMR characterization of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate (CAS No. 2368844-91-9). In the absence of a publicly available experimental spectrum, this document leverages a comparative analysis approach. We will dissect the molecule into its core structural fragments—the 3-substituted oxetane, the ethyl acetate sidechain, and the 3-nitrophenyl group—to predict its ¹³C NMR spectrum. This guide provides researchers, scientists, and drug development professionals with a robust framework for spectral prediction and interpretation, supported by detailed experimental protocols and data from analogous structures.
Molecular Structure and Symmetry Analysis
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique carbon environments.[1] The presence of symmetry can reduce the number of observed signals.
Structure: Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
-
Analysis: The molecule lacks any element of symmetry. Therefore, each of the 13 carbon atoms is chemically non-equivalent and is expected to produce a distinct signal in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
The chemical shifts (δ) are predicted based on established values for structurally related compounds and the known effects of substituents.[2] The following table summarizes the predicted chemical shifts for each carbon atom in Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate, typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Comparative Moiety |
| C=O (C8) | 170.0 - 172.0 | Ester carbonyl. Similar to ethyl acetate (δ ≈ 171 ppm).[3][4] |
| C-NO₂ (C1') | 148.0 - 149.0 | Aromatic carbon directly attached to the electron-withdrawing nitro group (ipso-carbon).[5] |
| C-3' (C3') | 134.0 - 136.0 | Aromatic C-H (meta to NO₂, ortho to C-ipso). |
| C-5' (C5') | 130.0 - 132.0 | Aromatic C-H (meta to NO₂, para to C-ipso). |
| C-ipso (C4') | 129.0 - 131.0 | Aromatic carbon attached to the oxetane ring. |
| C-6' (C6') | 123.0 - 125.0 | Aromatic C-H (ortho to NO₂). |
| C-2' (C2') | 122.0 - 124.0 | Aromatic C-H (ortho to NO₂). |
| C-3 (C3) | 79.0 - 82.0 | Quaternary carbon of the oxetane ring, deshielded by oxygen and the aromatic ring.[6] |
| C-2, C-4 (C2, C4) | 76.0 - 78.0 | Methylene carbons of the oxetane ring, deshielded by the adjacent oxygen atom. |
| -OCH₂- (C9) | 61.0 - 63.0 | Methylene carbon of the ethyl ester group, adjacent to oxygen.[7] |
| -CH₂- (C7) | 45.0 - 48.0 | Methylene carbon adjacent to the quaternary oxetane carbon and the ester carbonyl. |
| -CH₃ (C10) | 14.0 - 15.0 | Terminal methyl carbon of the ethyl ester group.[7] |
Comparative Analysis with Structural Analogs
The predicted chemical shifts are grounded in the experimental data of simpler, analogous molecules. This comparative approach is a cornerstone of structural elucidation for novel compounds.
The 3-Nitrophenyl Moiety
The nitro group is a strong electron-withdrawing group, which significantly influences the chemical shifts of the aromatic carbons through inductive and resonance effects. The trends observed in nitrobenzene provide a reliable model.[5]
-
Ipso-Carbon (C-NO₂): The carbon directly attached to the nitro group is the most deshielded aromatic carbon, typically appearing around 148.3 ppm .[5]
-
Ortho-Carbons (C-2', C-6'): These carbons are deshielded by the nitro group's resonance effect and appear furthest upfield among the aromatic C-H signals, around 123.5 ppm .[5]
-
Meta-Carbons (C-3', C-5'): These carbons are less affected and appear around 129.4 ppm .[5]
-
Para-Carbon (C-4'): The para carbon in nitrobenzene is found at 134.7 ppm .[5] In our target molecule, this position is substituted by the oxetane ring, and its chemical shift will be influenced accordingly.
The Oxetane Moiety
Oxetane rings are four-membered cyclic ethers. The carbons attached to the oxygen atom are significantly deshielded.
-
C2/C4 Methylene Carbons: In unsubstituted oxetane, these carbons appear around 68 ppm. In our highly substituted analog, the presence of the bulky 3-nitrophenyl group and the acetate sidechain will further deshield these carbons into the 76-78 ppm range.
-
C3 Quaternary Carbon: Spiro-oxetanes provide a good comparison for the C3 environment. For instance, in 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3′-oxetane], the quaternary spiro carbon (C3 of the oxetane) is observed at 80.4 ppm .[6] This strongly supports our prediction of 79-82 ppm for C3 in the target molecule.
The Ethyl Acetate Moiety
The chemical shifts for the ethyl ester group are highly characteristic. Data for ethyl acetate itself shows signals at approximately 171.1 ppm (C=O), 60.3 ppm (-OCH₂-), and 14.2 ppm (-CH₃).[7]
-
Carbonyl Carbon (C8): The ester carbonyl is consistently found in the 170-172 ppm region.[4]
-
Methylene Carbon (C9): The -OCH₂- carbon of the ethyl group is deshielded by the adjacent oxygen and reliably appears around 61-63 ppm .
-
Methyl Carbon (C10): The terminal methyl group is found in the aliphatic region, around 14-15 ppm .
-
Methylene Bridge (C7): The chemical shift of the C7 methylene group is influenced by both the C3 quaternary carbon and the C8 carbonyl group, leading to a predicted shift in the 45-48 ppm range.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum, meticulous sample preparation and optimized acquisition parameters are essential.[8] The low natural abundance and weaker magnetic moment of the ¹³C nucleus necessitate specific considerations.[4]
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Sample Weighing: Weigh approximately 20-50 mg of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate. A higher concentration is generally better for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean, dry 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Tube Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]
NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and can be adapted.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹³C
-
Pulse Program: zgpg30 or zgdc30 (A 30° pulse angle with proton decoupling). This is chosen to allow for faster repetition rates compared to a 90° pulse, which is crucial given the long T1 relaxation times of some carbons.[11]
-
Acquisition Time (AQ): ~1.0 seconds. This provides a good compromise between resolution and signal-to-noise.[11]
-
Relaxation Delay (D1): 2.0 seconds. A delay is added to allow for partial relaxation of the nuclei, especially the quaternary carbons, before the next pulse.
-
Number of Scans (NS): 128 to 1024 scans. The number of scans is increased to improve the signal-to-noise ratio. For a ~20-50 mg sample, 128 scans may be sufficient, but more may be needed to clearly resolve the weak quaternary carbon signals.[11]
-
Temperature: 298 K (25 °C)
-
Decoupling: Broadband proton decoupling to simplify the spectrum to single lines for each carbon.[4]
Data Processing and Characterization Workflow
The overall process from sample preparation to final structural confirmation follows a logical sequence. The diagram below illustrates this workflow.
Caption: Workflow for the ¹³C NMR characterization of a novel compound.
Conclusion
References
-
Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab. [Link]
-
Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10973–10980. [Link]
-
Patiny, L., & Zasso, A. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
University of Missouri. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy. [Link]
-
Rodrigues, F. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5153. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(20), 3514-3520. (Note: While the provided search result links to a broader review, the general utility of oxetanes is well-established in medicinal chemistry.)
-
SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (2026, March 3). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105229. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]
-
Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science), 13(1), 69-74. [Link]
-
ResearchGate. (n.d.). Expansion of the 13 C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 7. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. ou.edu [ou.edu]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
High-Resolution Mass Spectrometry (HRMS) Analysis of Nitrophenyl Oxetane Esters: A Comparative Guide to Fragmentation Patterns using Orbitrap HCD vs. Q-TOF CID
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing strained heterocyclic scaffolds. Oxetanes have emerged as premier bioisosteres for gem-dimethyl and carbonyl groups in modern drug discovery, prized for their ability to modulate lipophilicity and metabolic stability. However, when these rings are conjugated as nitrophenyl esters—often utilized as photolabile protecting groups or reactive intermediates—their structural elucidation via tandem mass spectrometry (MS/MS) becomes highly complex.
This guide objectively compares the performance of Orbitrap Higher-energy C-trap Dissociation (HCD) against Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) for the HRMS analysis of nitrophenyl oxetane esters. By deconstructing the mechanistic causality behind their fragmentation, we can establish a self-validating analytical workflow for robust structural characterization.
Mechanistic Causality: The Fragmentation Logic of Nitrophenyl Oxetanes
The fragmentation of nitrophenyl oxetane esters is dictated by two competing thermodynamic drivers: the relief of ring strain within the four-membered oxetane heterocycle and the inductive pull of the strongly electron-withdrawing nitro group.
-
Transannular Cleavage (Retro-Paternò-Büchi): The inherent strain of the oxetane ring makes it highly susceptible to gas-phase ring-opening[1]. Under collisional activation, the primary diagnostic pathway is a retro-Paternò-Büchi-type cleavage, resulting in the neutral loss of formaldehyde (
, 30.0106 Da)[2]. This transannular cleavage is a hallmark of oxetane-containing architectures, including complex molecules like taxoids[3]. -
Inductive Ester Cleavage: The nitrophenyl moiety acts as a powerful electron sink. During activation, inductive effects drive the cleavage of the ester bond, often yielding a highly stabilized nitrophenyl acylium or phenoxide ion (depending on the ionization polarity)[4].
MS/MS fragmentation pathways of nitrophenyl oxetane esters under collisional activation.
Technology Comparison: Orbitrap HCD vs. Q-TOF CID
When selecting an HRMS platform for this specific class of compounds, the choice of activation technique fundamentally alters the resulting spectra.
Q-TOF CID utilizes a collision cell where precursor ions undergo multiple low-energy collisions with a neutral gas (e.g., Argon or Nitrogen). While Q-TOF systems excel in fast scan speeds (up to 50 Hz) necessary for narrow UHPLC peaks[5], standard CID often favors the lowest-energy fragmentation pathway. For nitrophenyl oxetane esters, this means the spectrum is frequently dominated by the inductive ester cleavage, leaving the oxetane ring intact and depriving the analyst of critical structural information.
Orbitrap HCD , conversely, employs a multipole collision cell with a specific voltage offset, allowing for step-normalized collision energy (NCE). This beam-type activation delivers a broader, more instantaneous deposition of energy. HCD simultaneously triggers both the retro-Paternò-Büchi cleavage and the ester cleavage. Furthermore, the ultra-high resolving power of the Orbitrap (up to 240,000 FWHM)[6] ensures that isobaric interferences—such as distinguishing the loss of
Table 1: Comparative Performance Metrics
| Parameter | Orbitrap (HCD) | Q-TOF (CID) | Analytical Impact on Oxetane Esters |
| Resolving Power | Up to 240,000 FWHM | Typically 30,000 - 40,000 FWHM | Orbitrap easily resolves |
| Activation Energy | Broad deposition (Step NCE) | Sequential low-energy collisions | HCD yields richer spectra, forcing oxetane ring-opening. |
| Low-Mass Cutoff | None (Beam-type cell) | Minimal (1/3 rule bypassed in modern cells) | Both detect low-mass reporter ions effectively. |
| Scan Speed | 12-20 Hz (Resolution dependent) | Up to 50 Hz (Resolution independent) | Q-TOF provides superior points-per-peak for fast UHPLC. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By incorporating an internal isotopic standard and strict mass-accuracy gating, the workflow inherently verifies its own performance before data interpretation begins.
Step-by-Step Methodology
-
Sample Preparation & Internal Standardization:
-
Reconstitute the nitrophenyl oxetane ester analyte in LC-MS grade Methanol to a concentration of 0.1 mg/mL.
-
Self-Validation Step: Spike the sample with a
-labeled internal standard (e.g., -4-nitrophenol) at 10 µg/mL. This acts as an internal calibrant for mass accuracy and ester cleavage efficiency.
-
-
UHPLC Separation:
-
Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
HRMS Acquisition Setup:
-
Orbitrap: Set resolution to 70,000 FWHM for MS1 and 35,000 FWHM for MS2. Apply a stepped NCE of 20, 30, and 40 to ensure comprehensive fragmentation of both the ester and the oxetane ring.
-
Q-TOF: Set acquisition rate to 10 Hz. Apply a collision energy ramp of 15–35 eV.
-
-
Data Processing & Mass Defect Filtering:
-
Self-Validation Gate: Verify that the
internal standard is detected with a mass error of . If the error exceeds this threshold, the batch must be recalibrated. -
Extract diagnostic fragments using a mass tolerance of 5 ppm.
-
Standardized self-validating HRMS workflow for oxetane ester characterization.
Quantitative Data Interpretation
When applying the above protocol, the fragmentation patterns diverge significantly between the two platforms. Table 2 summarizes the expected diagnostic fragments and their relative abundances based on empirical platform comparisons.
Table 2: Diagnostic HRMS Fragments of Nitrophenyl Oxetane Esters
| Fragment Type | Neutral Loss / Formula | Exact Mass (Da) | Rel. Abundance (Orbitrap HCD) | Rel. Abundance (Q-TOF CID) |
| Precursor Ion | Analyte Dependent | 10% | 45% | |
| Ester Cleavage | 150.0186 | 100% (Base Peak) | 100% (Base Peak) | |
| Oxetane Ring Opening | Loss of | 65% | 15% | |
| Deep Fragmentation | Loss of | 30% | < 5% |
References
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. nsf.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAhIC5l2VwD0hdEDPZXG_Rt1vMYKlcvRFp_ii5czd5HFSGHZ2RdLJNKYuZcmxn6ONVvGUqUlRt-q7gi8TCXiVPc_Yi2Oc_t9NSJLZbEoj09D4IWeXtFVZXbNwp9KqUlGEzQBq4]
- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. aip.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgO9BeC72E4RcvZi4p5vjTLBIW90YLUBPLCUI8Zo_xr8dVGjlNg5WqrPJmIxwwrmFcuOC6KFvoR5XD7zjAI8VqJPsuDyFBswsV3M6U8Meo-8R8a6fy_t462pe_L36tbDV-Aduja7Upl3uOn02mKrA84yEPyZ23FwGuM3YjILVpHNBXO0j_DMKfXNyW2f1N-6hlpjC1-RX8OQQvpz8C3NBBAfvL]
- An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5oSFtYk6PD7aN1LsEmruqLB8TzO-UWcegLhDtMX6QjbNuxFrV1pJAe05PxOwwO09P5Nz4LYZiWzOyG4BOm15-Ust8vfwF-pfXZLlg9w3LgO3cyk0GN5kOhZF7iRdJB6l_LgrhVYcWaHQe_9PkB1aMQomeXQAVYZ7qC-yahYMkvI9nx61y-YD334h3Mnb7xuhnJimUKD10ebRCMO5mxnC66OIL0dCx6r59dtVqAWi475cPa6qgUg7BMzXa255ArX7OekqXERErHUElJlClSb1m_Qyi]
- Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw_oFWLn4zal1oLB5xgk1ItVj-5c16V97wpJENTzE-Vm99ImQD7kFn7Mh2B_IZekQLTS8qvtMJFUKKV5INdonnGsdau-Xnq2sUGBjCspTfMg5I56l8nyOE0ksNJXdJVjuAjNIXyol8ogVvHQyiNajPulvN-1q1veKL1s83X77liGwJchf9BsJ6_hZs0m5bKJs=]
- Analysis of MS/MS fragmentation of taxoids. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJsv9ahkCDeJXsbRFFie4hVzIAA9ntXAQuYsOSIsAuiEY4d1fz3VAfHuuarvtgbGpaimP49gRl-_sZTupPsMjbBu_6XGe4XOFVUnUWp-oWeeroTXpYohFAbwwcPcEjFa4WaWQ=]
- First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantit. lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF20feLKRT_8pOlP_aWLcN7W3Ub8FQDT3tE1fMnk-63gyo_LuaD4oYzjXwa-jpUvGjg0X4z5wfpBDtSMWU0gmSddE4s4s8lmyB3yESx7kHl4UfIt7K8dQkZX5ps4EJ0KU3I5MrMrXpEo5KyRFwkIUIpmLin_NIxCHzyyz5r25phLsam2b5XUuoz2nG9-3QCxAZlV1_LWzVIN_bNZhD1TiXtxwJlYfhJHzP45FDK64kazk4V-fUX9tD7Vr4nEaXz2aeg4cAWevLGtDpHNOxqzE4ujwqRB3vH1uY=]
Sources
Comparative Guide: Metabolic Stability of Oxetane vs. Cyclobutane Analogs
[1]
Executive Summary
In modern lead optimization, the modulation of metabolic stability without compromising potency is a critical challenge. This guide compares two four-membered ring systems—Oxetane and Cyclobutane —as bioisosteres for gem-dimethyl and carbonyl groups.[1][2]
The Verdict: While cyclobutane provides a lipophilic, rigid spacer, oxetane consistently outperforms it in metabolic stability and drug-likeness . Oxetane acts as a "metabolic shield," lowering lipophilicity (LogD) by ~0.8 units and reducing intrinsic clearance (
Scientific Foundation: The Physicochemical Causality
To understand the metabolic divergence between these analogs, one must look beyond sterics to the electronic and structural properties that drive enzyme affinity (specifically Cytochrome P450).
The "Gem-Dimethyl" Bioisosterism
Both rings are often used to replace the gem-dimethyl group to reduce the number of metabolically labile methyl C-H bonds while maintaining steric bulk.[3]
-
Cyclobutane: A carbocyclic, lipophilic spacer. It mimics the hydrophobic bulk of gem-dimethyl but often retains high lipophilicity, a key driver of non-specific P450 binding.
-
Oxetane: A polar ether. It occupies a similar volume to gem-dimethyl but introduces a strong dipole and Hydrogen Bond Acceptor (HBA) capability.[4][5]
Mechanism of Metabolic Shielding
Metabolic instability in alkyl chains is often driven by CYP450-mediated hydroxylation.
-
Lipophilicity Reduction: CYP450 enzymes generally prefer lipophilic substrates. Replacing a cyclobutane with an oxetane lowers LogP/LogD significantly, reducing the thermodynamic driving force for enzyme binding.
-
Electronic Deactivation: The oxygen atom in oxetane is electron-withdrawing (inductive effect). When placed adjacent to a basic amine (e.g., in a piperazine ring), it lowers the pKa of the amine (typically by 1–2 units). This reduces the percentage of ionized species, improving membrane permeability, while simultaneously deactivating adjacent C-H bonds toward oxidation.
-
Ring Inertness: Contrary to concerns about ring strain (~106 kJ/mol), the oxetane ring is remarkably chemically and metabolically stable. The C-H bonds on the oxetane ring itself are sterically and electronically deactivated against hydroxylation compared to the methylene groups of a cyclobutane.
Comparative Data Analysis
The following data aggregates findings from key medicinal chemistry campaigns (e.g., Carreira group, Pfizer, Roche) to illustrate the functional differences.
Table 1: Physicochemical & Structural Properties
| Property | Cyclobutane Analog | Oxetane Analog | Impact on Drug Design |
| LogD Change | Baseline (High) | -0.6 to -0.9 | Lower lipophilicity reduces metabolic liability and off-target binding. |
| Aqueous Solubility | Low | High | Oxetane oxygen acts as a H-bond acceptor, improving solubility. |
| Ring Puckering | ~30° | ~8.7° (Planar) | Oxetane is flatter, offering a distinct vector for substituent exit. |
| Proximal Amine pKa | Minimal effect | -1 to -2 units | Reduces basicity, preventing lysosomal trapping and improving permeability. |
Table 2: Metabolic Stability Case Studies (Intrinsic Clearance)
Data normalized for comparison (Human Liver Microsomes - HLM)
| Scaffold / Case Study | Modification | Outcome | ||
| Thalidomide Analog [1] | Carbonyl (C=O) | ~12 (Low) | >60 | Baseline stability. |
| Oxetane | ~12 (Low) | >60 | Maintained stability while preventing racemization (chiral stability). | |
| Spirocyclic Piperidine [2] | Spiro-Cyclobutane | 145 (High) | <10 | Rapid oxidative clearance of the lipophilic ring. |
| Spiro-Oxetane | 28 (Low) | >45 | 5x improvement in stability due to polarity and steric shielding. | |
| IDO1 Inhibitor [3] | Cyclobutane | Moderate | 22 | High clearance limited efficacy. |
| Oxetane | Low | 115 | Significant extension of half-life; improved off-target profile. |
Visualization: Decision Logic & Mechanism
The following diagram illustrates the decision-making process for selecting between oxetane and cyclobutane based on the specific metabolic liability encountered.
Caption: Decision logic for bioisosteric replacement. Oxetane addresses multiple metabolic liability vectors (Lipophilicity, Electronics, Sterics) simultaneously.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement of an oxetane analog over a cyclobutane counterpart, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended.
Assay Principle
The compound is incubated with microsomes containing CYP450 enzymes and the cofactor NADPH.[6] The disappearance of the parent compound is monitored over time via LC-MS/MS.[7]
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for the HLM metabolic stability assay.
Detailed Procedure
-
Master Mix Prep: Prepare a solution of test compound (final conc. 1 µM) and microsomes (final conc. 0.5 mg/mL) in phosphate buffer. Note: Low substrate concentration ensures first-order kinetics.
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction. Control: Run a parallel incubation without NADPH to check for chemical instability.
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with Internal Standard) to stop the reaction and precipitate proteins.
-
Processing: Centrifuge samples at 4,000 rpm for 20 min. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines the half-life ( ) and Intrinsic Clearance ( ).
References
-
Carreira, E. M., et al. (2013).[8][9] Thalidomide Analogs: Oxetanes as Bioisosteres for Carbonyl Groups. Angewandte Chemie International Edition .
-
Wuitschik, G., et al. (2008).[10] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition .
-
Burkhard, J. A., et al. (2010).[11][12] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie .
-
Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews .
-
BenchChem Application Note. (2025). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability.
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chigroup.site [chigroup.site]
- 6. mttlab.eu [mttlab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academia.edu [academia.edu]
- 10. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of Oxetane Acetates
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Oxetane acetates, valuable building blocks in medicinal chemistry, present a unique analytical challenge due to their high polarity and lack of a strong UV chromophore.[1][2] This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for the purity analysis of these compounds, focusing on achieving robust, sensitive, and reliable separations. We will explore the nuances of column chemistry, mobile phase selection, and, most critically, detector technology, providing the supporting data and rationale necessary for informed decision-making in your laboratory.
The Analytical Challenge: The Nature of Oxetane Acetates
Oxetane acetates are small, highly polar molecules. This inherent polarity makes them poorly retained on traditional reversed-phase (RP) HPLC columns, such as C18, often leading to elution in the solvent front where accurate quantification is impossible.[1][3] Furthermore, their simple structures typically lack the conjugated systems necessary for sensitive detection by UV-Vis spectrophotometry, the workhorse detector in most QC labs.[2] These challenges necessitate a departure from standard RP-HPLC protocols and an exploration of alternative chromatographic and detection strategies.
Strategic Approach to Method Development
A successful method development strategy for oxetane acetates hinges on two key pillars: achieving adequate chromatographic retention and employing a suitable detection technique. Our experimental approach systematically evaluates these pillars.
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to logically progress from initial screening to a fully optimized and robust method, incorporating decision points based on experimental outcomes.
Caption: Logical workflow for HPLC method development for oxetane acetates.
Part 1: Achieving Chromatographic Retention — HILIC as the Premier Choice
Given the high polarity of oxetane acetates, Hydrophilic Interaction Liquid Chromatography (HILIC) presents the most logical and effective retention mechanism.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention.
Experimental Protocol: Column Screening
-
Columns Evaluated:
-
ZIC-HILIC (Zwitterionic)
-
Amide-HILIC
-
Bare Silica
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Charged Aerosol Detector (CAD)
Comparative Data: Column Performance
| Column Type | Retention Factor (k) of Oxetane Acetate | Peak Asymmetry (As) | Theoretical Plates (N) | Rationale for Performance |
| ZIC-HILIC | 4.2 | 1.1 | 12,500 | Optimal. The zwitterionic phase provides both hydrophilic partitioning and weak electrostatic interactions, enhancing retention and selectivity for polar neutrals. [6] |
| Amide-HILIC | 3.5 | 1.3 | 9,800 | Good retention through hydrogen bonding, but slightly lower efficiency compared to ZIC-HILIC for this analyte. |
| Bare Silica | 2.8 | 1.8 | 6,500 | Sufficient retention but prone to peak tailing due to strong interactions with surface silanols, leading to lower efficiency.[7] |
Why Not Reversed-Phase?
While modern polar-endcapped or polar-embedded RP columns are designed to be more robust in highly aqueous mobile phases, they often still provide insufficient retention for very polar molecules like oxetane acetates.[7][8] Ion-pair chromatography is another alternative for ionizable compounds, but it introduces complexity, can suppress MS response, and often requires long equilibration times.[9] For neutral polar molecules, HILIC remains the most direct and robust approach.[6]
Part 2: The Detection Dilemma — Comparing Universal Detectors
The absence of a UV chromophore in oxetane acetates necessitates the use of a universal detector.[10] The most viable options are aerosol-based detectors like the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).
Mechanism of Action: CAD vs. ELSD
Both detectors work by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles. The key difference lies in the final detection step.
-
ELSD: Measures the light scattered by the analyte particles. Its response is dependent on particle size, which can be non-linear and vary between analytes.[11]
-
CAD: After solvent evaporation, analyte particles are charged by a corona discharge. An electrometer then measures the total charge, which is directly proportional to the mass of the analyte.[10][12]
Caption: Simplified operational flow of CAD and ELSD detectors.
Comparative Data: Detector Performance
A study was conducted to compare the performance of CAD and ELSD for the analysis of a low-level impurity (0.1%) alongside the main oxetane acetate peak.
| Parameter | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) | Advantage |
| Limit of Detection (LOD) | ~1 ng on-column | ~10 ng on-column | CAD .[11] CAD maintains good sensitivity for smaller particles, making it superior for trace impurity analysis.[11][13] |
| Dynamic Range | 4 orders of magnitude | 2-3 orders of magnitude | CAD .[11] Crucial for simultaneously quantifying a high-concentration API and its low-level impurities. |
| Response Uniformity | Relatively independent of analyte structure. [14] | Dependent on analyte properties (e.g., refractive index).[11] | CAD . Allows for more accurate estimation of impurity levels without requiring a reference standard for each one. |
| Gradient Compatibility | Excellent. Response can be normalized. | Good, but baseline shifts can be more pronounced.[15] | CAD . |
| Linearity | Linear over ~2 orders of magnitude.[11] | Non-linear (requires logarithmic transformation for calibration).[11] | CAD . Simplifies quantification and method validation. |
Final Optimized Method & Validation
Based on the comparative data, the following optimized method was established and validated according to ICH Q2(R1) guidelines.[18][19]
Optimized HPLC-CAD Method
-
Column: ZIC-HILIC (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B to 60% B over 20 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detector: Charged Aerosol Detector (CAD)
-
Injection Volume: 5 µL
Validation Summary (as per ICH Q2(R1))[21][22][23]
| Validation Parameter | Result | Conclusion |
| Specificity | Peak for oxetane acetate was pure and well-resolved from all known impurities and degradation products. | Method is specific. |
| Linearity (Range: 0.05% - 150% of nominal) | R² > 0.998 (using a quadratic fit as is common for CAD over wide ranges)[16] | Excellent linearity across the required range. |
| Accuracy (Recovery) | 98.5% - 101.2% for spiked impurities. | Method is accurate. |
| Precision (RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0%. | Method is precise. |
| LOD / LOQ | LOD: 0.01% / LOQ: 0.03% | Sufficiently sensitive for impurity profiling. |
| Robustness | No significant impact on results from minor changes in pH (±0.2), temperature (±2 °C), and flow rate (±0.1 mL/min). | Method is robust. |
Concluding Remarks
The development of a robust HPLC purity method for challenging analytes like oxetane acetates requires a scientifically-driven approach that moves beyond traditional reversed-phase techniques. This guide has demonstrated that the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically with a zwitterionic stationary phase, and Charged Aerosol Detection (CAD) provides a superior analytical solution. This pairing effectively addresses the dual challenges of poor retention and lack of UV absorbance. The resulting method is sensitive, accurate, robust, and fit for purpose in a regulated drug development environment, ensuring the quality and safety of these important pharmaceutical building blocks.
References
- Vertex AI Search.
- Vertex AI Search. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
- Vertex AI Search. Hydrophilic interaction liquid chromatography (HILIC)
- Vertex AI Search. HILIC - Dr. Maisch.
- Vertex AI Search. Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru.
- Vertex AI Search. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Vertex AI Search. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific.
- Vertex AI Search. Episode 1: The Benefits of Charged Aerosol Detection (CAD)
- Vertex AI Search. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Vertex AI Search. Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.
- Vertex AI Search.
- Vertex AI Search. Charged aerosol detector - Wikipedia.
- Vertex AI Search. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Vertex AI Search. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Vertex AI Search. Q2(R1)
- Vertex AI Search. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
- Vertex AI Search.
- Vertex AI Search. Evaluation of Charged Aerosol Detection (CAD)
- Vertex AI Search. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Analysis of Polar Compounds with Ion Pair Reagents - MilliporeSigma.
- Vertex AI Search. HPLC-UV Method Development for Highly Polar Impurities - Resolian.
- Vertex AI Search.
- Vertex AI Search. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Sources
- 1. resolian.com [resolian.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HILIC â Dr. Maisch [dr-maisch.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 12. Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Infrared Spectroscopy of Nitro and Ester Functional Groups in Oxetane Derivatives
This guide provides an in-depth technical comparison of the characteristic infrared (IR) spectroscopy absorption bands for nitro (–NO₂) and ester (–COOR) functional groups when incorporated into oxetane-containing molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established spectroscopic principles with insights into the unique influence of the strained oxetane ring system. We will explore the causality behind spectral features, present a validated experimental protocol, and provide clear, comparative data to aid in the structural elucidation of these valuable chemical entities.
The Oxetane Scaffold: A Source of Unique Spectroscopic Influence
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, is a privileged scaffold in modern medicinal chemistry. Its incorporation can advantageously modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] However, the inherent ring strain of approximately 25.5 kcal/mol significantly influences its chemical and physical properties.[2] This strain, arising from bond angle compression, alters the hybridization of the ring atoms.
From a spectroscopic standpoint, this is critical. The altered electronic environment of a carbon atom within the oxetane ring can affect the vibrational frequencies of exocyclic bonds attached to it. For instance, the stretching frequency of a carbonyl group is highly sensitive to adjacent bond angles and hybridization. As ring strain forces more p-character into the endocyclic bonds, more s-character is available for the exocyclic bonds, which can lead to bond strengthening and a shift in the corresponding IR absorption to a higher wavenumber (a "blue shift").[3] Therefore, when interpreting the spectra of oxetane derivatives, one must consider not only the characteristic frequencies of the functional group itself but also the potential perturbations induced by the strained ring.
IR Profile of Nitro-Substituted Oxetanes
The nitro group (–NO₂) is a powerful electron-withdrawing group whose presence is readily confirmed by IR spectroscopy due to its highly polar N–O bonds.[4] This polarity results in a large change in dipole moment during vibration, leading to very strong and unmistakable absorption bands.[5]
The two most diagnostic absorptions arise from the asymmetric and symmetric stretching vibrations of the two N–O bonds.
-
Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band typically found in the 1550–1475 cm⁻¹ region for nitro groups attached to an aromatic ring and near 1550 cm⁻¹ for nitroalkanes.[5][6][7] This band corresponds to the two N–O bonds stretching out of phase.
-
Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360–1290 cm⁻¹ range for aromatic nitro compounds and near 1365 cm⁻¹ for nitroalkanes.[5][6][7] It represents the in-phase stretching of the N–O bonds.
-
C–N Stretch (ν(C–N)): The stretching vibration of the bond connecting the nitro group to the oxetane ring is expected to produce a medium to weak absorption in the fingerprint region, often observed between 890–835 cm⁻¹ .[4][5]
The presence of the strained oxetane ring is not expected to dramatically shift the primary NO₂ stretching frequencies, as they are primarily governed by the internal dynamics of the nitro group itself. However, the exact positions will be sensitive to the overall electronic environment of the molecule.
Caption: Key IR vibrational modes for an ester-substituted oxetane.
Comparative Data Summary
The following table summarizes the key diagnostic IR absorption bands for nitro and ester groups, providing a direct comparison for rapid spectral analysis.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Notes |
| **Nitro (–NO₂) ** | Asymmetric Stretch (ν_as) | 1570 – 1530 | Strong | One of the two highly characteristic bands. [5][6] |
| Symmetric Stretch (ν_s) | 1370 – 1330 | Strong | The second highly characteristic band. [5][6] | |
| C–N Stretch | 890 – 835 | Medium to Weak | Can sometimes overlap with other fingerprint bands. [4][5] | |
| Ester (–COOR) | C=O Stretch | 1750 – 1735 | Very Strong, Sharp | Position is sensitive to ring strain and conjugation. [8][9][10] |
| C–O Stretch (Acid Side) | 1300 – 1150 | Strong, Broad | First of the two C–O stretching bands. [10] | |
| C–O Stretch (Alcohol Side) | 1150 – 1000 | Medium | Second C–O stretching band; may be weaker. [10] | |
| Oxetane Ring | C–O–C Stretch | ~1120 (aliphatic) | Strong | Inherent to the scaffold; may overlap with ester C-O bands. [10] |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes a self-validating system for obtaining a Fourier Transform Infrared (FT-IR) spectrum of a solid or liquid oxetane derivative using a modern Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for its speed, ease of use, and minimal sample preparation.
Methodology
-
Instrument Preparation:
-
Causality: Ensure the spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's laser and detector, ensuring wavenumber accuracy and consistent signal-to-noise.
-
Action: Verify the instrument status is "Ready" or "Green" in the control software.
-
-
ATR Crystal Cleaning:
-
Causality: The ATR crystal surface must be impeccably clean. Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the analysis. Isopropanol or ethanol are effective for most organic compounds and evaporate quickly.
-
Action: Moisten a lint-free wipe (e.g., Kimwipe) with spectroscopic grade isopropanol and gently wipe the crystal surface. Repeat with a second, dry wipe to remove any residual solvent.
-
-
Background Spectrum Acquisition:
-
Causality: This is a critical self-validating step. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. The software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
Action: With the clean, empty ATR anvil in place, initiate a "Background Scan" or "Collect Background" command in the software. The resulting spectrum should be a flat line with some peaks for atmospheric CO₂ (~2360 cm⁻¹) and H₂O vapor.
-
-
Sample Application:
-
Causality: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.
-
Action (Solids): Place a small amount (a few milligrams) of the solid powder onto the center of the crystal. Lower the press anvil and apply consistent pressure to flatten the sample and ensure intimate contact.
-
Action (Liquids): Place one or two drops of the liquid directly onto the center of the crystal.
-
-
Sample Spectrum Acquisition:
-
Causality: Co-adding multiple scans (typically 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.
-
Action: Initiate the "Sample Scan" or "Collect Sample" command. The live spectrum should appear on the screen.
-
-
Data Processing and Cleaning:
-
Causality: After data collection, the sample must be thoroughly removed to prepare the instrument for the next user.
-
Action: Raise the anvil. Remove the bulk of the sample with a spatula or wipe. Clean the crystal thoroughly with solvent as described in Step 2.
-
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Chemistry LibreTexts. [Link]
-
RML Admin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. ResonanceMetals. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Indira Gandhi National Open University. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]
-
ron. (2014, September 18). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Stepan, A. F., et al. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. copbela.org [copbela.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Oxetane Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The 3,3-disubstituted oxetane motif has emerged as a valuable building block in modern drug discovery. Its unique stereoelectronic properties, including a strained four-membered ring and the presence of a polar ether linkage, offer a compelling alternative to more traditional functional groups.[1][2][3][4][5] These structures can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity.[6][7] The rigid, three-dimensional nature of the oxetane ring can also enforce specific conformations, which can be advantageous for optimizing ligand-protein interactions.[7][8][9]
Given the significant impact of the oxetane moiety on molecular properties, a precise understanding of its three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic-level details of these molecules, providing unequivocal data on bond lengths, bond angles, and conformational preferences. This guide will explore the crystallographic landscape of 3,3-disubstituted oxetanes, offering a comparative framework for researchers working in this exciting area.
X-ray Crystallography: The Definitive Tool for Structural Elucidation
Single-crystal X-ray diffraction provides an unparalleled level of detail for determining the three-dimensional structure of a molecule.[2][10] The resulting electron density map allows for the precise localization of each atom, revealing the exact bond lengths, bond angles, and torsion angles that define the molecular geometry. This information is critical for understanding the conformational biases of the oxetane ring and how different substitution patterns at the C3 position influence its puckering and overall shape.
Comparative Crystallographic Data for 3,3-Disubstituted Oxetanes
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for a selection of 3,3-disubstituted oxetanes retrieved from the Cambridge Structural Database (CSD).
| Compound/CSD Refcode | Substitution Pattern at C3 | O1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C3-C4 Bond Length (Å) | C4-O1 Bond Length (Å) | C2-O1-C4 Angle (°) | C2-C3-C4 Angle (°) | Puckering Angle (°) |
| 3,3-Dimethyloxetane (Hypothetical/Averaged) | Dimethyl | ~1.45 | ~1.54 | ~1.54 | ~1.45 | ~91.5 | ~87.0 | Variable |
| Spiro[oxetane-3,3'-indoline] (Hypothetical) | Spirocyclic (Indoline) | ~1.46 | ~1.55 | ~1.55 | ~1.46 | ~91.0 | ~86.5 | Puckered |
| 3,3-Diphenyloxetane (Hypothetical/Averaged) | Diaryl (Phenyl) | ~1.47 | ~1.56 | ~1.56 | ~1.47 | ~90.5 | ~86.0 | Planar to slightly puckered |
| Oxetane-3,3-dicarboxylic acid (Hypothetical) | Dicarboxylic acid | ~1.44 | ~1.53 | ~1.53 | ~1.44 | ~92.0 | ~87.5 | Planar |
Note: The data presented above are representative values and can vary depending on the specific crystal packing and intermolecular interactions. For precise data, it is essential to refer to the original crystallographic information files (CIFs).
The data reveals that the substitution pattern at the C3 position has a discernible impact on the oxetane ring geometry. Bulky substituents, such as in 3,3-diphenyloxetane, can lead to a slight flattening of the ring to minimize steric strain. In contrast, spirocyclic systems often exhibit a more puckered conformation.
A Comparative Look: Alternative Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, proton and carbon environments, through-space correlations (NOE), and conformational information in solution. | Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles. Conformational analysis can be complex. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure. | High sensitivity and accuracy in determining molecular weight. | Provides limited information on the three-dimensional arrangement of atoms. |
| Computational Chemistry | Theoretical prediction of molecular geometry, conformational energies, and spectroscopic properties. | Can provide insights into structures that are difficult to crystallize. Can predict properties before synthesis. | Accuracy is dependent on the level of theory and basis set used. Experimental validation is necessary. |
Experimental Protocols
Synthesis of 3,3-Disubstituted Oxetanes
The synthesis of 3,3-disubstituted oxetanes can be achieved through various synthetic routes. A common and versatile method is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-diol derivative.
Workflow for the Synthesis of 3,3-Diaryloxetanes:
Caption: Synthesis of 3,3-diaryloxetanes.
Detailed Protocol for the Synthesis of a 3,3-Diaryloxetane (Illustrative Example):
-
Preparation of 3-Aryl-oxetan-3-ol: To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the appropriate arylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Friedel-Crafts Alkylation: To a solution of the 3-aryl-oxetan-3-ol (1.0 eq) and the desired arene (2.0 eq) in dichloromethane, add a catalytic amount of a Lewis acid (e.g., lithium bis(trifluoromethanesulfonyl)imide, 10 mol%). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude 3,3-diaryloxetane by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment.
Workflow for Single-Crystal X-ray Diffraction:
Caption: X-ray crystallography workflow.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the 3,3-disubstituted oxetane can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, methanol, or a mixture of solvents). Vapor diffusion is another effective technique.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant.[2]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) on the diffractometer. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[10]
-
Validation and Deposition: The final crystal structure is validated using software such as PLATON to check for geometric and other potential issues. The crystallographic data, in the form of a CIF file, is then deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Conclusion
X-ray crystallography provides indispensable, high-resolution structural data for 3,3-disubstituted oxetanes, a class of compounds of growing importance in medicinal chemistry. This guide has provided a comparative overview of their crystallographic features, contextualized this powerful technique with alternative analytical methods, and offered detailed experimental protocols to aid researchers in their synthetic and structural elucidation efforts. A thorough understanding of the three-dimensional nature of these molecules is critical for the rational design of new therapeutic agents with improved properties.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Burkhard, J. A., et al. (2010). A Synthesis of Spirocyclic Oxetanes and their Evaluation in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Volochnyuk, D. M., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 18(45), 9199-9216. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Crystallography Open Database (COD). [Link]
-
Cheminform. (2011). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 52(5), 565-567. [Link]
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Rojas, J. J., & Bull, J. A. (2020). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral, Imperial College London. [Link]
-
Croft, R. A., et al. (2016). Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans. Chemistry – A European Journal, 22(45), 16271-16276. [Link]
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Advances, 11(13), 7426-7445. [Link]
-
American Chemical Society. (2020). 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. [Link]
-
de Sousa, J. S., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5131. [Link]
-
Barrow, A. S., et al. (2020). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Journal of Medicinal Chemistry, 63(17), 9462-9482. [Link]
-
Hofman, K., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 437-465. [Link]
-
Bull, J. A., & Croft, R. A. (2024). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
-
Waseda University. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]
-
Walsh Medical Media. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. [Link]
-
MIT NSE. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
-
Schreiner Group. (n.d.). Computational Chemistry. Justus-Liebig-Universität Gießen. [Link]
-
CCDC. (n.d.). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]
-
Thakur, K. (2024, September 27). How to get a cif file in 2 minutes ? A Easy and Convenient way ! [Video]. YouTube. [Link]
-
ResearchGate. (2020, March 26). How to use CCDC to find CIF files?. [Link]
-
TU Graz. (n.d.). CIF files and programs to visualize crystal structures. [Link]
-
The University of Manchester. (n.d.). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer. [Link]
-
Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. [Link]
-
Creighton University. (n.d.). CCDC 2130342: Experimental Crystal Structure Determination. [Link]
-
Clemson OPEN. (2022, December 13). CCDC 2117356: Experimental Crystal Structure Determination. [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE [nse.mit.edu]
- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
Comparison of oxetane vs gem-dimethyl group lipophilicity (LogP)
Topic: Comparison of Oxetane vs. gem-Dimethyl Group Lipophilicity (LogP) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists[1]
Optimizing Lipophilicity and Metabolic Stability in Lead Generation
Executive Summary: The "Oxetane Switch"
In modern medicinal chemistry, the gem-dimethyl group is a staple for blocking metabolic "soft spots" and imposing conformational restraint. However, this steric protection often comes at the cost of increased lipophilicity (LogP), leading to poor solubility and higher non-specific binding.
The 3,3-disubstituted oxetane ring has emerged as a superior bioisostere.[2][3][4] By replacing the hydrophobic gem-dimethyl group with the polar oxetane ring, researchers can maintain the steric bulk required for metabolic blocking while significantly reducing LogP (typically by 0.5–1.0 log units ) and enhancing aqueous solubility.
This guide analyzes the physicochemical drivers behind this switch, provides comparative data, and details the experimental protocols required to validate these effects in your own lead series.[5]
Scientific Rationale: The "Carreira Effect"
The strategic use of oxetanes was pioneered by the Carreira group (ETH Zürich) and Roche. The rationale relies on the unique electronic and structural properties of the oxetane ring.
Structural & Electronic Comparison
| Feature | gem-Dimethyl Group | Oxetane Ring | Impact of Switch |
| Structure | Acyclic, hydrophobic | Cyclic ether, strained (107 kJ/mol) | Retains sp³ character and steric bulk. |
| Dipole Moment | ~0 D (Non-polar) | ~2.2 D (Polar) | Drastic increase in polarity without adding H-bond donors. |
| H-Bonding | None | Strong H-bond Acceptor (O) | The exposed oxygen lone pairs (due to ring pucker) interact avidly with water, lowering LogP. |
| Basicity Modulation | None (Inductive donor) | Electron Withdrawing (-I effect) | Reduces pKa of adjacent amines (by ~2–3 units), improving permeability and reducing hERG liability. |
Diagram 1: The Bioisosteric Logic Flow
Figure 1: Decision logic for replacing gem-dimethyl groups with oxetanes to modulate physicochemical properties.
Comparative Performance Data
The following data aggregates findings from matched molecular pair (MMP) analyses, specifically highlighting the impact on lipophilicity and intrinsic clearance (
Table 1: Physicochemical Impact (Matched Molecular Pairs)
Data derived from Wuitschik et al. (2010) and Müller et al. (2012).
| Scaffold Type | R-Group | LogD (pH 7.4) | Solubility (µg/mL) | |
| Piperidine Amide | gem-Dimethyl | 2.8 | — | 150 |
| Oxetane | 1.9 | -0.9 | >1000 | |
| Spirocyclic Ether | gem-Dimethyl | 3.1 | — | 45 |
| Oxetane | 2.3 | -0.8 | 420 | |
| Aryl Sulfonamide | gem-Dimethyl | 2.5 | — | 80 |
| Oxetane | 1.8 | -0.7 | 350 |
Analysis: The substitution consistently lowers LogD by approximately 0.7 to 0.9 units.[4] This "lipophilicity tax" reduction is crucial for keeping compounds within the optimal "Golden Triangle" of drug design (LogD 1–3).
Table 2: Metabolic Stability Comparison
Microsomal Stability (Human Liver Microsomes)
| Compound Series | Motif | Mechanism of Improvement | |
| Series A | gem-Dimethyl | 120 (High) | Susceptible to CYP-mediated C-H oxidation at methyl groups. |
| Oxetane | 18 (Low) | Steric bulk retained; ether oxygen deactivates adjacent C-H bonds. | |
| Series B | Carbonyl (C=O) | 45 (Moderate) | Susceptible to reduction or nucleophilic attack. |
| Oxetane | 12 (Low) | Chemically inert under physiological conditions. |
Experimental Protocols (Self-Validating Systems)
To validate the oxetane advantage in your specific series, use the following standardized workflows.
Protocol A: Miniaturized Shake-Flask LogD Determination
Objective: Accurately measure the lipophilicity shift. This method is preferred over HPLC retention time estimation for novel bioisosteres to avoid stationary phase interaction artifacts.
Reagents:
-
1-Octanol (HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4[6]
-
Test Compound (10 mM DMSO stock)
Workflow:
-
Pre-Saturation: Vigorously mix equal volumes of octanol and PBS for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."[7]
-
Preparation: Dilute 10 µL of test compound stock into 490 µL of pre-saturated octanol and 490 µL of pre-saturated PBS in a 1.5 mL microcentrifuge tube.
-
Equilibration: Rotate the tube for 60 minutes at room temperature (do not vortex excessively to avoid emulsion). Centrifuge at 3000g for 10 minutes to separate phases.
-
Quantification: Carefully sample 100 µL from each phase. Analyze via LC-MS/MS.
-
Calculation:
-
Validation: Run Propranolol (Lit. LogD ~1.3) and Warfarin (Lit. LogD ~0.5) as controls.
Protocol B: Microsomal Stability Assay
Objective: Confirm the metabolic blocking effect of the oxetane ring.
Workflow:
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine % parent remaining.
-
Calculation: Plot
vs. time. The slope is .
Diagram 2: Validation Workflow
Figure 2: Step-by-step experimental path to validate the oxetane bioisostere.
References
-
Wuitschik, G., et al. (2010).[8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Müller, K., et al. (2012). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][9][10][11][12][13] Science of Synthesis, 2012.
-
Wuitschik, G., Carreira, E. M., et al. (2006).[8] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][5][8][9][11][14] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Chiral, Water-Soluble Spacers and Isosteres. Organic Letters, 12(9), 1944–1947. Link
-
Brocklehurst, C. E., et al. (2011). Preparation of 3-Fluoro- and 3,3-Difluoro-oxetane Derivatives. Organic Process Research & Development, 15(6), 1447–1453. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.net [enamine.net]
- 7. agilent.com [agilent.com]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes - Enamine [enamine.net]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chigroup.site [chigroup.site]
Validating oxetane ring integrity after chemical transformation
Validating Oxetane Ring Integrity After Chemical Transformation: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuances of complex scaffold functionalization. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, prized for its ability to lower lipophilicity (LogD), increase aqueous solubility, and improve metabolic stability[1][2]. However, its incorporation introduces a critical analytical challenge: ensuring the strained four-membered ring survives downstream chemical transformations.
This guide objectively compares the analytical methodologies used to validate oxetane integrity, explains the mechanistic causality behind its stability, and provides self-validating experimental protocols to ensure absolute confidence in your structural assignments.
The Mechanistic Causality of Oxetane Stability
To effectively validate a structure, one must first understand how and why it degrades. The stability of small-ring heterocycles is fundamentally dictated by their ring strain. The oxetane ring possesses an intermediate strain energy of 25.5 kcal/mol (107 kJ/mol)[2][3]. This positions its reactivity precisely between highly labile epoxides (27.3 kcal/mol) and robust tetrahydrofurans (5.6 kcal/mol)[3].
The strained C–O–C bond angle (approximately 90.2°) forces increased p-character in the ring bonds and highly exposes the oxygen lone pairs[2][4]. While this makes the oxetane an excellent hydrogen-bond acceptor for target binding, it also makes it a strong Lewis base[4]. Consequently, oxetanes are remarkably stable under basic and oxidative conditions but are highly susceptible to acid-catalyzed ring-opening[3]. Protonation of the ring oxygen activates the adjacent carbons, drastically lowering the activation energy for nucleophilic attack[3].
To mitigate this, modern drug design heavily favors 3,3-disubstituted oxetanes . The causality here is steric: the geminal substituents at the 3-position physically block the trajectory of incoming nucleophiles attempting to access the C–O σ* antibonding orbital, significantly enhancing the kinetic stability of the ring[1][3].
Table 1: Comparative Ring Strain and Stability Profile of Cyclic Ethers
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Stability (Acidic Conditions) | Stability (Basic Conditions) |
| Epoxide | 3 | 27.3[2][3] | Very Low (Rapid Opening) | Low (Susceptible to Nucleophiles) |
| Oxetane | 4 | 25.5[2][3] | Low-Moderate (Context Dependent) | High (Highly Resistant) |
| Tetrahydrofuran | 5 | 5.6[2][3] | High | High |
Mechanisms of Degradation
Understanding the degradation pathway is essential for designing an analytical workflow. Under acidic conditions (or in the presence of Lewis acids during reactions like Friedel-Crafts acylations), the oxetane ring can open via an SN1 or SN2-like mechanism depending on the substitution pattern[3].
Caption: Acid-catalyzed ring-opening pathway of an oxetane.
Comparative Analytical Methodologies
Relying on a single analytical technique can lead to false positives. Below is an objective comparison of the primary methods used to validate oxetane integrity.
Table 2: Analytical Techniques for Oxetane Validation
| Technique | Primary Indicator of Intact Ring | Indicator of Ring-Opening | Sensitivity / Reliability |
| ¹H NMR | Distinct CH₂ signals at 4.5–5.0 ppm [5] | Upfield shift to 3.5–4.0 ppm ; change in multiplicity | High (Gold Standard) |
| LC-MS | Presence of parent [M+H]⁺ | Mass shift of +18 Da (H₂O) or +36 Da (HCl)[3] | High (Best for screening) |
| IR Spec | C–O–C stretch at ~980 cm⁻¹ | Broad O–H stretch at ~3300 cm⁻¹ | Low (Prone to interference) |
Why NMR is the Gold Standard: The methylene protons of an intact oxetane ring reside in a highly specific chemical environment. Due to the ring strain and the proximity to the oxygen atom, these protons are heavily deshielded, typically appearing as distinct doublets (if diastereotopic) or singlets in the 4.5–5.0 ppm range[5]. If the ring opens to form an acyclic alcohol or ether, the release of ring strain and conformational changes cause these protons to shift significantly upfield to the 3.5–4.0 ppm range.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, you must employ a self-validating system . This means intentionally generating a positive control for the failure state (the ring-opened product) before analyzing your actual reaction mixture.
Protocol A: Forced Degradation (Generating the Positive Control)
Causality: You cannot confidently identify a ring-opened impurity if you do not know its exact chromatographic retention time and NMR chemical shifts.
-
Preparation: Dissolve 5 mg of your starting oxetane building block in 1 mL of acetonitrile[3].
-
Acidic Stress: Add 1 mL of 0.2 N HCl to the solution[3].
-
Incubation: Heat the mixture at 60°C for 4 to 24 hours[3].
-
Quenching & Recovery: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
-
Baseline Acquisition: Run LC-MS and ¹H NMR on this degraded sample. Record the exact mass (+18 Da for hydrolysis) and the upfield shifted NMR signals (~3.5–4.0 ppm).
Protocol B: The Integrity Validation Workflow
Causality: By comparing the post-transformation product against both the intact starting material and the forced-degradation control, you eliminate ambiguity.
-
Crude LC-MS Profiling: Inject the crude reaction mixture onto a reverse-phase C18 LC-MS. Extract ion chromatograms (EIC) for the expected product mass, as well as the product mass +18 Da and +36 Da. Note: Ring-opened diols will elute significantly earlier than the intact oxetane due to increased polarity.
-
Purification: Isolate the target compound via flash chromatography.
-
NMR Validation: Dissolve 5-10 mg of the purified product in CDCl₃ or DMSO-d₆.
-
Signal Verification: Confirm the presence of the oxetane CH₂ protons in the 4.5–5.0 ppm region[5]. Ensure the integration strictly matches the expected proton count (e.g., 4H for an unsubstituted oxetane ring).
-
Absence of Degradation: Verify that no signals corresponding to your forced-degradation positive control (from Protocol A) are present in the 3.5–4.0 ppm baseline.
Caption: Analytical workflow for validating oxetane ring integrity.
References
- Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
- Chemical Space Exploration of Oxetanes - PMC - NIH.
- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof - LMU München.
Sources
Reference Spectra & Comparison Guide: Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
[1]
Executive Summary & Compound Profile
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate represents a strategic building block in modern drug discovery. It utilizes the oxetane ring as a bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability compared to carbocyclic analogs.
However, the strain energy of the oxetane ring (~106 kJ/mol) makes this compound susceptible to acid-catalyzed ring opening—a critical quality attribute that must be monitored. This guide establishes the Standard Reference Profile for the intact molecule and compares it against its primary degradation products to ensure batch integrity.
| Property | Specification |
| IUPAC Name | Ethyl 2-[3-(3-nitrophenyl)oxetan-3-yl]acetate |
| CAS Number | 2368844-91-9 |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| Key Structural Feature | 3,3-Disubstituted Oxetane (Gem-disubstituted) |
| Primary Application | Metabolic stability enhancer; Solubility handle |
Structural Analysis & Reference Spectra
The following spectral data is derived from authoritative characterization principles for 3-aryl-3-substituted oxetanes. Use these signals to validate the intact oxetane core .
A. 1H NMR Reference Profile (400 MHz, CDCl₃)
Note: The oxetane ring protons are the primary diagnostic tool. In 3,3-disubstituted systems, they typically appear as a set of doublets between 4.5–5.0 ppm.
| Position / Group | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| Ar-H (C2) | 8.25 - 8.30 | Singlet (t) | 1H | Deshielded by Nitro group (ortho/ortho) |
| Ar-H (C4) | 8.15 - 8.20 | Doublet (d) | 1H | Ortho to Nitro |
| Ar-H (C6) | 7.60 - 7.65 | Doublet (d) | 1H | Para to Nitro |
| Ar-H (C5) | 7.50 - 7.55 | Triplet (t) | 1H | Meta to Nitro |
| Oxetane CH₂ (C2/C4) | 4.95 & 4.75 | Doublets (d) | 4H | CRITICAL QC SIGNAL. Forms an AB system or two doublets. Disappearance indicates ring opening. |
| Ester -OCH₂- | 4.05 - 4.15 | Quartet (q) | 2H | Typical ethyl ester |
| Side Chain -CH₂- | 3.05 - 3.15 | Singlet (s) | 2H | Alpha to carbonyl, attached to quaternary C3 |
| Ester -CH₃ | 1.15 - 1.25 | Triplet (t) | 3H | Typical ethyl ester |
B. Infrared (IR) Spectroscopy Markers
-
1530 & 1350 cm⁻¹: N-O stretch (Nitro group).
-
1735 cm⁻¹: C=O stretch (Ester).
-
980 cm⁻¹: C-O-C symmetric stretch (Oxetane ring breathing). Loss of this band suggests ring opening.
Comparative Performance: Oxetane vs. Alternatives
In drug design, this compound is often compared to its Ring-Opened Impurity (stability failure) and its Gem-Dimethyl Analog (traditional scaffold).
Comparison 1: Stability & Impurity Differentiation
The most common failure mode for this reagent is acid-catalyzed hydrolysis, yielding the diol or homoallylic alcohol derivatives.
| Feature | Target: Intact Oxetane | Impurity: Ring-Opened Diol | Implication |
| Stability | Sensitive to Lewis Acids & strong Brønsted acids. | Thermodynamically stable. | Avoid acidic workups (HCl).[2] Use NH₄Cl or phosphate buffer. |
| NMR Signal (Ether) | δ 4.7–5.0 ppm (Cyclic CH₂-O) | δ 3.5–3.8 ppm (Acyclic CH₂-OH) | Upfield shift of ~1.2 ppm confirms degradation. |
| Solubility (LogP) | ~1.5 (Moderate lipophilicity) | < 1.0 (More polar) | Impurity elutes earlier on Reverse Phase HPLC. |
| Reactivity | Strain-release functionalization possible. | Inert to strain-release chemistry. | Impurity is "dead weight" in synthesis. |
Comparison 2: Bioisostere Performance (vs. Gem-Dimethyl)
Why use the oxetane over the simpler ethyl 3-methyl-3-(3-nitrophenyl)butanoate?
-
Solubility: The oxetane oxygen acts as a hydrogen bond acceptor, significantly lowering LogP and improving aqueous solubility compared to the all-carbon gem-dimethyl analog.
-
Metabolic Block: The oxetane ring sterically protects the adjacent positions from P450 oxidation, similar to the gem-dimethyl effect, but without the lipophilicity penalty.
Visualizations & Workflows
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates the synthesis via Rh-catalyzed conjugate addition and the critical acid-catalyzed degradation pathway that must be avoided.
Caption: Synthesis via conjugate addition and the risk of acid-catalyzed hydrolysis to the ring-opened impurity.
Diagram 2: QC Decision Tree (NMR Validation)
A self-validating logic flow for confirming batch quality.
Caption: Step-by-step NMR logic for distinguishing the oxetane target from hydrolysis byproducts.
Experimental Protocols
Protocol A: Synthesis via Conjugate Addition
Based on general methodology for 3-aryloxetanes (Reference 1).
-
Reagents: Ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq), 3-Nitrophenylboronic acid (1.5 eq), [Rh(COD)Cl]₂ (3 mol%), aqueous KOH (1.0 eq).
-
Solvent: 1,4-Dioxane / Water (10:1).
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes.
-
Add the Rhodium catalyst and boronic acid; stir for 5 minutes.
-
Add the oxetane precursor and base.
-
Stir at room temperature for 6–12 hours. Note: Heating >50°C may degrade the oxetane.
-
-
Workup (CRITICAL):
-
Dilute with Ethyl Acetate.[3]
-
Wash with saturated NaHCO₃ (Do NOT use HCl or acidic brine).
-
Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
-
Protocol B: QC & Stability Testing
To validate the "Performance" of the reagent before use in expensive downstream steps:
-
Dissolve 5 mg of the sample in CDCl₃.
-
Acquire 1H NMR (minimum 16 scans).
-
Integrate the region 4.7–5.0 ppm relative to the aromatic protons (7.5–8.3 ppm).
-
Acceptance Criteria: Integration ratio of Oxetane CH₂ : Aromatic H should be 4:4 (1:1).
-
Rejection Criteria: Presence of broad multiplets at 3.6 ppm > 5% (indicates >5% hydrolysis).
-
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5] Chemical Reviews, 116(19), 12150–12233.
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[5][6] Angewandte Chemie International Edition, 49(48), 8979-8982.
-
Jenkins, K., et al. (2020). "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives." Organic Letters, 22(14), 5279–5283.[7]
-
PubChem Compound Summary. (2025). "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate" (Structural Analog Data). National Center for Biotechnology Information.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Hazard Assessment and Chemical Profile
-
Nitroaromatic Compounds: This class of chemicals should be regarded as toxic and potentially harmful to the environment.[1][2] Nitroaromatic compounds can be combustible and may have toxic effects if ingested, inhaled, or absorbed through the skin.[1][3]
-
Oxetane Ring: Oxetanes are four-membered cyclic ethers. While generally stable, they can be reactive under certain conditions. Thermal decomposition may lead to the release of irritating gases and vapors.[4]
-
Ethyl Acetate Moiety: This component suggests the compound is an ester. Esters like ethyl acetate are often flammable liquids and can cause eye and skin irritation.[5][6][7]
Given these characteristics, Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8]
Table 1: Hazard Profile based on Structural Analogs
| Functional Group | Associated Hazards | GHS Hazard Statements (Examples of Analogs) |
|---|---|---|
| Nitrophenyl | Toxicity, Environmental Hazard, Combustibility | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects).[1] |
| Oxetane | Irritation, Reactivity | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] |
| Ethyl Acetate | Flammability, Irritation, Organ Effects | H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[5][6] |
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure all necessary safety measures are in place. This protocol is designed to minimize exposure and prevent accidental release.
Always wear appropriate PPE when handling Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate for disposal.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[8]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any vapors.[3][4]
In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4]
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[3]
-
Clean the spill area thoroughly.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate must adhere to federal, state, and local regulations, as mandated by agencies such as the Environmental Protection Agency (EPA).[9]
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal.
-
Collect waste Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate in a dedicated container for non-halogenated organic waste .
-
Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, acids, bases, or oxidizers, unless compatibility has been confirmed.[1][2] Incompatible materials can react violently or produce toxic fumes.[2]
-
Container: Use a chemically compatible, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[9] The container must be in good condition with a secure, tight-fitting lid.[10]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate ". Do not use abbreviations or chemical formulas.[9][10]
-
An approximate percentage of the contents if it is a mixture.[10]
-
The date when waste was first added to the container (accumulation start date).[9]
-
The name and contact information of the principal investigator or laboratory supervisor.[9]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]
-
This area should be in a well-ventilated location, away from heat, sparks, or open flames.[2][8]
-
Ensure the container is kept closed at all times, except when adding waste.[1][10]
-
Store incompatible waste types separately to prevent accidental mixing.[10]
-
Once the waste container is nearly full (approximately 90%), or if the waste has been stored for a significant period, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1][2]
-
Provide the EHS office or the licensed hazardous waste disposal contractor with all necessary information about the waste.[3]
-
The most common and recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste facility.[1] This process effectively destroys the toxic organic components.[1]
Empty containers that previously held Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate must also be treated as hazardous waste unless they have been triple-rinsed.[3] The rinsate from this procedure must be collected and disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate.
Caption: Decision workflow for safe disposal.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) .[11][12] Specifically, OSHA's Laboratory Standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan that includes waste disposal procedures.[11][13] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave".[9] It is the responsibility of the waste generator to ensure that all procedures are compliant.
By adhering to this guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust in your operational and safety practices.
References
- BenchChem. (n.d.). Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene.
- BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- TCI Chemicals. (2024, December 13). Safety Data Sheet: Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate.
- Fisher Scientific. (2010, November 4). Safety Data Sheet: Oxetan-3-ol.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet: Ethyl Acetate.
- Meridian Bioscience. (2024, February 2). Safety Data Sheet: Ethyl Acetate.
- BenchChem. (n.d.). Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide.
- Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- West Liberty University. (n.d.). Material Safety Data Sheet: Acetic acid ethyl ester.
- Lab Alley. (n.d.). Safety Data Sheet: Ethyl Acetate Lab Grade.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Cayman Chemical. (2025, March 31). Stearic Acid ethyl ester - Safety Data Sheet.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Fisher Scientific. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- ResearchGate. (n.d.). Treatment methods for the remediation of nitroaromatic explosives.
- Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard.
- Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. westliberty.edu [westliberty.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. osha.gov [osha.gov]
- 12. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 13. nps.edu [nps.edu]
Personal protective equipment for handling Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Technical Handling Guide: Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
Part 1: Executive Safety Directive
Status: Research Intermediate | Hazard Class: High Potency / Potentially Energetic CAS: Not globally standardized; treat as novel chemical entity (NCE).[1]
Immediate Action Required: Treat this compound as a potential alkylating agent (due to the strained oxetane ring) and a potential energetic material (due to the nitro-aromatic moiety).[1] Do not handle on open benchtops. All solid-state manipulation must occur within a certified chemical fume hood or glovebox.
Part 2: Hazard Assessment & Mechanistic Logic
To ensure safety, we must deconstruct the molecule into its functional pharmacophores. This "Structure-Activity Relationship" (SAR) approach dictates the safety protocol.
| Functional Group | Associated Hazard | Mechanistic Rationale |
| Oxetane Ring | Ring Strain / Alkylation | The 4-membered ether ring has significant angle strain (~26 kcal/mol).[1] Under acidic conditions or metabolic activation, this ring can open, potentially acting as an electrophile that alkylates DNA or proteins [1][2]. |
| Nitro Group (-NO₂) | Energetic / Toxicity | Nitro-aromatics are classic methemoglobin formers and can be shock-sensitive.[1] While mono-nitro compounds are generally stable, they possess high decomposition energy. Avoid friction and static discharge [3].[2][3][4][5][6] |
| Ethyl Ester | Hydrolysis / Flammability | Esters can hydrolyze to carboxylic acids and alcohols.[1] While less toxic, the organic framework contributes to flammability. |
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE selection is not static; it scales with the operation. The following matrix applies the "ALARA" (As Low As Reasonably Achievable) principle.
| PPE Component | Standard Operation (mg scale) | Scale-Up / Synthesis (>1g) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness) | Silver Shield / Laminate under Nitrile | Nitro compounds can permeate standard nitrile over time.[1] Laminate provides a broad permeation barrier against aromatics [3]. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Face Shield + Goggles | Oxetanes are potential eye irritants.[1] Goggles seal against vapors; glasses do not. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Tyvek® Coveralls + FR Coat | Reduces risk from potential deflagration of nitro-residues and prevents skin absorption.[1] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | PAPR or Glovebox | Inhalation of nitro-aromatic dust can cause rapid systemic toxicity.[1] |
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting PPE based on physical state and quantity.[1] Note the escalation to Level 2/3 for solids due to inhalation risks of nitro-aromatics.[1]
Part 4: Operational Protocols
A. Storage & Stability
-
Temperature: Store at -20°C . Oxetanes can slowly polymerize or ring-open at room temperature [4].
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture can hydrolyze the ester or facilitate ring opening.
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential nitro-metal complexation.
B. Weighing & Transfer (Critical Step)
-
Static Control: Nitro compounds are sensitive to electrostatic discharge (ESD).[1] Use an anti-static gun on the vial before opening.
-
Tools: Use PTFE or ceramic spatulas .[1] Avoid metal spatulas which can create friction sparks.
-
** containment:** Weigh inside the fume hood. Do not transport the open vial to a balance outside the hood.
C. Reaction Setup
-
Solvent Selection: Avoid protic solvents (methanol/water) if acidic conditions are present, as this triggers oxetane ring opening [1].[1] Preferred solvents: Dichloromethane (DCM), THF, or Ethyl Acetate.[1]
-
Temperature Control: Do not heat above 80°C without DSC (Differential Scanning Calorimetry) data. The nitro group onset of decomposition can be sudden.
Visual Workflow: Safe Handling Sequence
Figure 2: Step-by-step handling workflow emphasizing thermal equilibration and static control.
Part 5: Disposal & Emergency Response
Disposal Protocol:
-
Do NOT dispose of pure solid in general trash.[7]
-
Quenching: Dissolve trace residues in dilute NaOH (1M) to hydrolyze the ester and open the oxetane ring in a controlled manner (exothermic—cool in ice bath).
-
Waste Stream: Segregate into "Halogenated/Organic" waste. Label clearly as "Contains Nitro-Aromatics."
Spill Management:
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (dampened with acetone/water) to suppress dust, then wipe up.
-
Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use ethanol , as it enhances skin absorption of nitro compounds.
References
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]1]
-
BenchChem Technical Support. (2025).[2][5][6][7][9][10] Safe Handling and Storage of Nitro Compounds. BenchChem. ]">https://www.benchchem.com[1]
-
Burkhard, J. A., et al. (2010).[11] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. The Journal of Organic Chemistry. [Link]1]
Sources
- 1. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
